6-(Trifluoromethoxy)quinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCAVZDSLWEEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379382 | |
| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175203-87-9 | |
| Record name | 6-(Trifluoromethoxy)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-87-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of the Quinolin-4-ol Scaffold
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinolin-4-ol
The quinolin-4-ol nucleus and its keto tautomer, quinolin-4-one, represent a privileged scaffold in medicinal chemistry and materials science. This heterocyclic system is a core component of numerous compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, this compound is a valuable building block for the development of novel therapeutic agents.
This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the well-established Gould-Jacobs reaction. It offers field-proven insights into the reaction mechanism, experimental protocols, and the rationale behind key methodological choices, intended for researchers and professionals in chemical synthesis and drug development.
Primary Synthetic Pathway: The Gould-Jacobs Reaction
The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core from an aniline precursor is the Gould-Jacobs reaction, first reported in 1939.[1][2] This multi-step sequence is particularly effective for anilines and offers a direct route to the desired heterocyclic system.[3] The overall strategy involves three key transformations:
-
Condensation: Reaction of the aniline with an activated malonic ester derivative to form an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: A high-temperature intramolecular cyclization to form the quinoline ring system.
-
Saponification and Decarboxylation: Removal of the ester group to yield the final 4-hydroxyquinoline product.
This pathway provides a robust and scalable method for accessing this compound.
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of the Key Precursor: 4-(Trifluoromethoxy)aniline
The availability of the starting aniline is critical. While 4-(trifluoromethoxy)aniline is commercially available, understanding its synthesis from more fundamental precursors like benzotrifluoride is valuable for process development. A common route involves nitration followed by reduction.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline
This protocol is adapted from established procedures for the synthesis of substituted anilines.[4]
Step 1: Nitration of (Trifluoromethoxy)benzene
-
To a stirred mixture of (trifluoromethoxy)benzene (1.0 eq) in concentrated sulfuric acid at 0-5 °C, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice, causing the nitro-substituted product to precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This typically yields a mixture of isomers, with the 4-nitro isomer being a major component.
Step 2: Reduction to 4-(Trifluoromethoxy)aniline
-
Suspend the crude 1-nitro-4-(trifluoromethoxy)benzene (1.0 eq) in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.
-
If using SnCl₂, heat the mixture to reflux for 2-3 hours.
-
Upon reaction completion, cool the mixture and neutralize with a strong base (e.g., NaOH solution) to precipitate the aniline.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(trifluoromethoxy)aniline.
Part 2: The Gould-Jacobs Reaction for Quinolin-4-ol Formation
This section details the core synthesis, transforming the aniline precursor into the target heterocyclic system.
Mechanism of the Gould-Jacobs Reaction
The reaction proceeds through a well-defined mechanism:
-
Nucleophilic Attack & Condensation: The synthesis begins with a nucleophilic attack from the nitrogen of 4-(trifluoromethoxy)aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[5] This is followed by the elimination of an ethanol molecule to form the stable anilinomethylenemalonate intermediate.
-
Thermal Electrocyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[5] The aromatic ring acts as the diene component, leading to the formation of the quinoline ring system. This step is typically performed in a high-boiling inert solvent to achieve the necessary temperature and ensure uniform heating.[3]
-
Keto-Enol Tautomerism: The cyclized product exists in equilibrium between its keto and enol forms, with the 4-hydroxy (enol) form being a significant contributor.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data of 6-(Trifluoromethoxy)quinolin-4-ol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of 6-(Trifluoromethoxy)quinolin-4-ol
Introduction: The Significance of this compound
Welcome to a detailed exploration of the spectroscopic characteristics of this compound. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its quinoline core, a scaffold present in numerous pharmacologically active compounds, and the unique trifluoromethoxy (-OCF₃) substituent. The -OCF₃ group is a bioisostere of the methoxy group but possesses starkly different electronic properties; it is highly lipophilic and acts as a strong electron-withdrawing group, which can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.
This guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct, published experimental spectra for this specific molecule, this document synthesizes data from structurally analogous compounds and first principles to offer a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound in their work.
A crucial aspect of quinolin-4-ol chemistry is the existence of keto-enol tautomerism. The molecule exists in equilibrium between the quinolin-4-ol form and its quinolin-4(1H)-one tautomer. This equilibrium can be influenced by the solvent and solid-state packing, and its presence will be reflected in the spectroscopic data.
Molecular Structure and Tautomerism
The structural foundation of our analysis is the quinoline ring system, substituted at the 6-position with a trifluoromethoxy group and at the 4-position with a hydroxyl group. This substitution pattern gives rise to the tautomeric equilibrium illustrated below.
Caption: Keto-enol tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive information about its structure. The electron-withdrawing nature of the -OCF₃ group and the electronic effects of the quinolone system will significantly influence the chemical shifts.[1]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will help in observing the exchangeable O-H and N-H protons of the two tautomers.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-2 | ~8.0 - 8.2 | d | J ≈ 5-6 | Downfield shift due to proximity to nitrogen. |
| H-3 | ~6.2 - 6.4 | d | J ≈ 5-6 | Upfield shift due to enol/enone system. |
| H-5 | ~8.1 - 8.3 | d | J ≈ 9 | Deshielded by the quinoline ring current. |
| H-7 | ~7.8 - 8.0 | dd | J ≈ 9, 2 | Shows ortho and meta coupling. |
| H-8 | ~7.6 - 7.8 | d | J ≈ 2 | Shows meta coupling to H-7. |
| 4-OH (Enol) | ~11.0 - 12.0 | br s | - | Broad, exchangeable proton. |
| 1-NH (Keto) | ~11.5 - 12.5 | br s | - | Broad, exchangeable proton. |
Expertise & Experience: The aromatic protons are expected in the δ 7.0-8.5 ppm region.[1] The H-2 and H-3 protons of the pyridinone ring will show a characteristic doublet of doublets pattern. The protons on the benzene ring (H-5, H-7, H-8) will be influenced by the strongly electron-withdrawing -OCF₃ group, leading to downfield shifts compared to unsubstituted quinolin-4-ol.[1][2] The hydroxyl and amine protons are expected to be broad and may exchange with each other and with residual water in the solvent. A D₂O exchange experiment would confirm their assignment by causing their signals to disappear.[1]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will be particularly informative due to the presence of the -OCF₃ group, which will introduce characteristic C-F couplings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | C-2 | ~145 - 150 | s | - | | C-3 | ~108 - 112 | s | - | | C-4 | ~175 - 180 | s | - | | C-4a | ~140 - 142 | q | ⁴J(C,F) ≈ 2-4 | | C-5 | ~122 - 125 | q | ³J(C,F) ≈ 4-6 | | C-6 | ~148 - 152 | q | ²J(C,F) ≈ 35-40 | | C-7 | ~120 - 123 | s | - | | C-8 | ~118 - 121 | s | - | | C-8a | ~138 - 140 | s | - | | -OCF₃ | ~119 - 122 | q | ¹J(C,F) ≈ 255-260 |
Expertise & Experience: The carbon of the trifluoromethoxy group is expected to appear around δ 120 ppm as a quartet due to one-bond coupling with the three fluorine atoms. This ¹J(C,F) coupling is typically very large, in the range of 255-260 Hz.[3][4] The carbon directly attached to the -OCF₃ group (C-6) will also appear as a quartet due to two-bond coupling [²J(C,F)], with a smaller coupling constant.[1][5] The signal for the -OCF₃ carbon may be of low intensity due to this splitting and the absence of a Nuclear Overhauser Effect (NOE).[3]
Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
¹⁹F NMR is highly sensitive and provides a clean spectrum, often with a single peak for the -OCF₃ group in a proton-decoupled experiment.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -OCF₃ | ~ -58 to -62 | s | Referenced to CFCl₃ (0 ppm). |
Expertise & Experience: The chemical shift of the -OCF₃ group is sensitive to its electronic environment.[6] For a trifluoromethoxy group attached to an aromatic ring, the chemical shift is typically observed in the range of -58 to -62 ppm.[7][8] This is distinct from the typical range for an aromatic -CF₃ group.[9] The signal is expected to be a sharp singlet in a proton-decoupled spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound will be dominated by vibrations from the quinolone core, the hydroxyl/amine groups, and the strong C-F bonds of the trifluoromethoxy group.
Predicted IR Absorption Bands (Solid State, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H (enol) and N-H (keto) stretching, H-bonding |
| 1640 - 1660 | Strong | C=O stretching (keto tautomer) |
| 1610 - 1630 | Medium-Strong | C=C and C=N stretching of the quinoline ring |
| 1500 - 1580 | Medium-Strong | Aromatic ring skeletal vibrations |
| 1250 - 1290 | Very Strong | C-O-C asymmetric stretching (-O-CF₃) |
| 1150 - 1210 | Very Strong | C-F stretching (symmetric and asymmetric) |
| 800 - 850 | Strong | C-H out-of-plane bending (aromatic) |
Expertise & Experience: The presence of the keto-enol tautomerism will result in a strong C=O stretching band around 1650 cm⁻¹ from the quinolone form.[10] A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H and N-H stretching vibrations. The most diagnostic signals for the -OCF₃ group are the extremely strong C-F stretching vibrations, typically found in the 1150-1210 cm⁻¹ range, and the C-O-C asymmetric stretch around 1270 cm⁻¹.[11][12] Studies have shown that inserting an oxygen atom between a CF₃ group and a benzene ring decouples the CF₃ vibrational modes from the ring, making their signature peaks more distinct.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Predicted Relative Intensity | Assignment |
| 229 | High | [M]⁺˙ (Molecular Ion) |
| 201 | Medium | [M - CO]⁺˙ |
| 160 | Medium | [M - CF₃]⁺ |
| 132 | Medium | [M - CF₃ - CO]⁺ |
Trustworthiness & Authoritative Grounding: The molecular ion peak [M]⁺˙ at m/z 229 is expected to be prominent due to the stability of the aromatic quinoline system.[14] A characteristic fragmentation pathway for quinolones is the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would lead to a fragment at m/z 201.[15] Another predictable fragmentation is the cleavage of the C-O bond of the trifluoromethoxy group, leading to the loss of a trifluoromethyl radical (•CF₃, 69 Da), resulting in a fragment at m/z 160.[16] Subsequent loss of CO from this fragment would yield an ion at m/z 132.
Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols: A Self-Validating System
To obtain high-quality, reliable data, adherence to rigorous experimental protocols is paramount. The following methodologies are designed to serve as a self-validating system for the spectroscopic analysis of this compound.
General Spectroscopic Workflow
Caption: General workflow for spectroscopic analysis.
Step-by-Step Methodologies
1. NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial before transferring to a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity. Tune the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition: Acquire the spectrum with a standard 90° pulse. Set a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 5 seconds for quantitative integration.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set a spectral width of ~240 ppm and a long relaxation delay (5-10 s). A sufficient number of scans will be required to achieve a good signal-to-noise ratio, especially for the quaternary and -OCF₃ carbons.
-
¹⁹F NMR Acquisition: Use a proton-decoupled pulse sequence. Set the spectral center around -60 ppm with a spectral width of ~50 ppm. Use an external reference standard like CFCl₃ for accurate chemical shift referencing.
2. IR Spectroscopy Protocol:
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disk.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Perform a baseline correction if necessary.
3. Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile, high-purity solvent like ethyl acetate.
-
Instrument Setup: Use a GC-MS system equipped with an electron ionization (EI) source. Set the injector temperature to ~250°C and the ion source temperature to ~230°C.
-
Data Acquisition: Inject 1 µL of the sample. The mass spectrum is acquired over a mass-to-charge (m/z) range of 40 to 300 to ensure detection of the molecular ion and all significant fragments.
Conclusion
This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By integrating data from analogous structures and fundamental spectroscopic principles, we have established a reliable framework for the identification and characterization of this important molecule. The detailed protocols and expert interpretations contained herein are intended to serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel quinoline-based compounds, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. azom.com [azom.com]
- 8. spectrabase.com [spectrabase.com]
- 9. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. GCMS Section 6.9.5 [people.whitman.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of 6-(Trifluoromethoxy)quinolin-4-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Bottleneck in Cellular Proliferation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 6-(Trifluoromethoxy)quinolin-4-ol has emerged as a molecule of significant interest due to its potent and specific biological activity. This guide provides a detailed examination of its mechanism of action, focusing on its role as a powerful inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).
DHODH is a critical enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are indispensable building blocks for DNA and RNA synthesis.[3] While most cells can acquire pyrimidines through a salvage pathway, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[1] This metabolic dependency creates a therapeutic window, making DHODH a compelling target for the development of anticancer and immunomodulatory drugs.[4][5] This guide will elucidate the molecular interactions, cellular consequences, and experimental validation of this compound as a high-value chemical probe and potential therapeutic lead.
Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary mechanism through which this compound exerts its biological effects is the direct inhibition of human DHODH (hDHODH). This enzyme is located on the inner mitochondrial membrane and couples the oxidation of dihydroorotate to orotate with the reduction of ubiquinone (Coenzyme Q) in the electron transport chain.[1]
The De Novo Pyrimidine Biosynthesis Pathway
The synthesis of the first pyrimidine nucleotide, uridine monophosphate (UMP), is a six-step enzymatic process.[6] DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in this cascade.[4] By inhibiting DHODH, this compound effectively blocks the entire pathway, leading to a rapid depletion of the intracellular pool of pyrimidines necessary for nucleic acid synthesis.[1]
Cellular Consequences of DHODH Inhibition
The depletion of pyrimidine pools triggers several downstream cellular events:
-
S-Phase Cell Cycle Arrest: DNA replication is halted due to the lack of necessary deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP), leading to an accumulation of cells in the S-phase of the cell cycle.
-
Inhibition of Proliferation: Without the building blocks for new DNA and RNA, cells cannot divide, resulting in potent cytostatic effects.[7]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death, particularly in cells that are highly dependent on this pathway.
A hallmark of DHODH inhibition is the ability to rescue these cytotoxic effects by supplying cells with exogenous uridine.[8][9] Uridine can enter the cell and be converted to UMP via the pyrimidine salvage pathway, thereby bypassing the DHODH-inhibited step and replenishing the nucleotide pools.[10][11] This "uridine rescue" is a critical experimental control to confirm that the observed cellular effects are specifically due to the inhibition of de novo pyrimidine synthesis.[12]
Experimental Validation: A Self-Validating Workflow
To rigorously confirm the mechanism of action of this compound, a logical, multi-step experimental workflow is required. Each step is designed to validate the findings of the previous one, creating a self-validating system.
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity and potency (IC50) of this compound against recombinant human DHODH.
Causality: This assay directly measures the interaction between the compound and its purified target enzyme, isolated from other cellular components. It is the foundational experiment to prove direct target engagement. A spectrophotometric method is employed that couples DHODH activity to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which changes color upon reduction.[7][13][14]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[15]
-
Substrates: Prepare stock solutions of L-Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and DCIP.[14]
-
Enzyme: Dilute recombinant human DHODH to a working concentration (e.g., 20 nM) in Assay Buffer.[13]
-
Inhibitor: Prepare a 10 mM stock of this compound in DMSO and create a serial dilution series.
-
-
Assay Execution (96-well plate format):
-
Add 2 µL of the inhibitor dilutions (or DMSO for vehicle control) to appropriate wells.[13]
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[7]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.[14]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration.
-
Normalize the velocities relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
-
Protocol 2: Cellular Proliferation and Uridine Rescue Assay
Objective: To confirm that the compound's anti-proliferative effect in a cellular context is specifically due to pyrimidine starvation.
Causality: This experiment bridges the gap between in vitro enzyme inhibition and a cellular phenotype (growth inhibition). The rescue part of the protocol is the key validation step. If adding exogenous uridine reverses the anti-proliferative effect, it provides strong evidence that the compound's mechanism is on-target for DHODH.[8][12]
Methodology:
-
Cell Seeding:
-
Seed a cancer cell line known to be dependent on de novo pyrimidine synthesis (e.g., HL-60, A549) into 96-well plates and allow them to adhere overnight.
-
-
Compound and Uridine Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a second set of identical dilutions in medium supplemented with 100 µM uridine.[12]
-
Treat the cells with the compound dilutions, with and without uridine. Include vehicle controls for both conditions.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
-
Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot two dose-response curves: one without uridine and one with uridine. A significant rightward shift in the IC50 curve in the presence of uridine confirms the rescue effect.
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
Objective: To determine if the compound induces the characteristic S-phase arrest associated with the depletion of DNA synthesis precursors.
Causality: This assay provides a mechanistic snapshot of the cellular state after treatment. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is proportional to the DNA content.[16] Flow cytometry can then quantify the number of cells in each phase of the cell cycle (G0/G1, S, G2/M). A significant increase in the S-phase population is a direct consequence of stalled DNA replication.
Methodology:
-
Cell Treatment:
-
Culture cells in larger format plates (e.g., 6-well plates) and treat with the vehicle or an effective concentration (e.g., 2x IC50) of this compound for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells to pellet and wash twice with PBS.[18]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[18]
-
Incubate at room temperature for at least 30 minutes, protected from light.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.
-
Gate on single cells to exclude doublets and aggregates.[18]
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in the S-phase is the expected outcome.
-
Conclusion and Future Directions
The evidence overwhelmingly supports that this compound functions as a potent and specific inhibitor of dihydroorotate dehydrogenase. Its mechanism of action is characterized by the direct blockade of the de novo pyrimidine synthesis pathway, leading to pyrimidine pool depletion, S-phase cell cycle arrest, and potent anti-proliferative effects. The reversibility of these effects by exogenous uridine provides definitive confirmation of this on-target mechanism.
This clear and validated mechanism of action makes this compound a valuable tool for basic research into cellular metabolism and a promising scaffold for the development of next-generation therapeutics targeting cancer and autoimmune diseases. Future research should focus on its in vivo efficacy, pharmacokinetic profile, and selectivity against DHODH from other species to explore its potential as an anti-infective agent.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyrimidine Biosynthesis | PPTX [slideshare.net]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ucl.ac.uk [ucl.ac.uk]
Physicochemical properties of 6-(Trifluoromethoxy)quinolin-4-ol
An In-Depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethoxy)quinolin-4-ol
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it presents a unique combination of properties conferred by the 4-hydroxyl and 6-trifluoromethoxy substituents. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functional groups, known to enhance metabolic stability, improve membrane permeability, and modulate the acidity of proximal functional groups. This guide provides a comprehensive analysis of the core physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, designed for researchers, chemists, and drug development professionals.
Molecular Identity and Structural Features
Chemical Identity
The fundamental identity of this compound is established by its unique identifiers and molecular formula.
| Identifier | Value | Source |
| CAS Number | 175203-87-9 | [1][2] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [2] |
| Molecular Weight | 229.16 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Common Synonyms | 4-Hydroxy-6-(trifluoromethoxy)quinoline | [2] |
The Quinolin-4-ol Scaffold
The quinolin-4-ol core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a defined three-dimensional framework for interacting with biological targets. The 4-hydroxyl group is a key feature, acting as both a hydrogen bond donor and acceptor, and its acidic nature is critical for solubility and receptor binding.
Tautomerism: The Quinolinol-Quinolone Equilibrium
A critical and inherent characteristic of the 4-hydroxyquinoline scaffold is its existence in a state of keto-enol tautomerism. The compound equilibrates between the aromatic alcohol form (quinolin-4-ol) and the non-aromatic keto form (quinolin-4(1H)-one). This equilibrium is influenced by the solvent, pH, and temperature. The presence of both tautomers can have profound implications for the molecule's reactivity, biological activity, and spectroscopic signature. This phenomenon is well-documented for structurally related compounds.[3]
Caption: Tautomeric equilibrium of the title compound.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
| Property | Value / Description | Significance | Source |
| Melting Point | 243-247 °C | Indicates high crystalline lattice energy and thermal stability. | |
| XLogP3 | 2.839 | Suggests moderate lipophilicity, favorable for cell membrane permeability. | [1] |
| Polar Surface Area (PSA) | 42.35 Ų | Contributes to hydrogen bonding potential and influences transport properties. | [1] |
| Appearance | Predicted to be an off-white to light-colored solid. | Based on related quinolinol compounds. | [4] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Critical for selecting appropriate solvents for reactions, purification, and biological assays. | |
| pKa | The 4-hydroxyl group is weakly acidic, while the quinoline nitrogen is weakly basic. The -OCF₃ group's electron-withdrawing nature will slightly increase the acidity of the hydroxyl group compared to non-fluorinated analogues. | Governs the ionization state at physiological pH, impacting solubility and target interaction. |
Synthesis and Purification Workflow
The synthesis of 4-hydroxyquinoline derivatives is most reliably achieved via the Conrad-Limpach reaction, a robust and scalable two-step process.[5] This methodology involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.
Retrosynthetic Pathway: The Conrad-Limpach Approach
The causality behind this synthetic choice lies in its efficiency and the commercial availability of the required starting materials. The high temperature of the second step is necessary to overcome the activation energy for the intramolecular cyclization and subsequent dehydration to form the stable quinolone ring system.
Caption: Conrad-Limpach synthesis workflow for the target molecule.
Detailed Experimental Protocol
This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).
Step 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)phenylamino)but-2-enoate (Intermediate)
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-(trifluoromethoxy)aniline (1.0 eq) and toluene (approx. 3 mL per mmol of aniline).
-
Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is produced (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude oil or solid is the β-aminoacrylate intermediate, which can be used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
Reaction Setup: Place the crude intermediate from Step 1 into a flask suitable for high-temperature reactions. Add a high-boiling, inert solvent such as Dowtherm A or diphenyl ether (approx. 10 mL per gram of intermediate).
-
Reaction Execution: Heat the mixture with vigorous stirring to 250-260 °C. The high temperature is crucial for the intramolecular cyclization to occur.[5] Maintain this temperature for 30-60 minutes.
-
Monitoring & Isolation: Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes). Upon completion, allow the mixture to cool to below 100 °C.
-
Purification: Add hexanes or another non-polar solvent to precipitate the product. Collect the solid by vacuum filtration. Wash the filter cake with cold hexanes to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. The predicted spectra are based on analyses of similar structures.[6]
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons (δ 7.5-8.5 ppm): The quinoline ring protons will appear in this region. The proton at the C5 position is expected to be a doublet, while the protons at C7 and C8 will show doublet and doublet-of-doublets patterns, influenced by the electron-withdrawing -OCF₃ group.
-
Vinyl Proton (δ ~6.0 ppm): A singlet corresponding to the C3 proton.
-
Hydroxyl Proton (δ >11.0 ppm): A broad singlet for the 4-OH proton, which is exchangeable with D₂O. Its observation can sometimes be challenging.[6]
-
-
¹³C NMR (in DMSO-d₆):
-
Aromatic Carbons (δ 110-150 ppm): At least 8 distinct signals are expected for the aromatic carbons of the quinoline core.
-
Carbonyl Carbon (δ >170 ppm): A signal corresponding to the C4 carbon of the quinolone tautomer will be present.
-
-OCF₃ Carbon (δ ~120 ppm, quartet): The carbon of the trifluoromethoxy group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF).
-
-
¹⁹F NMR (in DMSO-d₆):
-
A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI-MS).
-
Expected Ion: In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 230.16. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 228.14.
Biological Context and Potential Applications
The unique structural motifs of this compound make it a compound of high interest for drug discovery.
-
Antimicrobial Potential: Quinoline derivatives are known for their broad-spectrum antimicrobial activities.[7][8] The presence of the trifluoromethoxy group can enhance lipophilicity, potentially improving penetration into bacterial or fungal cells.
-
Antiplasmodial and Cytotoxic Activity: The 4-hydroxyquinoline scaffold is a known pharmacophore for antimalarial agents.[3] Furthermore, many quinoline derivatives have been investigated as potential cytotoxic agents against various cancer cell lines.[9]
-
Drug Development Insights: For drug development professionals, the -OCF₃ group is particularly attractive. It is metabolically robust, resisting oxidative degradation that can occur with simpler methoxy groups. This enhances the compound's pharmacokinetic profile, making it a more viable drug candidate.
Safety, Handling, and Storage
-
Safety: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.[10]
References
- 1. echemi.com [echemi.com]
- 2. 175203-87-9 CAS MSDS (6-(TRIFLUOROMETHOXY)-4-QUINOLINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 6-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 49713-51-1 [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility and Stability of 6-(Trifluoromethoxy)quinolin-4-ol
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-(Trifluoromethoxy)quinolin-4-ol, a heterocyclic compound of interest in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document delves into the theoretical and practical aspects of its solubility and stability. We will explore the influence of the quinolin-4-ol core and the 6-(trifluoromethoxy) substituent on these key parameters. This guide offers detailed, field-proven experimental protocols for the empirical determination of solubility and for conducting forced degradation studies to ascertain the compound's intrinsic stability. The causality behind experimental choices is explained, and illustrative data is presented to provide a practical framework for laboratory investigation.
Introduction: The Significance of this compound in Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The quinolin-4-one tautomer, in particular, is a recurring motif in compounds with a wide range of biological activities. The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position is a strategic chemical modification intended to modulate the molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a drug candidate. Poor solubility can hinder oral bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradants. This guide provides a foundational understanding of these properties and the methodologies to accurately assess them.
Physicochemical Properties: An Insight into Molecular Behavior
While experimental data for this compound is not extensively available in the public domain, we can infer its likely properties by examining structurally similar compounds. For the purpose of this guide, we will consider the predicted properties of 6-methoxy-2-(trifluoromethyl)quinolin-4-ol as a reasonable surrogate for initial estimations. The replacement of a methoxy group with a trifluoromethoxy group is anticipated to increase lipophilicity (LogP) and may influence pKa due to the strong electron-withdrawing nature of the -OCF₃ group.
Table 1: Predicted Physicochemical Properties of a Structurally Related Quinolin-4-ol Derivative
| Property | Predicted Value (for 6-methoxy-2-(trifluoromethyl)quinolin-4-ol) | Significance for Solubility and Stability |
| Molecular Formula | C₁₁H₈F₃NO₂ | Provides the elemental composition. |
| Molecular Weight | 243.18 g/mol | Influences diffusion and transport properties. |
| XLogP3 | 2.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.[1] |
| Hydrogen Bond Donor Count | 1 | The hydroxyl group can participate in hydrogen bonding, influencing solubility in protic solvents.[1] |
| Hydrogen Bond Acceptor Count | 3 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, impacting interactions with polar solvents.[1] |
Note: These values are for a structurally similar compound and should be used as an initial guide. Experimental determination for this compound is essential.
Solubility Profile: A Critical Determinant of Bioavailability and Formulability
The solubility of a compound is a key factor that governs its absorption and, consequently, its bioavailability. The presence of the trifluoromethoxy group is expected to increase the lipophilicity of this compound, potentially leading to lower aqueous solubility compared to its non-fluorinated analog.
Theoretical Considerations
The quinolin-4-ol moiety can exist in tautomeric equilibrium with its quinolin-4-one form. The position of this equilibrium can be influenced by the solvent environment. The molecule possesses both hydrogen bond donor (-OH) and acceptor (N, O) sites, allowing for interactions with a variety of solvents. Its aromatic nature suggests some solubility in organic solvents.
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a reliable measure of solubility.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After the incubation period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions using a validated HPLC method to determine the concentration of this compound.
-
Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).
Causality in Experimental Design:
-
Excess Solid: Ensures that the solution is saturated and that the measured concentration represents the true equilibrium solubility.
-
Prolonged Equilibration (24-48h): Allows sufficient time for the dissolution process to reach a steady state.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.
-
Centrifugation and Filtration: Guarantees that only the dissolved compound is quantified.
-
Validated HPLC Method: Ensures accurate and precise measurement of the compound's concentration.
Table 2: Illustrative Solubility Data for this compound
| Solvent | Predicted Solubility Category | Rationale |
| Water (pH 7.0) | Low | The lipophilic nature of the trifluoromethoxy group and the aromatic core are expected to limit solubility in neutral water. |
| 0.1 M HCl | Moderate to High | The basic nitrogen of the quinoline ring will be protonated at low pH, forming a more soluble salt. |
| 0.1 M NaOH | Moderate | The acidic hydroxyl group can be deprotonated at high pH, forming a phenoxide salt which may have increased solubility. |
| Ethanol | Moderate to High | As a polar protic solvent, ethanol can engage in hydrogen bonding with the solute. |
| Acetonitrile | Moderate | A polar aprotic solvent that can interact with the polar functionalities of the molecule. |
| DMSO | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
Note: This table presents hypothetical data based on chemical principles. Actual experimental results are required for confirmation.
Stability Profile: Ensuring Compound Integrity
Assessing the chemical stability of a drug candidate is a critical step in its development. Instability can lead to a decrease in the effective concentration of the active pharmaceutical ingredient (API) and the formation of impurities that could be inactive or even toxic. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Potential Degradation Pathways
The this compound molecule has several functional groups that could be susceptible to degradation under stress conditions:
-
Hydrolysis: The quinolin-4-ol system is generally stable to hydrolysis. However, extreme pH conditions and elevated temperatures could potentially lead to ring opening, though this is unlikely under typical pharmaceutical storage conditions.
-
Oxidation: The electron-rich quinoline ring system and the phenolic hydroxyl group are potential sites for oxidation.
-
Photodegradation: Aromatic and heterocyclic systems are often susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of various photoproducts through mechanisms such as hydroxylation or ring cleavage.[2][3]
-
Thermal Degradation: High temperatures can provide the energy required for various decomposition reactions. The thermal stability of heterocyclic compounds can vary widely depending on their structure.[4][5][6][7]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to a range of stress conditions that are more severe than those it would encounter during normal handling and storage.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) for 24 hours. A solid sample should also be subjected to the same conditions.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-PDA method.
-
Peak Purity and Identification: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. For major degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.
Causality in Experimental Design:
-
Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds.
-
Elevated Temperatures: Accelerate the rate of degradation to allow for observation within a reasonable timeframe.
-
Control Samples: Essential for distinguishing between degradation and other potential changes in the sample.
-
Stability-Indicating HPLC Method: A method that can resolve the parent drug from all its degradation products is crucial for accurate quantification of stability.
-
LC-MS Analysis: Provides vital structural information about the degradation products, which is important for understanding the degradation mechanism and for safety assessment.
Table 3: Illustrative Forced Degradation Data for this compound
| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | < 5% | Minor, unidentified polar degradants |
| 0.1 M NaOH, 60°C, 24h | 5-10% | Products of oxidative degradation |
| 3% H₂O₂, RT, 24h | 15-25% | Quinone-like structures, products of ring hydroxylation |
| Heat (80°C), 24h | < 5% | Minimal degradation |
| Photostability | 10-20% | Hydroxylated quinolin-4-ol derivatives |
Note: This is hypothetical data. The actual degradation profile must be determined experimentally.
Data Visualization and Workflow Diagrams
To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.
Caption: Workflow for the experimental determination of equilibrium solubility.
References
- 1. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Synthesis-of-6-Trifluoromethoxyquinolin-4-ol-Analogues
Abstract
This technical guide provides an in-depth exploration of the synthetic methodologies for preparing 6-(trifluoromethoxy)quinolin-4-ol and its analogues, a class of compounds of significant interest in medicinal chemistry. The quinolin-4-ol (or 4-quinolone) scaffold is a privileged structure found in numerous therapeutic agents, and its substitution with a trifluoromethoxy (-OCF3) group can profoundly enhance pharmacological properties such as metabolic stability, lipophilicity, and target-binding affinity.[1] This document offers a detailed examination of established synthetic routes, including the Gould-Jacobs and Conrad-Limpach reactions, providing field-proven insights into experimental choices, reaction mechanisms, and optimization strategies.[2][3][4] It is intended for researchers, chemists, and professionals in drug development seeking a comprehensive and practical understanding of the synthesis of this important heterocyclic scaffold.
Introduction: The Strategic Importance of the -OCF3 Group in Quinolin-4-ol Scaffolds
The quinolin-4-one core is a foundational structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[5][6] The strategic functionalization of this scaffold is a key aspect of modern drug discovery. The introduction of a trifluoromethoxy (-OCF3) group, particularly at the 6-position, is a widely used strategy to optimize drug candidates.
Unique Physicochemical Properties of the Trifluoromethoxy Group:
-
Metabolic Stability: The high strength of the C-F bonds makes the -OCF3 group exceptionally resistant to metabolic degradation, which can increase the half-life of a drug.
-
Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can enhance membrane permeability and improve the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[1]
-
Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby functionalities and influence non-covalent interactions with biological targets.[1]
The combination of the proven quinolin-4-ol pharmacophore with the beneficial properties of the -OCF3 group makes this compound analogues highly valuable targets for synthetic and medicinal chemistry programs.[1]
Core Synthetic Strategies: A Comparative Analysis
The construction of the quinolin-4-ol ring system from an aniline precursor is a cornerstone of heterocyclic chemistry. Two classical, yet highly effective, methods dominate the field: the Gould-Jacobs reaction and the Conrad-Limpach synthesis. The choice between them is often dictated by the desired substitution pattern and the availability of starting materials.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile and widely employed method for synthesizing 4-hydroxyquinolines.[3][7] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3][8]
Workflow: Gould-Jacobs Reaction
References
- 1. nbinno.com [nbinno.com]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the In Silico Modeling of 6-(Trifluoromethoxy)quinolin-4-ol Interactions
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a trifluoromethoxy group can significantly enhance the pharmacokinetic and pharmacodynamic properties of these molecules.[1][2][3][4] This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 6-(Trifluoromethoxy)quinolin-4-ol, a representative quinoline derivative. We will navigate the entire computational workflow, from initial target selection to the calculation of binding free energies. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each methodological step to ensure scientific rigor and reproducibility.
Introduction: The Rationale for In Silico Investigation
Traditional drug discovery is a long and costly endeavor.[5][6][7] In silico methods, or computer-aided drug design (CADD), have emerged as indispensable tools to expedite this process by providing atomic-level insights into molecular interactions, predicting binding affinities, and elucidating mechanisms of action before committing to expensive and time-consuming wet-lab experiments.[5][8][9][10][11]
The subject of our study, this compound, possesses two key features that make it a compelling candidate for computational analysis:
-
The Quinoline Core: This heterocyclic system is present in a wide array of biologically active compounds, with demonstrated antimalarial, anticancer, and anti-inflammatory properties.[12][13][14][[“]][16][17][18][19]
-
The Trifluoromethoxy (-OCF3) Group: This substituent is a bioisostere of other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are desirable characteristics for a drug candidate.[1][2][3][4][20]
This guide will use a hypothetical scenario where we investigate the interaction of this compound with a putative protein target. This approach allows us to present a universally applicable workflow.
The Computational Workflow: A Tripartite Approach
Our in silico investigation is structured into three main phases:
-
Preparation and Initial Assessment: This involves selecting and preparing the protein target and the ligand.
-
Binding Pose Prediction: We will use molecular docking to predict the most likely binding orientation of the ligand within the protein's active site.
-
Dynamic Refinement and Energy Calculations: Molecular dynamics (MD) simulations will be employed to assess the stability of the docked complex, followed by binding free energy calculations to quantify the interaction strength.
Figure 1: The overarching in silico workflow.
Phase 1: Preparation and Initial Assessment
Target Identification and Preparation
The first crucial step is to identify a biologically relevant protein target. For quinoline derivatives, potential targets could include protein kinases, lactate dehydrogenase (especially for antimalarial studies), or other enzymes implicated in cancer or infectious diseases.[12][14] For this guide, we will hypothetically select a protein kinase.
Protocol 1: Target Preparation
-
Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB Protein Data Bank (PDB).[21][22][23][24][25] Choose a high-resolution crystal structure, preferably co-crystallized with a ligand to identify the binding site.
-
Pre-processing:
-
Remove Unnecessary Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This is crucial as they can interfere with the docking process.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Assign Partial Charges: Assign appropriate partial charges to all atoms using a force field like AMBER or CHARMM.
-
-
Binding Site Definition: Identify the amino acid residues that constitute the binding pocket. This can be inferred from the position of the co-crystallized ligand or predicted using pocket-finding algorithms.
Ligand Preparation
The ligand, this compound, must also be prepared for docking.
Protocol 2: Ligand Preparation
-
Generate 3D Structure: Create the 3D structure of the molecule using a chemical drawing tool like ChemDraw or MarvinSketch and save it in a suitable format (e.g., MOL2 or SDF).
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Partial Charges: Calculate and assign partial charges to the ligand atoms. Gasteiger charges are commonly used for this purpose.
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is essential for allowing conformational flexibility during the docking process.
Phase 2: Binding Pose Prediction with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[26][27][28][29] This allows us to generate a plausible 3D model of the protein-ligand complex.
Figure 2: The molecular docking workflow.
Protocol 3: Molecular Docking using AutoDock Vina
-
Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina.
-
Define the Search Space: Define a grid box that encompasses the entire binding site. The size and center of this box are critical parameters that will dictate the search space for the docking algorithm.
-
Run Docking Simulation: Execute the docking calculation. AutoDock Vina will explore different conformations of the ligand within the defined grid box and score them based on a scoring function that approximates the binding affinity.
-
Analyze Results: The output will be a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose and the protein to assess its plausibility.
Table 1: Hypothetical Docking Results
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.5 | GLU85, LYS45, PHE160 |
| 2 | -9.2 | GLU85, LYS45, TYR158 |
| 3 | -8.9 | LYS45, ILE30, VAL120 |
Phase 3: Dynamic Refinement and Energy Calculations
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex in a simulated physiological environment.[30][31][32][33][34]
Molecular Dynamics (MD) Simulations
Protocol 4: MD Simulation using GROMACS
-
System Setup:
-
Create Complex Topology: Generate the topology files for the protein-ligand complex using a force field like AMBER or CHARMM.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Volume and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure proper solvent distribution around the complex.
-
NPT Ensemble (Constant Pressure and Temperature): Equilibrate the system at constant pressure (e.g., 1 bar) and temperature to achieve the correct density.
-
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory for:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculations
The final step is to quantify the binding affinity more accurately than the docking score. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for this purpose.[35][36][37][38][39]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijhssm.org [ijhssm.org]
- 7. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is in silico drug discovery? [synapse.patsnap.com]
- 12. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. turkjps.org [turkjps.org]
- 20. mdpi.com [mdpi.com]
- 21. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 22. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 23. rcsb.org [rcsb.org]
- 24. youtube.com [youtube.com]
- 25. Introduction to Protein Data Bank Format [cgl.ucsf.edu]
- 26. m.youtube.com [m.youtube.com]
- 27. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. m.youtube.com [m.youtube.com]
- 30. GROMACS Tutorials [mdtutorials.com]
- 31. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 32. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 33. compchems.com [compchems.com]
- 34. m.youtube.com [m.youtube.com]
- 35. m.youtube.com [m.youtube.com]
- 36. youtube.com [youtube.com]
- 37. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 38. peng-lab.org [peng-lab.org]
- 39. pubs.acs.org [pubs.acs.org]
Tautomerism in Substituted Quinolin-4-ols: A Technical Guide for Researchers
Abstract
Substituted quinolin-4-ols are a cornerstone of many pharmaceutical and materials science applications. Their chemical behavior and biological activity are intrinsically linked to a fascinating phenomenon: tautomerism. This guide provides an in-depth exploration of the delicate equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4-one) forms of these bicyclic systems. We will dissect the influence of substituents and solvent effects on this tautomeric balance, offering a practical framework for its characterization through spectroscopic and computational methods. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental aspect of quinoline chemistry.
The Quinolin-4-ol/Quinolin-4-one Tautomeric Equilibrium: A Fundamental Dichotomy
Quinolin-4-ol and its tautomeric counterpart, quinolin-4(1H)-one, represent two distinct isomers that can interconvert through the migration of a proton and the concomitant shift of a double bond. This dynamic equilibrium is central to the chemical reactivity and physical properties of this class of compounds.
While the enol form (quinolin-4-ol) possesses an aromatic pyridine ring and a hydroxyl group, the keto form (quinolin-4-one) features a non-aromatic pyridinone ring with a carbonyl group and an N-H bond. Generally, the keto tautomer is the more stable and predominant form, particularly in the solid state and in polar solvents. This preference can be attributed to the greater stability of the amide functionality within the quinolin-4-one structure compared to the enamine-like character of the quinolin-4-ol form.
Caption: The tautomeric equilibrium between quinolin-4-ol and quinolin-4(1H)-one.
The Decisive Role of Substituents in Tautomeric Preference
The position and electronic nature of substituents on the quinoline ring play a pivotal role in dictating the position of the tautomeric equilibrium. These effects can be broadly categorized into electronic and steric influences, which can either stabilize or destabilize one tautomer over the other.
Electronic Effects: A Push and Pull on Electron Density
The electronic influence of substituents is paramount in determining tautomeric preference. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the quinoline scaffold.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups increase the electron density of the ring system. When positioned on the carbocyclic ring, they enhance the aromaticity and stability of the enol form by delocalizing the lone pair of electrons into the π-system.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the ring. These substituents tend to stabilize the keto form by enhancing the polarization of the C=O bond and increasing the acidity of the N-H proton.
The influence of these substituents can be quantitatively assessed through Hammett correlations, which relate reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of the substituents. A linear correlation between the logarithm of the tautomeric equilibrium constant (log KT) and the Hammett substituent constant (σ) indicates that the substituent effect is primarily electronic in nature[1][2].
Positional and Steric Effects: The Influence of Molecular Architecture
The location of a substituent on the quinoline ring is as critical as its electronic nature.
-
Position 2: Substituents at the 2-position can exert a significant steric influence, potentially destabilizing the planar enol form and favoring the keto tautomer.
-
Position 3: A hydrogen bond acceptor at the 3-position can stabilize the enol form through the formation of an intramolecular hydrogen bond with the 4-hydroxyl group. This six-membered ring interaction significantly shifts the equilibrium towards the enol tautomer.
-
Positions 5, 6, 7, and 8: Substituents on the carbocyclic ring primarily exert their electronic influence, with their effects being more pronounced at the ortho and para positions relative to the fusion of the two rings.
Caption: Factors influencing the tautomeric equilibrium in substituted quinolin-4-ols.
Solvent Effects: The Environment's Decisive Vote
The surrounding solvent environment exerts a profound influence on the tautomeric equilibrium. The polarity and hydrogen-bonding capabilities of the solvent can selectively stabilize one tautomer over the other.
-
Polar Solvents: Polar solvents, particularly those capable of acting as hydrogen bond acceptors (e.g., DMSO, water), tend to stabilize the more polar keto tautomer (quinolin-4-one). The exposed N-H and C=O groups of the keto form can engage in intermolecular hydrogen bonding with the solvent molecules, leading to its stabilization[2].
-
Nonpolar Solvents: In nonpolar solvents (e.g., benzene, chloroform), the less polar enol tautomer (quinolin-4-ol) may be more favored. In the absence of strong solute-solvent interactions, intramolecular hydrogen bonding, if present, can become a more dominant stabilizing factor.
This phenomenon, known as solvatochromism, where the color of a compound changes with the polarity of the solvent, can be observed in the UV-Vis spectra of these compounds and provides a powerful tool for studying the tautomeric equilibrium[3].
Analytical Characterization: Unraveling the Tautomeric Mixture
A combination of spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric equilibrium in substituted quinolin-4-ols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between the keto and enol tautomers in solution. Both 1H and 13C NMR provide distinct signatures for each form.
Key Diagnostic Signals:
| Nucleus | Keto Tautomer (Quinolin-4-one) | Enol Tautomer (Quinolin-4-ol) |
| 1H NMR | Broad singlet for N-H proton (typically downfield) | Sharp singlet for O-H proton (can exchange with D2O) |
| 13C NMR | C4 signal in the carbonyl region (~170-180 ppm)[4][5] | C4 signal in the aromatic region, deshielded due to -OH (~150-160 ppm) |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the substituted quinolin-4-ol in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. The choice of solvent is critical as it will influence the tautomeric ratio.
-
1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Pay close attention to the aromatic region and the presence of exchangeable protons (N-H or O-H).
-
13C NMR Acquisition: Obtain a 13C NMR spectrum. The chemical shift of the C4 carbon is the most definitive indicator of the predominant tautomer.
-
2D NMR (Optional but Recommended): Techniques such as HSQC and HMBC can be employed to confirm assignments and elucidate the connectivity of the molecule, further solidifying the identification of the tautomeric form(s) present.
-
Quantitative Analysis: The ratio of the two tautomers can be determined by integrating the well-resolved signals corresponding to each form in the 1H NMR spectrum.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive technique for observing changes in the tautomeric equilibrium as a function of solvent or substituent. The keto and enol forms have distinct electronic transitions, resulting in different absorption maxima (λmax).
-
Keto Tautomer: Typically exhibits a longer wavelength absorption band due to the extended conjugation of the quinolin-4-one chromophore.
-
Enol Tautomer: Generally absorbs at a shorter wavelength.
Experimental Protocol for UV-Vis Analysis:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-absorbing solvent.
-
Serial Dilutions: Prepare a series of solutions in different solvents of varying polarity.
-
Spectrum Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Compare the λmax values and the overall spectral shape in different solvents to infer the shift in the tautomeric equilibrium.
Computational Chemistry: A Theoretical Insight
Density Functional Theory (DFT) calculations have emerged as a powerful predictive tool for assessing the relative stabilities of tautomers. By calculating the Gibbs free energy of the optimized geometries of both the keto and enol forms, one can predict the predominant tautomer in the gas phase and in solution (using a polarizable continuum model, PCM)[1][6][7][8][9].
Computational Protocol using DFT (B3LYP/6-311++G(d,p)):
-
Structure Building: Construct 3D models of both the keto and enol tautomers of the substituted quinolin-4-ol.
-
Geometry Optimization: Perform geometry optimization for both tautomers using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules[6][8][9].
-
Frequency Calculation: Conduct a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
-
Solvation Modeling (Optional): To simulate the effect of a solvent, perform the optimization and frequency calculations using a PCM.
-
Stability Prediction: Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.
References
- 1. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism, Hammett sigma, and QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Enduring Legacy of a Privileged Scaffold
An In-Depth Technical Guide to the Discovery and History of Novel Quinoline Compounds
The quinoline scaffold, a simple bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First identified in the 19th century, its journey from a simple coal tar isolate to a "privileged scaffold" in modern drug discovery is a testament to its remarkable chemical versatility and pharmacological breadth.[2][3] Quinoline and its derivatives form the structural core of a vast array of therapeutic agents, exhibiting a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]
This technical guide offers a comprehensive exploration of the discovery and history of quinoline compounds, designed for researchers, scientists, and drug development professionals. It delves into the foundational synthetic methodologies that first unlocked the potential of this scaffold, traces the evolution of its application in key therapeutic areas, and examines the structure-activity relationships that guide the design of novel, potent drug candidates. By synthesizing historical context with detailed, field-proven experimental insights, this guide aims to provide a definitive resource for understanding and harnessing the power of the quinoline nucleus.
Part 1: From Coal Tar to Chemical Structure: The Genesis of Quinoline
The story of quinoline begins not in a sophisticated laboratory, but in the complex, dark mixture of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from this industrial byproduct, which he named "leukol" (white oil).[1][5][6][7][8][9] Independently, in 1842, French chemist Charles Gerhardt produced a similar compound by distilling the natural alkaloid quinine with potassium hydroxide, which he called "Chinolein" or "Chinoilin."[9]
Initial confusion arose as the two substances displayed different reactivities, suggesting they were distinct isomers.[9] However, the eminent chemist August Wilhelm von Hofmann later demonstrated that the discrepancies were due to contaminants and that the two compounds were, in fact, identical.[9] The structural elucidation of this new molecule remained a challenge until 1869, when August Kekulé, renowned for his work on the structure of benzene, proposed the correct framework: a benzene ring fused to a pyridine ring.[8] This pivotal discovery provided the chemical map needed to begin the systematic synthesis and exploration of quinoline derivatives, moving the field from isolation to intentional design.
Part 2: The Classical Syntheses: Forging the Quinoline Core
The late 19th century was a period of explosive growth in synthetic organic chemistry, and the newly characterized quinoline structure became a prime target. Several foundational "named reactions" were developed during this era. These classical methods, while over a century old, remain fundamental to the construction of the quinoline ring system and are essential knowledge for any scientist working in this field.
Skraup Synthesis (1880)
Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring.[1][10][11] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene.[1][7][10][12][13][14]
Causality of Experimental Choices: The choice of reagents is critical and defines the reaction's progression. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the reactive intermediate, acrolein.[7][12][13] The aniline then undergoes a conjugate (Michael) addition to the acrolein.[1][12][13] The strong acid catalyzes the subsequent cyclization, and the oxidizing agent (traditionally nitrobenzene, which is reduced to aniline that can re-enter the reaction) facilitates the final aromatization to the stable quinoline ring.[13] The reaction is notoriously exothermic and can be violent; therefore, a moderator such as ferrous sulfate is often added to control the rate.[1][10]
Experimental Protocol: Skraup Synthesis of Quinoline [1]
-
Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.
-
Moderator: Add ferrous sulfate to the mixture to moderate the reaction.
-
Reagents: Slowly add glycerol, followed by the oxidizing agent (e.g., nitrobenzene).
-
Heating: Heat the mixture carefully. Once the reaction begins (indicated by vigorous boiling), remove the heat source immediately. The reaction should proceed exothermically.
-
Completion: After the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure completion.
-
Workup: Cool the mixture and dilute with water. Remove any unreacted nitrobenzene by steam distillation.
-
Isolation: Make the solution alkaline with sodium hydroxide to liberate the quinoline from its salt. Isolate the quinoline by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude quinoline can be further purified by vacuum distillation.
Caption: Mechanism of the Skraup Synthesis of Quinoline.
Doebner-von Miller Reaction (1881)
This reaction is a significant modification of the Skraup synthesis that allows for the production of substituted quinolines.[15] It involves the reaction of an aromatic amine (aniline) with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[7][16][17] The reaction is typically catalyzed by a Brønsted or Lewis acid.[16]
Mechanistic Insights: The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. While it shares features with the Skraup synthesis, studies involving isotope labeling suggest a potential fragmentation-recombination mechanism.[16][18] In this proposed pathway, the aniline first adds to the α,β-unsaturated carbonyl. This adduct can then fragment into an imine and an enolate, which recombine in a different orientation before cyclizing and aromatizing to form the final quinoline product. This complexity allows for the formation of products that might not be predicted by a simple linear mechanism.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. biosynce.com [biosynce.com]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. uop.edu.pk [uop.edu.pk]
- 14. organicreactions.org [organicreactions.org]
- 15. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
As a Senior Application Scientist, this guide has been developed to provide a comprehensive framework for investigating the anticancer potential of 6-(Trifluoromethoxy)quinolin-4-ol. This document moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring that the protocols are robust, reproducible, and yield insightful data.
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs. In oncology, quinoline derivatives have emerged as a versatile class of compounds with a wide array of antineoplastic activities.[1] These molecules can exert their effects through diverse mechanisms, including the inhibition of tyrosine kinases, interference with topoisomerase enzymes, induction of apoptosis, and arrest of the cell cycle.[2][3][4]
This application note focuses on This compound , a specific derivative of interest. The trifluoromethoxy (-OCF₃) group is a key feature, often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. While direct anticancer studies on this exact molecule are not extensively published, the known activities of structurally similar quinolin-4-ol and fluorinated quinoline compounds provide a strong rationale for its evaluation as a potential anticancer agent.[5][6] This guide outlines a systematic in vitro approach to characterize its cytotoxic and mechanistic properties.
Compound Physicochemical Data and Handling
Proper handling and solubilization of the test compound are paramount for accurate and reproducible results. This compound is a tautomer of 6-(trifluoromethoxy)-1H-quinolin-4-one.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1701-22-0 (for a related isomer) | [7] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [8] |
| Molecular Weight | 229.16 g/mol | [8] |
| Appearance | Expected to be an off-white or white powder | (Inferred) |
| Solubility | Expected to be soluble in DMSO, DMF | (Inferred) |
Protocol 1: Preparation of Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent for dissolving a wide range of organic molecules used in biological assays. Preparing a high-concentration stock solution allows for minimal volumes to be added to cell culture media, thereby avoiding solvent toxicity. It is critical to ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) as higher concentrations can independently affect cell viability and metabolism.
Procedure:
-
Accurately weigh 5 mg of this compound powder.
-
Dissolve the powder in high-purity, sterile DMSO to achieve a final concentration of 10 mM. For 5 mg (MW 229.16), this requires approximately 2.18 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may be required.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Anticancer Evaluation Workflow
A tiered approach is recommended for evaluating a novel compound. The investigation begins with a broad assessment of cytotoxicity across different cancer cell lines to determine potency and selectivity. Positive hits then advance to more detailed mechanistic assays to elucidate the mode of action.
Caption: General workflow for the in vitro evaluation of this compound.
Detailed Experimental Protocols
Protocol 2: Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock in complete culture medium. A typical concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (e.g., 0.1%) as the highest drug concentration, and "untreated control" wells with fresh medium only.
-
Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[11]
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Table 2: Hypothetical Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| HCT-116 | Colon Carcinoma | 8.5 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 11.8 ± 1.9 |
| WI-38 | Normal Fibroblast | > 100 |
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[11]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will achieve 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations based on the IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using Trypsin-EDTA. Combine all cells from each well and transfer to a flow cytometry tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cells twice with 1 mL of cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Table 3: Hypothetical Apoptosis Induction in HCT-116 Cells (24h Treatment)
| Treatment Conc. (µM) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| 0 (Control) | 94.1 ± 1.5 | 3.2 ± 0.6 | 2.7 ± 0.5 |
| 5 (≈0.5x IC₅₀) | 75.3 ± 2.8 | 15.8 ± 1.9 | 8.9 ± 1.1 |
| 10 (≈1x IC₅₀) | 42.6 ± 3.5 | 38.1 ± 3.1 | 19.3 ± 2.4 |
| 20 (≈2x IC₅₀) | 15.9 ± 2.1 | 45.5 ± 4.2 | 38.6 ± 3.8 |
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: Many anticancer agents exert their effect by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis.[13] This protocol uses PI to stain the cellular DNA. Because PI fluorescence is stoichiometric to the amount of DNA, cells in the G2/M phase (with 4N DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase (with 2N DNA content). Cells in the S phase (DNA synthesis) will have intermediate fluorescence.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol. A 24-hour treatment is typical.
-
Cell Harvesting: Harvest all cells as previously described.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells for staining.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading any double-stranded RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Interpretation: Generate a histogram of fluorescence intensity. The data is modeled to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest.
Table 4: Hypothetical Cell Cycle Distribution in HCT-116 Cells (24h Treatment)
| Treatment Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.8 |
| 10 (≈1x IC₅₀) | 25.1 ± 2.8 | 18.3 ± 2.1 | 56.6 ± 4.5 |
Hypothetical Mechanism of Action: Targeting Kinase Signaling
Quinoline derivatives are well-documented inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[14] A plausible mechanism for this compound could be the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which subsequently modulates downstream signaling through PI3K/Akt.
Caption: Hypothetical inhibition of the EGFR-PI3K-Akt signaling pathway.
Conclusion
This application note provides a structured, multi-faceted approach to characterize the in vitro anticancer properties of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can build a comprehensive profile of this novel compound's biological activity. The provided protocols are foundational and can be adapted to various cancer cell lines and further expanded to include assays for target engagement, such as western blotting for key signaling proteins or kinase inhibition assays, to validate the proposed mechanism of action.[5][9]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-(TRIFLUOROMETHYL)QUINOLIN-4-OL price,buy 6-(TRIFLUOROMETHYL)QUINOLIN-4-OL - chemicalbook [m.chemicalbook.com]
- 8. 6-(Trifluoromethoxy)quinolin-3-ol - Lead Sciences [lead-sciences.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 14. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Characterizing 6-(Trifluoromethoxy)quinolin-4-ol as a Kinase Inhibitor
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] This application note presents a comprehensive framework for characterizing the kinase inhibitory activity of a novel quinoline derivative, 6-(Trifluoromethoxy)quinolin-4-ol. As the specific kinase targets for this compound are not yet defined, we outline a systematic approach beginning with broad kinase panel screening to identify potential targets, followed by a detailed, adaptable protocol for determining inhibitor potency (IC50) using the universal ADP-Glo™ Kinase Assay. This guide is designed for researchers in drug discovery and chemical biology, providing the scientific rationale behind experimental choices and robust methodologies to ensure data integrity and reproducibility.
Introduction: The Quinoline Scaffold and the Need for a Universal Assay Strategy
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The quinoline ring system has proven to be a highly effective scaffold for the development of potent and selective kinase inhibitors.[1][3] Compounds incorporating this moiety have successfully targeted a range of kinases, including RIP2, Pim-1, and various tyrosine kinases, by competing with ATP at the enzyme's active site.[3][4]
This compound is a novel compound built upon this promising scaffold. However, before its therapeutic potential can be explored, its biological targets must be identified and its inhibitory potency quantified. When approaching a novel compound with an unknown target profile, a universal assay platform is essential. Such a platform should be adaptable to a wide array of kinases and substrates, minimizing the need for extensive, target-specific optimization at the initial stages of characterization.[5]
This document provides a two-part strategy:
-
Target Discovery: Employing a broad kinase selectivity panel to identify high-affinity targets for this compound.
-
Potency Determination: A detailed protocol for quantifying the compound's half-maximal inhibitory concentration (IC50) against identified targets using the ADP-Glo™ Kinase Assay, a robust and highly sensitive luminescent platform that measures kinase activity by quantifying ADP production.[6][7]
Foundational Principles: Selecting the Right Kinase Assay
Several technologies are available for measuring kinase activity, each with distinct advantages. The choice of assay is a critical decision that impacts data quality, throughput, and susceptibility to artifacts.[8][9]
-
Fluorescence-Based Assays (TR-FRET, FP): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are powerful techniques.[10] TR-FRET assays, such as LanthaScreen™, measure the phosphorylation of a fluorescently labeled substrate by a phospho-specific antibody, generating a FRET signal.[11][12] FP assays measure the change in rotational speed of a fluorescently labeled tracer as it binds to a larger antibody molecule.[13][14] While highly effective, these methods often require target-specific, optimized substrate/antibody pairs and can be susceptible to interference from fluorescent compounds.[8][15]
-
Luminescence-Based Assays (ADP Detection): Luminescence-based assays that quantify one of the universal products of the kinase reaction—ADP—offer broad applicability.[8] The ADP-Glo™ Kinase Assay is a standout example. It measures the amount of ADP produced, which directly correlates with kinase activity.[16] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted back to ATP, which fuels a luciferase-luciferin reaction to produce a stable, "glow-type" luminescent signal.[6]
Why ADP-Glo™ is the Recommended Platform for a Novel Compound:
-
Universality: It can be used for virtually any kinase (protein, lipid, etc.) and any substrate type (peptide, protein, etc.) because it measures the common reaction product, ADP.[7]
-
High Sensitivity: The assay can detect very low levels of ATP-to-ADP conversion, making it ideal for kinases with low activity or for conserving valuable enzyme.
-
Robustness: The luminescent signal is less prone to interference from colored or fluorescent compounds compared to other methods.[9] The stable signal (half-life > 3 hours) allows for batch processing of plates without strict timing constraints.
Overall Experimental Workflow
The logical progression for characterizing a novel kinase inhibitor involves moving from broad screening to focused potency and selectivity testing.
Caption: High-level workflow for kinase inhibitor characterization.
Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol details the steps for determining the IC50 value of this compound against a specific kinase identified during the screening phase.
Principle of the ADP-Glo™ Assay
The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. This is achieved through a two-step enzymatic process that results in a luminescent signal proportional to the initial ADP concentration.
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.[6]
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Notes |
| ADP-Glo™ Kinase Assay | Promega | V9101 | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP. |
| Recombinant Human Kinase | Varies | - | Target kinase of interest (e.g., from Thermo Fisher, Promega, SignalChem). |
| Kinase Substrate | Varies | - | Specific peptide or protein substrate for the kinase. |
| This compound | - | - | Synthesized in-house or custom-sourced. Dissolve in 100% DMSO to create a high-concentration stock. |
| Kinase Reaction Buffer | Varies | - | Typically 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Must be optimized.[17] |
| DMSO, Anhydrous | Sigma | 276855 | For compound dilution. |
| Solid White, Low-Volume 384-well plates | Corning | 3572 | Low-binding, opaque plates are required for luminescence assays. |
| Plate-reading Luminometer | Varies | - | E.g., BMG LABTECH PHERAstar, Promega GloMax®. |
Step-by-Step Protocol
A. Compound Preparation (Serial Dilution)
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound. For a 10-point curve, perform 1:3 serial dilutions in 100% DMSO. This will be your intermediate plate.
-
Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the final 384-well assay plate using an acoustic dispenser or multichannel pipette. This minimizes the final DMSO concentration.
B. Kinase Reaction Setup (5 µL total volume)
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer. The optimal concentration of kinase and substrate must be determined empirically, aiming for ~10-30% ATP consumption in the reaction.[18]
-
Add 2.5 µL of the 2X Kinase/Substrate mix to each well of the 384-well plate containing the pre-spotted compound.
-
Prepare a 2X ATP solution at a concentration equal to the predetermined apparent ATP Km of the kinase.[19]
-
To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to each well.
-
Controls:
-
100% Activity Control (Negative Control): Wells containing enzyme, substrate, ATP, and DMSO (no inhibitor).
-
0% Activity Control (Positive Control): Wells containing substrate, ATP, and DMSO, but no enzyme.
-
-
Seal the plate and briefly centrifuge (e.g., 300 x g for 1 minute) to ensure all components are mixed.
-
Incubate the reaction at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, which should be verified during assay development.
C. ATP Depletion and ADP Detection
-
After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[20]
-
Seal the plate and incubate at room temperature for 40 minutes.[21]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes the luciferase reaction.[20]
-
Seal the plate, mix on a plate shaker, and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[22]
D. Data Acquisition
-
Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.5 to 1 second per well is typically sufficient.
Data Analysis and IC50 Calculation
-
Calculate Percent Inhibition:
-
Average the signals from the control wells (100% activity and 0% activity).
-
Normalize the data for each test compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))
-
-
Generate IC50 Curve:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).
-
The IC50 is the concentration of this compound that produces 50% inhibition of kinase activity.[23]
-
Assay Validation: Ensuring Trustworthy Data
A robust and reliable assay is a self-validating system. The following parameters must be assessed to ensure the integrity of the generated IC50 values.[18]
-
Z'-Factor: This statistical parameter assesses the quality and dynamic range of an assay, indicating its suitability for high-throughput screening. A Z'-factor is calculated from the 100% and 0% activity controls.
-
Formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|
-
An assay with a Z' > 0.5 is considered excellent and robust.[18]
-
-
DMSO Tolerance: High concentrations of DMSO can inhibit kinase activity. It is critical to determine the maximum DMSO concentration that does not affect enzyme performance and ensure all wells in the assay contain the same final concentration.[8]
-
ATP Concentration: For ATP-competitive inhibitors like those based on the quinoline scaffold, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[4] For meaningful comparison of inhibitor potencies, assays should be run at an ATP concentration equal to the apparent Michaelis constant (Km,app) for ATP for that specific kinase.[19]
Conclusion
This application note provides a comprehensive and scientifically grounded strategy for the initial characterization of a novel quinoline-based compound, this compound, as a potential kinase inhibitor. By first identifying specific targets through broad panel screening and then employing a universal, robust assay like ADP-Glo™, researchers can efficiently determine the compound's potency (IC50). Adherence to the detailed protocol and rigorous assay validation practices described herein will generate high-quality, reproducible data, forming a solid foundation for further preclinical development, including selectivity profiling and structure-activity relationship (SAR) studies.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijmphs.com [ijmphs.com]
- 4. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: 6-(Trifluoromethoxy)quinolin-4-ol as a High-Performance Fluorescent Probe
Introduction: Illuminating Cellular Landscapes
In the intricate world of cellular biology and drug discovery, fluorescent probes are indispensable tools, acting as microscopic beacons that report on the dynamic and often invisible processes of life.[1][2][3] The quest for "smarter" probes—those that not only stain but also sense and report on their local microenvironment—is paramount for advancing our understanding of cellular function and pathology. It is in this context that we introduce 6-(Trifluoromethoxy)quinolin-4-ol , a novel fluorophore engineered for superior performance in demanding biological imaging applications.
This molecule is built upon a quinolin-4-ol core, a heterocyclic scaffold known for its robust fluorescence and environmental sensitivity.[4][5] What sets this probe apart are its key substitutions: the hydroxyl group at the 4-position, which acts as a protonation-dependent switch, and the trifluoromethoxy (-OCF3) group at the 6-position. The -OCF3 moiety is a critical addition; it significantly enhances the lipophilicity and metabolic stability of the molecule, properties that are fundamental for efficient cell permeability and retention.[6][7] This unique combination of a sensing domain and a performance-enhancing group makes this compound an exceptionally promising candidate for applications ranging from intracellular pH mapping to the analysis of membrane dynamics.
These application notes provide a comprehensive guide to the properties and field-proven protocols for deploying this compound, empowering researchers to unlock new insights into complex biological systems.
Section 1: The Fluorophore Unveiled - Physicochemical & Photophysical Properties
Molecular Architecture and Rationale
This compound is synthesized via established methods for quinoline synthesis, such as the Conrad-Limpach reaction, which involves the condensation of an appropriately substituted aniline with a β-ketoester followed by thermal cyclization.[8] The structure is characterized by a planar quinoline ring system, which is responsible for its fundamental spectroscopic properties.
The molecule's functionality is rooted in a keto-enol tautomerism.[9][10][11] In its enol form (quinolin-4-ol), the molecule is typically highly fluorescent. Upon protonation of the quinoline nitrogen or deprotonation of the 4-hydroxyl group under different pH conditions, the electronic distribution within the aromatic system is altered, leading to a predictable change in its fluorescent output. This tautomeric equilibrium is the basis for its utility as a pH sensor.
The strategic placement of the trifluoromethoxy group is a key design feature. Unlike a simple methoxy or hydroxyl group, the -OCF3 group is strongly electron-withdrawing and highly lipophilic.[6][7] This enhances the probe's ability to passively diffuse across cellular membranes and potentially localize within lipid-rich environments, while also increasing its resistance to metabolic degradation.[7]
Spectroscopic Profile
While the exact spectroscopic values are solvent-dependent, the expected photophysical properties of this compound, based on related quinoline derivatives, are summarized below.[12][13][14] Researchers should always perform a spectral characterization in their specific experimental buffer or solvent system.
| Parameter | Expected Value | Significance in Bio-Imaging |
| λabs (max) | ~340-360 nm | Excitable with common UV/violet laser lines (e.g., 355 nm, 405 nm). |
| λem (max) | ~450-480 nm | Emission in the blue-green region of the spectrum, suitable for standard filter sets. |
| Stokes Shift | >100 nm | A large separation between excitation and emission maxima minimizes self-quenching and simplifies filter selection. |
| Quantum Yield (Φ) | Moderate to High | Indicates high fluorescence efficiency, leading to brighter signals and lower required concentrations. |
| Molar Absorptivity (ε) | >10,000 M-1cm-1 | High photon-capturing efficiency. |
The "Smart" Probe Advantage: Environmental Sensitivity
The fluorescence of this compound is exquisitely sensitive to its environment, making it a powerful analytical tool.
-
pH Sensitivity: The primary application stems from the protonation state of the quinoline ring system. The 4-hydroxyquinoline scaffold is a well-documented pH sensor.[4][5][15] In acidic environments, protonation of the heterocyclic nitrogen typically leads to fluorescence quenching or a spectral shift. The probe's pKa is expected to be in the physiological range, making it ideal for monitoring pH changes in cellular compartments.[4]
-
Polarity Sensitivity (Solvatochromism): The probe is expected to exhibit solvatochromism, where its emission spectrum shifts based on the polarity of the surrounding solvent. In nonpolar environments, such as the interior of a lipid bilayer, a blue shift (hypsochromic shift) in the emission is anticipated compared to its emission in aqueous media. This property can be exploited to study membrane binding and drug-membrane interactions.
Section 2: Application Notes & Detailed Protocols
Application I: Ratiometric Fluorescent Sensing of Intracellular pH
Principle: This protocol leverages the pH-dependent fluorescence of the probe. By measuring the fluorescence intensity at two different emission wavelengths (or using a single emission wavelength following excitation at two different wavelengths), a ratiometric analysis can be performed. This method provides a robust readout of pH that is independent of probe concentration, cell path length, or excitation intensity, thereby providing a self-validating system.[4] The protonation of the quinoline nitrogen in acidic conditions alters the intramolecular charge transfer (ICT) character, leading to a shift in the emission spectrum.
-
Probe Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Expert Tip: DMSO is highly hygroscopic. Use a fresh, unopened bottle or a properly stored desiccated aliquot to ensure the probe remains stable.
-
Pluronic F-127 Stock (20% w/v): Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the hydrophobic probe in aqueous media and facilitates cell loading.
-
Loading Buffer Preparation (HBSS): Use Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer (e.g., phenol red-free DMEM).
-
Final Loading Dye (5 µM): For a typical experiment, prepare a 5 µM working solution.
-
Add 2.5 µL of the 10 mM probe stock solution to 5 mL of HBSS.
-
Add 2.5 µL of the 20% Pluronic F-127 stock solution.
-
Vortex gently to mix. The final concentration of Pluronic F-127 will be 0.01%, which is generally well-tolerated by cells.
-
-
Cell Seeding: Seed cells (e.g., HeLa, NIH 3T3) onto a glass-bottom imaging dish or multi-well plate at a density that will result in 60-80% confluency on the day of the experiment.
-
Dye Loading:
-
Aspirate the culture medium from the cells.
-
Wash once with pre-warmed (37°C) HBSS.
-
Add the 5 µM final loading dye to the cells and incubate for 30-45 minutes at 37°C in a CO2 incubator.
-
-
Wash and Image:
-
Aspirate the loading dye and wash the cells twice with pre-warmed HBSS to remove any extracellular probe.
-
Add fresh, pre-warmed HBSS or imaging medium to the dish.
-
Proceed to imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI/FITC or custom sets for ratiometric imaging) and an environmental chamber (37°C, 5% CO2).
-
-
Image Acquisition: Acquire images at two distinct emission wavelengths following a single excitation wavelength (e.g., Ex: 360 nm; Em1: 440 nm, Em2: 510 nm). The exact wavelengths must be optimized based on the probe's spectral response to pH.
-
In-Situ pH Calibration (Critical for Trustworthiness): To convert fluorescence ratios into absolute pH values, a calibration curve must be generated in the cells.
-
Prepare a series of high-K+ calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
To a set of probe-loaded cells, add a calibration buffer containing the ionophores nigericin (10 µM) and monensin (10 µM). These ionophores will equilibrate the intracellular pH with the extracellular buffer pH.
-
Incubate for 5-10 minutes and acquire ratiometric images for each pH point.
-
Plot the ratio (IEm1 / IEm2) against the known pH values to generate a calibration curve.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities for your experimental samples and determine the intracellular pH by interpolating from the calibration curve.
Caption: Workflow for robust intracellular pH measurement.
Application II: Probing Drug-Membrane Interactions
Principle: The lipophilic nature of the -OCF3 group promotes the partitioning of the probe into cellular membranes.[6] Upon entering the nonpolar lipid environment, the probe is expected to exhibit a change in its fluorescence emission spectrum (a solvatochromic blue shift) and/or an increase in quantum yield due to the more rigid environment. This phenomenon can be used to assess the integrity and properties of membranes. When a drug or compound interacts with the lipid bilayer, it can alter the local polarity and fluidity, which will be reported by a change in the probe's fluorescence.
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) from a lipid of choice (e.g., POPC) using standard methods like extrusion or sonication.
-
Assay Buffer: Use a standard biological buffer (e.g., HEPES or PBS, pH 7.4).
-
Fluorimeter Setup: In a cuvette, add 2 mL of assay buffer and a defined concentration of liposomes (e.g., 100 µM total lipid).
-
Probe Titration: Add a small aliquot of the probe stock solution (e.g., to a final concentration of 1 µM) and record the full emission spectrum (e.g., Ex: 350 nm, Em scan: 400-600 nm). Compare this spectrum to the probe in buffer alone to observe the partitioning-induced spectral shift.
-
Drug Addition: To the cuvette containing liposomes and the probe, titrate in small amounts of the drug of interest. Record the emission spectrum after each addition.
-
Data Interpretation: A change in the emission maximum (spectral shift) or intensity upon drug addition indicates that the drug is perturbing the lipid bilayer environment where the probe is localized.
-
Cell Preparation and Staining: Load cells with this compound as described in Protocol 2.1.2. The probe should readily stain cellular membranes, including the plasma membrane and internal organellar membranes.
-
Baseline Imaging: Acquire baseline fluorescence images, paying close attention to the localization of the signal.
-
Drug Treatment: Add the compound of interest to the imaging medium at the desired concentration.
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor any changes in probe fluorescence intensity, localization, or spectral properties (if using a spectral detector).
-
Analysis: Quantify changes in membrane-associated fluorescence. A decrease in intensity could indicate membrane permeabilization and probe leakage, while a change in localization could suggest drug-induced alterations in membrane trafficking or morphology.
Caption: Dual approach for studying drug-membrane interactions.
Section 3: Troubleshooting & Best Practices
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Cellular Staining | - Inefficient probe loading.- Probe precipitation in aqueous buffer. | - Increase incubation time or probe concentration.- Ensure Pluronic F-127 is used and the final loading dye is well-mixed.- Check the health of the cells. |
| High Background Fluorescence | - Incomplete removal of extracellular probe.- Autofluorescence from cells or media. | - Increase the number of washes after loading (use a protein-free buffer like HBSS).- Use phenol red-free imaging medium.- Acquire a background image of unstained cells and perform background subtraction. |
| Phototoxicity/Photobleaching | - Excessive excitation light intensity or exposure time. | - Use the lowest possible excitation power and shortest exposure time that provides adequate signal-to-noise.- Use a neutral density (ND) filter.- For time-lapse, increase the interval between acquisitions. |
| Inaccurate pH Readings | - Improper calibration.- Probe is localized in a compartment other than the cytosol. | - Always perform an in-situ calibration for each cell type and experimental setup.- Co-localize the probe with known organelle trackers to confirm its subcellular distribution. Adjust interpretation accordingly. |
Section 4: Conclusion & Future Directions
This compound represents a significant advancement in fluorescent probe design. Its combination of a pH-sensitive quinolin-4-ol core and a lipophilic, stabilizing trifluoromethoxy group creates a versatile tool for advanced cellular imaging. The protocols outlined herein provide a robust framework for its application in measuring intracellular pH and probing membrane dynamics with high fidelity.
Future applications could extend to high-throughput screening (HTS) for compounds that modulate cellular pH or membrane integrity. Furthermore, its environmentally sensitive fluorescence makes it a candidate for use in fluorescence lifetime imaging microscopy (FLIM), which could provide an even more quantitative layer of information about its cellular microenvironment.[16] The continued development and application of such intelligent molecular probes will undoubtedly continue to illuminate the complex machinery of the cell.
References
- 1. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic fluorescent probes for live-cell super-resolution imaging [journal.hep.com.cn]
- 3. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of 6-(Trifluoromethoxy)quinolin-4-ol Derivatives
Abstract
This application note provides a detailed experimental guide for the synthesis of 6-(trifluoromethoxy)quinolin-4-ol, a key heterocyclic scaffold in modern medicinal chemistry. We present a comprehensive examination of the Gould-Jacobs reaction, a classic and reliable method for constructing the 4-hydroxyquinoline core. This guide details two effective protocols: a traditional thermal cyclization method and a modern, rapid microwave-assisted alternative. The rationale behind key experimental choices, detailed step-by-step procedures, and methods for product isolation and purification are provided to ensure reproducible and high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the 6-OCF₃-Quinolin-4-ol Scaffold
The quinolin-4-one (or its tautomer, quinolin-4-ol) framework is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, used to enhance a molecule's pharmacological profile.
The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that make it highly desirable for drug design.[5] Its strong electron-withdrawing nature and high lipophilicity can significantly improve:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to metabolic degradation and increasing the drug's half-life.[6][7]
-
Membrane Permeability: Enhanced lipophilicity can improve a compound's ability to cross biological membranes, leading to better absorption and bioavailability.[8][9]
-
Target Binding Affinity: The unique electronic properties of the -OCF₃ group can modulate a molecule's interaction with its biological target, potentially increasing potency.[6][7]
By combining the proven biological relevance of the quinolin-4-ol core with the advantageous physicochemical properties of the trifluoromethoxy group, this compound derivatives represent a promising class of compounds for the development of next-generation therapeutics.
Synthetic Strategy: The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinolines from substituted anilines.[10][11] The reaction proceeds in a reliable, stepwise fashion, making it highly adaptable for creating a diverse library of derivatives. The overall pathway involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring.[12][13]
The key steps in the synthesis of this compound are:
-
Condensation: Nucleophilic attack by the starting material, 4-(trifluoromethoxy)aniline, on diethyl ethoxymethylenemalonate (DEEM) results in the formation of an anilidomethylenemalonate intermediate.
-
Thermal Cyclization: This critical step requires substantial thermal energy (typically >250 °C) to drive a 6-electron electrocyclization, forming the fused heterocyclic ring system.[13]
-
Saponification & Decarboxylation: The resulting ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is often subjected to hydrolysis (saponification) to yield the corresponding carboxylic acid, followed by decarboxylation to afford the final target molecule, this compound.[10]
Below is a diagram illustrating the Gould-Jacobs reaction pathway for this specific synthesis.
Caption: Reaction scheme for the Gould-Jacobs synthesis.
Experimental Protocols & Methodologies
Two primary protocols are presented: a classical thermal method suitable for larger-scale synthesis and a microwave-assisted method ideal for rapid synthesis and optimization.
General Workflow
The overall experimental process follows a consistent sequence of steps, as outlined in the workflow diagram below.
Caption: Generalized workflow for the synthesis.
Protocol A: Classical Thermal Synthesis
This method utilizes a high-boiling inert solvent to achieve the high temperatures necessary for cyclization.
Materials and Reagents:
| Reagent/Material | Quantity (Example) | Molar Eq. | Notes |
|---|---|---|---|
| 4-(Trifluoromethoxy)aniline | 1.77 g (10.0 mmol) | 1.0 | Starting material. |
| Diethyl ethoxymethylenemalonate | 2.38 g (11.0 mmol) | 1.1 | Reagent. |
| Dowtherm A (or Diphenyl ether) | 20 mL | - | High-boiling solvent. |
| Sodium Hydroxide (10% aq.) | 50 mL | - | For saponification. |
| Concentrated HCl | As needed | - | For acidification. |
| Hexane or Cyclohexane | As needed | - | For washing/precipitation. |
| Round-bottom flask, Condenser | - | - | Glassware. |
Procedure:
-
Condensation: In a 100 mL round-bottom flask, combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1.5 hours with stirring. Ethanol produced during the reaction can be removed under reduced pressure upon completion.
-
Cyclization: To the flask containing the intermediate, add 20 mL of Dowtherm A. Fit the flask with a condenser and heat the mixture to 250-260 °C in a sand bath or heating mantle. Maintain this temperature for 30 minutes.[1] The high temperature is crucial for overcoming the energy barrier of the electrocyclization.[13]
-
Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully add 30 mL of hexane or cyclohexane to the mixture. The product, ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold hexane to remove the high-boiling solvent. Air dry the solid.
-
Saponification (Optional): Suspend the dried solid in 50 mL of 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Decarboxylation (Optional): Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until a pH of ~2 is reached. The resulting carboxylic acid will precipitate. Collect the solid by filtration. To decarboxylate, heat the solid gently (around its melting point) until gas evolution ceases, yielding the final product, this compound.
Protocol B: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time and can lead to improved yields by minimizing byproduct formation.[13]
Materials and Reagents:
| Reagent/Material | Quantity (Example) | Molar Eq. | Notes |
|---|---|---|---|
| 4-(Trifluoromethoxy)aniline | 354 mg (2.0 mmol) | 1.0 | Starting material. |
| Diethyl ethoxymethylenemalonate | 1.21 mL (6.0 mmol) | 3.0 | Acts as both reagent and solvent.[13] |
| Acetonitrile (ice-cold) | 5 mL | - | For washing. |
| Microwave Reactor Vial (10 mL) | - | - | Specialized equipment. |
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, add 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM serves as both a reactant and a high-boiling solvent, simplifying the procedure.[13]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and hold for 15 minutes. The rapid, uniform heating provided by the microwave is key to the efficiency of this method.
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate should form.
-
Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (3-5 mL) to remove any unreacted DEEM.
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can be used as is or can undergo the optional saponification and decarboxylation steps as described in Protocol A (steps 5 and 6).
Data Summary & Comparison
| Parameter | Protocol A: Classical Thermal | Protocol B: Microwave-Assisted | Rationale / Justification |
| Reaction Time | 30-60 minutes (cyclization) | 10-20 minutes (cyclization) | Microwave heating is more efficient and rapid than conventional heating. |
| Temperature | 250-260 °C | 250 °C | High thermal energy is required for the 6-electron electrocyclization step.[13] |
| Solvent | Dowtherm A or Diphenyl Ether | Excess DEEM | High-boiling point is essential. Using excess reagent as a solvent simplifies workup. |
| Typical Yield | Moderate to Good | Good to Excellent | Faster reaction times in the microwave protocol often reduce the formation of degradation byproducts. |
| Scalability | Easily scalable to gram quantities | Typically used for smaller scale (<5g) | Classical heating is often more practical for large-scale industrial synthesis. |
Conclusion
The Gould-Jacobs reaction is a powerful and versatile method for synthesizing this compound derivatives. The classical thermal protocol is robust and suitable for large-scale production, while the microwave-assisted protocol provides a rapid and highly efficient alternative for research and development settings. The strategic installation of the trifluoromethoxy group onto the biologically relevant quinolin-4-ol scaffold yields compounds of significant interest for drug discovery programs, offering the potential for enhanced metabolic stability and bioactivity.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. iipseries.org [iipseries.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of Quinoline Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling for Quinoline Derivatives
Quinoline and its derivatives are a prominent class of heterocyclic compounds, foundational to the development of numerous therapeutic agents due to their broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The journey from a promising chemical entity to a clinical candidate is rigorous, with early-stage in vitro cytotoxicity assessment being a critical gatekeeper. This crucial step not only quantifies the potency of these compounds against cancer cell lines but also provides initial insights into their therapeutic window and potential off-target effects.
These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to structuring and executing robust in vitro cytotoxicity assays for quinoline derivatives. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.
Pillar 1: Selecting the Right Cytotoxicity Assay for Quinoline Derivatives
A variety of in vitro assays are available to measure cell viability and cytotoxicity.[4] However, the unique physicochemical properties of quinoline derivatives, such as their potential for autofluorescence and interference with assay reagents, necessitate a careful and informed selection of methods.[5] A multi-assay approach is highly recommended to validate findings and gain a more comprehensive understanding of the compound's cytotoxic mechanism.
Primary Assay: Metabolic Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6] Its principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Why it's a good primary choice: The MTT assay is sensitive, reliable, and well-suited for high-throughput screening of large compound libraries.[6][8]
Considerations for Quinoline Derivatives:
-
Interference: Some quinoline derivatives may have reducing properties that can directly convert MTT to formazan, leading to false-positive results.[9] It is crucial to include a cell-free control to assess for any direct interaction between the compound and MTT.
-
Solubility: The formazan crystals are insoluble and require a solubilization step, typically with DMSO.[10] Ensure complete solubilization to obtain accurate absorbance readings.[9]
Confirmatory Assay 1: Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis.[13][14]
Considerations for Quinoline Derivatives:
-
Serum LDH: The serum used in cell culture media contains LDH, which can contribute to background signal.[14] It is important to use a low-serum medium or a serum-free medium during the assay if possible and to always include a background control (medium with serum but no cells).
Confirmatory Assay 2: Lysosomal Integrity Assessment (Neutral Red Uptake Assay)
The Neutral Red (NR) uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[15][16] Non-viable cells are unable to retain the dye.
Why it's a valuable secondary assay: The NR assay provides another distinct measure of cell health, focusing on lysosomal function.[15][17] It is generally considered more sensitive and cheaper than some other cytotoxicity tests.[15]
Considerations for Quinoline Derivatives:
-
pH Sensitivity: Neutral red is a pH indicator. Compounds that alter intracellular pH could potentially interfere with the assay.
Pillar 2: Detailed Experimental Protocols
The following protocols are optimized for adherent cancer cell lines cultured in 96-well plates. Modifications may be necessary for suspension cells.
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Quinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Experimental Workflow:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
6-(Trifluoromethoxy)quinolin-4-ol: A Promising Scaffold for Antimalarial Drug Discovery
Introduction: The Quinoline Core and the Quest for Novel Antimalarials
The quinoline scaffold is a cornerstone in the history and current landscape of antimalarial chemotherapy.[1][2] Drugs like chloroquine, quinine, and mefloquine, all containing the quinoline core, have been vital in the global fight against malaria.[3] These agents primarily exert their effect during the blood stage of the malaria parasite's life cycle by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3][4][5] The parasite polymerizes toxic heme into inert hemozoin crystals within its acidic food vacuole.[4][5][6] Quinoline antimalarials are weak bases that accumulate in this acidic environment, where they are thought to cap hemozoin crystals, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[3][6]
However, the relentless rise of drug-resistant Plasmodium falciparum strains necessitates the urgent development of new antimalarial agents.[2] A key strategy in this endeavor is the structural modification of existing pharmacophores to enhance efficacy and overcome resistance mechanisms.[2] The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, has emerged as a powerful tool in medicinal chemistry.[7][8][9]
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy group offers a unique combination of properties that can significantly improve a drug candidate's profile.[7][8][9][10][11]
| Property | Impact on Drug Design |
| High Lipophilicity | Enhances cell membrane permeability and bioavailability.[7][9][10][11] |
| Metabolic Stability | The strong carbon-fluorine bonds increase resistance to enzymatic degradation, prolonging the drug's half-life.[7][9][10] |
| Electron-Withdrawing Nature | Modulates the electronic properties of the aromatic ring, potentially influencing target binding and pharmacokinetic profiles.[7][10] |
These characteristics make the trifluoromethoxy group a highly desirable substituent for designing novel quinoline-based antimalarials. This guide focuses on 6-(trifluoromethoxy)quinolin-4-ol, a promising starting point for developing new therapeutic agents.
Synthesis of this compound
The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Conrad-Limpach reaction.[12] This methodology involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For this compound, the key starting materials would be 4-(trifluoromethoxy)aniline and a suitable β-ketoester like ethyl acetoacetate.
Protocol: Conrad-Limpach Synthesis
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) in a suitable solvent such as toluene.
-
Add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of a weak acid (e.g., glacial acetic acid).
-
Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude β-aminoacrylate intermediate.
Step 2: Thermal Cyclization
-
To the crude intermediate, add a high-boiling point, inert solvent such as Dowtherm A or 2,6-di-tert-butylphenol.[12]
-
Heat the mixture to approximately 250-260°C with vigorous stirring.[12]
-
Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The this compound product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Diagram: Synthetic Workflow
Caption: General workflow for the Conrad-Limpach synthesis.
In Vitro Antimalarial Activity Assessment
The initial evaluation of a new compound's antimalarial potential is conducted through in vitro assays against Plasmodium falciparum cultures.
Protocol: [³H]-Hypoxanthine Incorporation Assay
This is a widely used and reliable method for determining the susceptibility of P. falciparum to antimalarial drugs.[13] It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.
Materials:
-
P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., W2, Dd2 strains).[14]
-
Complete culture medium (RPMI 1640, supplemented with human serum or Albumax I, and gentamicin).[15]
-
Human erythrocytes.
-
96-well microtiter plates.
-
[³H]-Hypoxanthine.
-
Test compound (this compound) and reference drugs (e.g., chloroquine, artemisinin).
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the complete culture medium in a 96-well plate.
-
Prepare a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1.0% and a hematocrit of 1.5-2.5%.
-
Add the parasite culture to each well of the plate containing the drug dilutions. Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.
-
Incubate the plates for 24 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.
-
Measure the radioactivity of each filter disc using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Diagram: In Vitro Assay Workflow
Caption: Workflow for the [³H]-hypoxanthine incorporation assay.
In Vivo Efficacy Evaluation
Promising compounds from in vitro screening are advanced to in vivo studies using animal models of malaria. Rodent malaria parasites, such as Plasmodium berghei, are commonly used for these initial efficacy assessments.[16][17]
Protocol: 4-Day Suppressive Test in P. berghei-infected Mice
This standard assay evaluates the ability of a test compound to suppress parasitemia in infected mice.
Materials:
-
Plasmodium berghei (e.g., ANKA strain).[17]
-
Swiss albino mice (e.g., CD1 or NMRI strains).[17]
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in saline).
-
Reference drug (e.g., chloroquine).
Procedure:
-
Infect mice intravenously or intraperitoneally with P. berghei-infected erythrocytes on Day 0.
-
Randomly group the mice (typically 5 per group).
-
Administer the test compound and reference drug orally or via another appropriate route once daily for four consecutive days (Day 0 to Day 3), starting a few hours after infection. A control group receives only the vehicle.
-
On Day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa stain and determine the percentage of parasitemia by microscopic examination.
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of suppression of parasitemia for each treated group relative to the vehicle-treated control group.
Data Analysis: The percentage of suppression is calculated using the following formula: % Suppression = [ (Parasitemia in Control Group - Parasitemia in Treated Group) / Parasitemia in Control Group ] * 100
A dose-response study can be conducted to determine the 50% effective dose (ED₅₀).
Structure-Activity Relationship (SAR) and Future Directions
The this compound scaffold serves as a valuable starting point for further chemical modification to optimize antimalarial activity. Key positions on the quinoline ring for derivatization include:
-
Position 4: The hydroxyl group can be converted to a chlorine atom, which can then be displaced by various aminoalkyl side chains. The nature of this side chain is crucial for activity and is a hallmark of many 4-aminoquinoline drugs.[18][19][20]
-
Position 2: Substitution at this position can influence the compound's properties. For instance, incorporating a trifluoromethyl group at C2, in addition to the trifluoromethoxy group at C6, could further enhance activity.[21][22]
-
Other positions on the quinoline ring: Modifications at other positions can also be explored to fine-tune the physicochemical and pharmacological properties of the compounds.
Systematic exploration of these modifications will generate a library of analogs for comprehensive SAR studies. The goal is to identify compounds with potent activity against both drug-sensitive and drug-resistant parasite strains, favorable pharmacokinetic profiles, and low toxicity, ultimately leading to the development of a new generation of antimalarial drugs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 5. journals.co.za [journals.co.za]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pharmacy180.com [pharmacy180.com]
- 20. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 21. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, possessing a wide spectrum of pharmacological activities that include anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] The structural versatility of the quinoline scaffold makes it a "privileged structure" for generating diverse chemical libraries, necessitating robust high-throughput screening (HTS) methodologies to unlock its full therapeutic potential. This guide, designed from the perspective of a Senior Application Scientist, provides a comprehensive framework for the HTS of quinoline derivatives. It moves beyond rigid templates to offer in-depth technical protocols, explain the causality behind experimental choices, and establish self-validating systems for data integrity. We will delve into the critical phases of assay development, provide detailed step-by-step protocols for key biochemical and cell-based assays, and outline a systematic workflow for data analysis and hit validation, ensuring a scientifically rigorous approach to identifying novel quinoline-based drug candidates.
I. The Strategic Imperative for Screening Quinoline Derivatives
The quinoline nucleus is a recurring motif in numerous FDA-approved drugs, a testament to its favorable pharmacological properties. In the realm of infectious diseases, quinoline antimalarials like chloroquine disrupt the parasite's detoxification of heme, a critical survival mechanism.[3][4][5] In oncology, the impact is equally profound, with quinoline-based agents targeting a variety of mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and modulation of epigenetic targets.[6][7] The sheer breadth of biological activities attributed to this scaffold mandates a comprehensive and high-throughput approach to systematically evaluate novel analogues and unlock new therapeutic applications.[2][8]
II. Laying the Groundwork: HTS Assay Development and Validation
A successful HTS campaign is built upon a meticulously developed and validated assay. The goal is to create a robust, reproducible, and sensitive system capable of identifying true hits amidst a vast library of compounds.
Causality in Assay Choice: Biochemical vs. Cell-Based Formats
The fundamental choice between a biochemical and a cell-based assay is dictated by the scientific question at hand.
-
Biochemical Assays: These assays provide a direct measure of a compound's effect on a purified molecular target (e.g., an enzyme or receptor).[9] They offer a clean, mechanistic readout and are often simpler to optimize. This format is ideal for primary screens targeting a specific enzyme, such as a kinase, or a biomolecular interaction, like protein-DNA binding.
-
Cell-Based Assays: These assays measure a compound's activity within the complex environment of a living cell.[9][10] They provide more physiologically relevant data by inherently accounting for cell permeability, potential cytotoxicity, and engagement with the target in its native context. Cell-based assays are indispensable for evaluating downstream functional outcomes, such as apoptosis or cell cycle arrest.
The Pillars of a Robust Assay: Optimization and Quality Control
Rigorous optimization is non-negotiable for achieving the statistical confidence required in HTS.
Key Optimization Parameters:
| Parameter | Rationale and Objective |
| Reagent Concentrations | Titrate key reagents (e.g., enzyme, substrate) to find the optimal concentrations that yield a stable and robust signal, ensuring the assay is sensitive to inhibitors. |
| Incubation Times | Determine the shortest incubation time that allows for sufficient reaction progress without leading to reagent depletion, balancing throughput with sensitivity. |
| Buffer Conditions | Optimize pH and ionic strength. Crucially, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to mitigate compound aggregation, a common source of false positives.[11] |
| DMSO Tolerance | As compound libraries are universally stored in DMSO, the assay must be validated to tolerate the final concentration of the solvent without compromising performance, typically keeping it below 1%.[5] |
Assay Validation and Quality Control Metrics:
A robust assay must meet stringent quality control criteria before being deployed for full-scale screening.
| Metric | Description | Acceptance Criteria for HTS |
| Z'-Factor | A statistical measure of the separation between positive and negative control signals, accounting for data variation. It reflects the assay's quality and suitability for HTS.[12] | 0.5 to 1.0 (Excellent) |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. Indicates the dynamic range of the assay. | > 3 is generally desirable.[13] |
| Coefficient of Variation (%CV) | A measure of the relative variability of data points within a sample set (e.g., all negative controls). | < 20% is typically required.[5] |
III. The HTS Campaign: A Step-by-Step Workflow
A well-structured workflow is essential for the efficient execution of an HTS campaign, from initial testing to the identification of confirmed hits.
Caption: A comprehensive workflow for an HTS campaign, from assay validation to confirmed hits.
IV. Detailed Experimental Protocols
The following protocols are provided as robust starting points for screening quinoline derivatives and should be optimized for specific targets and assay technologies.
Cell-Based Protocol: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability by measuring mitochondrial metabolic activity.[1]
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)[13]
-
Complete cell culture medium
-
Quinoline derivative library (10 mM stocks in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Anhydrous DMSO
-
Sterile 96-well clear-bottom cell culture plates
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Application: Perform serial dilutions of the quinoline compounds. Add 1 µL of each concentration to the designated wells. Include vehicle-only (DMSO) wells as negative controls and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for a duration relevant to the compound's expected mechanism (typically 48-72 hours).
-
MTT Reagent Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ value for each active compound.
Biochemical Protocol: Kinase Inhibition Screening via TR-FRET Assay
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a highly sensitive and HTS-amenable format for identifying kinase inhibitors.[7]
Materials:
-
Purified kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents:
-
Europium-labeled anti-phospho-specific antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor)
-
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Quinoline derivative library
-
Low-volume 384-well assay plates (e.g., white, opaque)
Methodology:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer ~50 nL of each quinoline derivative from the library plates to the assay plates.
-
Enzyme/Substrate Addition: Dispense 5 µL of the kinase/biotinylated substrate mix into each well.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for a pre-optimized time (e.g., 60 minutes). The ATP concentration should ideally be at or near the Km for the kinase to detect both competitive and non-competitive inhibitors.
-
Detection: Add 10 µL of the TR-FRET detection reagent mix (containing the Eu-antibody and SA-APC) to each well. This step simultaneously stops the reaction and initiates the detection process. Incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plates using a TR-FRET-capable plate reader, with excitation at ~340 nm and measuring dual emissions at ~620 nm (Europium) and ~665 nm (APC).
-
Analysis: Calculate the 665/620 emission ratio. Determine the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.
V. The Critical Path: Data Analysis and Hit Triage
Raw HTS data is inherently noisy. A systematic data analysis and hit triage workflow is crucial to distill this data into a high-confidence set of validated hits.
Data Normalization and Hit Selection
To account for plate-to-plate and other systematic variations, raw data must be normalized.[14]
-
Normalization: The Z-score method is a robust choice, as it normalizes each compound's activity based on the mean and standard deviation of all wells on that specific plate, making it less sensitive to outlier controls.[3]
-
Hit Selection: A common and statistically sound threshold for hit selection is a Z-score of ≤ -3 for inhibitors or ≥ +3 for activators, which corresponds to three standard deviations from the plate mean.[3]
The Gauntlet: A Self-Validating Hit Triage Cascade
The primary hit list will inevitably contain false positives.[15] A multi-step triage process is essential to systematically eliminate them.
References
- 1. High-throughput assay for determining specificity and affinity of protein-DNA binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved statistical methods for hit selection in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assay.dev [assay.dev]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. htsc.wustl.edu [htsc.wustl.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. drugtargetreview.com [drugtargetreview.com]
Harnessing the Quinoline Scaffold: Applications & Protocols for Anti-inflammatory and Anti-ulcer Drug Discovery
An Application Guide for Researchers
Abstract
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with significant therapeutic potential.[1][2] This guide provides an in-depth exploration of the anti-inflammatory and anti-ulcer applications of quinoline-based compounds. We delve into the core mechanisms of action, from the inhibition of key inflammatory enzymes to the modulation of critical signaling pathways like NF-κB. Furthermore, this document serves as a practical resource for researchers, offering detailed, field-proven protocols for the in vivo and in vitro evaluation of these activities. By synthesizing mechanistic insights with actionable experimental methodologies, we aim to empower drug development professionals to effectively investigate and advance novel quinoline derivatives as next-generation therapeutics for inflammatory disorders and peptic ulcer disease.
Part 1: Anti-inflammatory Applications of Quinoline Derivatives
Inflammation is a complex biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. Quinoline derivatives have emerged as a versatile class of compounds capable of targeting multiple facets of the inflammatory cascade.[3]
Core Mechanisms of Anti-inflammatory Action
The efficacy of quinoline derivatives stems from their ability to interact with several key pharmacological targets.[4]
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The COX and LOX enzymes are central to the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[5] Many quinoline derivatives have been specifically designed as potent inhibitors of these enzymes. A significant advancement has been the development of hybrids that exhibit dual inhibition of COX-2 and 5-LOX or 15-LOX.[6][7][8] This dual-action approach is therapeutically advantageous as it blocks two major inflammatory pathways simultaneously, potentially offering broader efficacy. Furthermore, selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]
-
Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[9][10] Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Several quinoline derivatives have been shown to potently inhibit this pathway.[11][12] They can act at various points, for instance, by preventing the degradation of IκB or by interfering with the DNA-binding activity of the NF-κB p65 subunit, thereby halting the inflammatory cascade at its source.[10][13][14]
-
Other Pharmacological Targets: The versatility of the quinoline scaffold allows it to target other proteins involved in inflammation. These include Phosphodiesterase 4 (PDE4) and the Transient Receptor Potential Vanilloid 1 (TRPV1), expanding their therapeutic potential for various inflammatory conditions.[4] The specific activity is highly dependent on the nature and position of substituents on the quinoline ring.[4]
Visualization of Key Anti-inflammatory Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of certain quinoline derivatives.
Caption: NF-κB pathway inhibition by quinoline derivatives.
Protocols for Evaluating Anti-inflammatory Activity
This is the most widely used model for assessing acute inflammation.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume by a test compound compared to a control group indicates anti-inflammatory activity.[15]
Methodology:
-
Animal Selection: Use healthy adult Sprague-Dawley or Wistar rats (150-200 g), fasted overnight with free access to water.
-
Grouping: Divide animals into at least four groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% CMC in saline).
-
Group II (Standard): Indomethacin or Diclofenac Sodium (10 mg/kg, p.o.).
-
Group III (Test Compound): Quinoline derivative at a specific dose (e.g., 50 mg/kg, p.o.).
-
Group IV (Test Compound): Quinoline derivative at a different dose (e.g., 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (up to the lateral malleolus).
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation:
-
Calculate the edema volume (mL) = (Paw volume at time t) - (Initial paw volume).
-
Calculate the percentage inhibition of edema:
-
% Inhibition = [ (Vc - Vt) / Vc ] × 100
-
Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
-
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like Nitric Oxide (NO) and cytokines (TNF-α, IL-6). This protocol measures the ability of a quinoline derivative to inhibit this response.[16][17]
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammation Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability (MTT Assay): Perform a parallel MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
Summary of Anti-inflammatory Activity Data
| Compound Class | Model/Target | Activity Metric | Result | Reference |
| Quinoline-pyrazole hybrids | In vitro COX-2 Inhibition | IC₅₀ | 0.1 - 0.11 µM | [6] |
| Quinoline-thiazole hybrids | In vitro COX-2 Inhibition | IC₅₀ | 0.201 - 0.239 µM | [7] |
| Quinoline-1,2,4-triazine hybrids | In vitro 15-LOX Inhibition | IC₅₀ | 1.81 - 3.60 µM | [8] |
| Tetrazolo-quinoline azetidinones | Carrageenan Paw Edema | % Inhibition | Significant activity observed | [15] |
| Pyrazolo[4,3-c]quinolines | LPS-induced NO Production | IC₅₀ | Potent inhibition, comparable to 1400W | [17] |
| 4-Aminoquinazoline derivative (LU1501) | NF-κB Pathway | Mechanism | Suppressed activation of NF-κB/p65 | [13] |
Part 2: Anti-ulcer Applications of Quinoline Derivatives
Peptic ulcer disease arises from an imbalance between aggressive factors (gastric acid, pepsin, H. pylori) and protective mechanisms of the gastric mucosa.[18] Quinoline derivatives offer therapeutic potential by targeting these factors.
Core Mechanisms of Anti-ulcer Action
-
Inhibition of Gastric H⁺/K⁺-ATPase (Proton Pump): The H⁺/K⁺-ATPase enzyme, located in gastric parietal cells, is the final step in the secretion of gastric acid.[19] Its inhibition is a highly effective strategy for treating acid-related disorders. Certain newly synthesized acylquinoline derivatives have demonstrated the ability to directly inhibit H⁺/K⁺-ATPase activity, thereby reducing gastric acid output and promoting ulcer healing.[20]
-
Cytoprotective and Antioxidant Effects: Gastric mucosal damage is often exacerbated by oxidative stress. Some quinoline-chalcone hybrids have been shown to exert gastroprotective effects that are independent of acid suppression.[21] These cytoprotective mechanisms can include bolstering the mucosal defense system by increasing levels of endogenous antioxidant enzymes (e.g., glutathione, superoxide dismutase) and enhancing the expression of protective proteins like Heat Shock Protein 70 (HSP70).[18]
-
Anti-Helicobacter pylori Activity: H. pylori infection is a primary cause of peptic ulcers. The bacterium survives the acidic stomach environment by producing the enzyme urease. Inhibition of urease is a viable therapeutic strategy to combat H. pylori.[22] While research is ongoing, the quinoline scaffold presents a promising framework for developing agents with potential anti-urease and direct anti-H. pylori activity.
Visualization of Key Anti-ulcer Mechanism
This diagram shows the mechanism of gastric acid secretion by the H⁺/K⁺-ATPase and its inhibition by quinoline derivatives.
Caption: Inhibition of the gastric proton pump by quinoline derivatives.
Protocols for Evaluating Anti-ulcer Activity
Principle: Oral administration of absolute ethanol induces severe, acute gastric mucosal lesions by causing cellular necrosis, reducing mucosal blood flow, and generating reactive oxygen species. This model is excellent for screening compounds with cytoprotective properties.[22][23]
Methodology:
-
Animal Selection and Grouping: Use Sprague-Dawley rats (180-220 g), fasted for 24 hours but with free access to water. Group them as described in Protocol 1 (Control, Standard, Test Groups). A standard drug like Omeprazole (20 mg/kg, p.o.) is typically used.
-
Compound Administration: Administer the vehicle, standard, or test quinoline derivative orally 60 minutes before ulcer induction.
-
Ulcer Induction: Administer 1 mL of absolute ethanol to each rat via oral gavage.
-
Evaluation: Euthanize the animals 1 hour after ethanol administration.
-
Stomach Excision: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Ulcer Scoring: Pin the stomach flat on a board and examine the mucosa for lesions (hemorrhagic bands). Score the ulcers based on their number and severity (e.g., 0 = no lesion; 1 = small petechiae; 5 = long hemorrhagic band >10 mm). The sum of scores per stomach is the Ulcer Index (UI).
-
Calculation:
-
Calculate the percentage protection:
-
% Protection = [ (UIcontrol - UItreated) / UIcontrol ] × 100
-
-
Principle: This assay directly measures the enzymatic activity of the proton pump, which is isolated from gastric tissue. The enzyme hydrolyzes ATP, and the amount of inorganic phosphate (Pi) released is quantified. A reduction in Pi indicates inhibition.[20][24]
Methodology:
-
Enzyme Preparation: Isolate H⁺/K⁺-ATPase from the gastric mucosa of rabbits or hogs using differential centrifugation and sucrose density gradient methods. Store the microsomal fraction at -80°C.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, and KCl.
-
Reaction Mixture:
-
In a microplate well, add the enzyme preparation, assay buffer, and various concentrations of the quinoline derivative or a standard inhibitor (e.g., Omeprazole).
-
Pre-incubate the mixture at 37°C for 30 minutes.
-
-
Initiation of Reaction: Start the reaction by adding ATP to the mixture.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination and Phosphate Detection:
-
Stop the reaction by adding a colorimetric reagent (e.g., a solution containing ammonium molybdate, sulfuric acid, and a reducing agent like ascorbic acid).
-
This reagent reacts with the inorganic phosphate (Pi) released from ATP hydrolysis to form a colored complex.
-
-
Measurement: After a color development period, measure the absorbance at a specific wavelength (e.g., 660 nm).
-
Calculation:
-
Calculate the amount of Pi released using a phosphate standard curve.
-
Determine the percentage inhibition for each compound concentration and calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
Summary of Anti-ulcer Activity Data
| Compound | Model | Dose/Concentration | Key Finding | Reference |
| Acylquinoline (AU-413) | Ethanol-induced ulcer (rat) | ED₅₀ = 12 mg/kg, p.o. | Dose-dependent protection | [20] |
| Acylquinoline (AU-413) | NaOH-induced ulcer (rat) | ED₅₀ = 41 mg/kg, p.o. | Significant gastroprotection | [20] |
| Acylquinoline derivatives | In vitro H⁺/K⁺-ATPase | - | Good inhibitory activity on hog & rabbit enzymes | [20] |
| Quinoline-chalcone hybrids | Various ulcer models (rat) | - | Eight compounds showed significant activity | [21] |
| Plant-derived extracts | In vitro H⁺/K⁺-ATPase | 500 µg/mL | Showed 63.91% inhibition | [18] |
Conclusion and Future Directions
Quinoline and its derivatives represent a remarkably versatile and enduring scaffold for the development of novel anti-inflammatory and anti-ulcer agents.[2][25] Their ability to be chemically tailored allows for the fine-tuning of activity against a range of pharmacological targets, including COX/LOX enzymes, the NF-κB pathway, and the gastric proton pump.[4][6][20] The strategy of creating hybrid molecules, which combine the quinoline core with other known pharmacophores, has proven particularly fruitful, yielding compounds with dual-action mechanisms and improved safety profiles.[7][26]
The protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. For researchers in the field, the path forward involves not only the synthesis of novel derivatives but also a deep investigation into their mechanisms of action, pharmacokinetic profiles, and long-term safety. The continued exploration of the quinoline scaffold holds significant promise for delivering new, effective, and safer therapies for managing inflammation and peptic ulcer disease.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Peptic Ulcer Disease Medication: Proton Pump Inhibitors, H2-Receptor Antagonists, Antimicrobials, Antidiarrheal Agents, Cytoprotective Agents [emedicine.medscape.com]
- 20. Anti-ulcer activity of newly synthesized acylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of quinoline-chalcone hybrids as potential antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isolation, characterization, and in silico, in vitro and in vivo antiulcer studies of isoimperatorin crystallized from Ostericum koreanum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. austinpublishinggroup.com [austinpublishinggroup.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethoxy)quinolin-4-ol
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low yield, in the synthesis of 6-(Trifluoromethoxy)quinolin-4-ol. We will delve into the common pitfalls of the Gould-Jacobs reaction pathway, providing expert insights and actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and reliable method is the Gould-Jacobs reaction .[1][2] This is a two-stage process that begins with the condensation of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate, diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate, undergoes a high-temperature thermal cyclization to yield the quinolin-4-ol core.[3][4] This method is highly effective for anilines with electron-donating or moderately withdrawing groups.[1]
Q2: Which experimental parameters are most critical for achieving a high yield?
The overall yield is highly sensitive to three critical parameters:
-
Purity of Starting Materials: Ensure the 4-(trifluoromethoxy)aniline and EMME are of high purity, as impurities can lead to significant side product formation and tarring, especially during the high-temperature cyclization step.[5]
-
Thermal Cyclization Temperature: This is the most crucial step. The intramolecular cyclization requires temperatures typically in the range of 250-260 °C.[4][6] Insufficient temperature leads to an incomplete reaction, while excessive heat causes thermal degradation of the intermediate and the product.[7]
-
Choice of High-Boiling Solvent: A thermally stable, inert, high-boiling solvent is essential to maintain a uniform reaction temperature and prevent localized overheating.[8] Solvents like Dowtherm A or diphenyl ether are standard choices.[4][9]
Q3: Why is the thermal cyclization step often problematic, leading to tar formation?
The thermal cyclization is a pericyclic reaction (a 6-electron electrocyclization) that has a high activation energy.[4] The harsh conditions required (>250 °C) can also initiate competing degradation and polymerization pathways, especially if impurities are present.[5][10] The trifluoromethoxy group is generally stable, but the aromatic amine intermediate can be susceptible to oxidation and other side reactions at such high temperatures, leading to the formation of complex, high-molecular-weight byproducts, which manifest as tar.[10]
Troubleshooting Guide for Low Yield
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Stage 1: Condensation of Aniline and EMME
Question: My condensation reaction to form the intermediate, diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate, is slow or appears incomplete. How can I drive it to completion?
Answer: This initial condensation is a nucleophilic substitution on the enol ether of EMME and should be relatively straightforward, but incomplete conversion is a common issue that drastically impacts overall yield.
-
Causality: The reaction involves the elimination of ethanol. If ethanol is not effectively removed, the equilibrium may not favor product formation. While often performed neat, gentle heating can be necessary to ensure the reaction goes to completion.
-
Solutions:
-
Reaction Conditions: Mix the 4-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (1.0 to 1.05 equivalents) and heat the mixture at 80-100 °C for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the aniline starting material is fully consumed.
-
Solvent-Assisted Water/Ethanol Removal: For difficult cases, using a solvent like toluene and a Dean-Stark apparatus can effectively remove the ethanol byproduct, driving the reaction to completion.[5]
-
Catalysis: While often unnecessary, a catalytic amount of acetic acid can be used to protonate the ethoxy group, making it a better leaving group and accelerating the reaction.
-
Stage 2: Thermal Cyclization
Question: My primary issue is a very low yield during the high-temperature cyclization step. What is the most likely cause?
Answer: This is the most critical and yield-determining step of the synthesis. Low yield here is almost always related to temperature control and the reaction environment.
-
Causality: The intramolecular cyclization requires a specific, high temperature (typically ~250-260 °C) to overcome the activation energy barrier.[4] Deviation from this optimal range is the primary reason for failure.
-
Solutions:
-
Verify Temperature Control: Do not rely on the heating mantle's dial setting. Use a high-temperature thermometer or thermocouple placed directly in the reaction flask's thermowell to measure the internal temperature of the reaction mixture accurately.
-
Use a High-Boiling Solvent: Performing the reaction "neat" is not recommended as it can lead to localized overheating and charring.[8] A high-boiling, inert solvent is crucial for uniform heat distribution. Dowtherm™ A, a eutectic mixture of diphenyl ether and biphenyl, is an excellent choice due to its high thermal stability and boiling point (257 °C).[11][12] Use a ratio of approximately 5-10 mL of solvent per gram of the intermediate.[5]
-
Ensure an Inert Atmosphere: At these high temperatures, the reactants and products can be susceptible to oxidation. Running the reaction under a gentle stream of nitrogen or argon can prevent oxidative side reactions and reduce tar formation.[6]
-
Question: The cyclization reaction produces a dark, intractable tar or oily residue instead of a solid product. How can this be prevented and salvaged?
Answer: Tar formation is a clear sign of product and/or starting material degradation due to excessive heat or the presence of impurities.[5]
-
Causality: Localized overheating (hot spots) in the flask or holding the reaction at a temperature significantly above 260 °C will cause decomposition. Impurities from the previous step can also catalyze polymerization.
-
Solutions:
-
Precise Temperature Management: As detailed above, maintain the temperature strictly within the 250-260 °C range. Do not exceed this window.
-
Vigorous Stirring: Ensure efficient mechanical or magnetic stirring to maintain thermal equilibrium throughout the reaction mixture and prevent hot spots at the flask walls.
-
Purify the Intermediate: If the condensation intermediate is impure (e.g., an oil when it should be a solid), purify it by recrystallization (e.g., from ethanol or hexane/ethyl acetate) before proceeding to the high-temperature cyclization.
-
Workup Strategy: After the reaction is complete, allow the mixture to cool to around 80-100 °C and then add a non-polar solvent like hexanes or cyclohexane. This will often cause the desired product to precipitate while keeping the high-boiling solvent and some tarry impurities in solution.[4] The crude solid can then be collected by filtration.
-
Stage 3: Product Purification
Question: I am losing a significant amount of product during recrystallization, or my final product remains impure. What are the best purification strategies?
Answer: Purification can be challenging due to residual high-boiling solvent and colored impurities formed during cyclization.
-
Causality: The quinolin-4-ol product may have moderate solubility in common recrystallization solvents, leading to losses in the mother liquor. Furthermore, the basic nitrogen on the quinoline ring can interact with acidic silica gel, causing streaking and poor recovery during column chromatography.[13]
-
Solutions:
-
Thorough Washing: After filtering the crude product that precipitated from the reaction mixture, wash the filter cake extensively with a cold, non-polar solvent (hexanes, pentane) to physically remove as much of the residual Dowtherm A or diphenyl ether as possible.[5]
-
Optimal Recrystallization Solvents: Common solvents for purifying quinolin-4-ols include ethanol, acetic acid, or DMF (N,N-Dimethylformamide).[5][14] Perform small-scale solubility tests to find the ideal solvent that provides good recovery of crystalline material.
-
Chromatography Modifications: If column chromatography is necessary, avoid using standard silica gel alone.
-
Add a Basic Modifier: Pre-treat the silica gel or add 0.5-1% triethylamine or pyridine to the eluent. This deactivates the acidic silanol groups, preventing streaking and improving recovery.[13]
-
Use Alumina: Basic or neutral alumina is often a better choice of stationary phase for basic compounds like quinolines.[13]
-
-
Visualizations and Data
Reaction Pathway and Workflow
Caption: Gould-Jacobs reaction pathway for this compound synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in quinolin-4-ol synthesis.
Quantitative Data Summary
Table 1: Troubleshooting Quick Reference
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Incomplete Condensation | Insufficient heat; reaction equilibrium not shifted. | Heat to 100 °C; monitor by TLC. Use a Dean-Stark trap if necessary. |
| Low Yield in Cyclization | Temperature too low (<250 °C). | Use a high-boiling solvent (Dowtherm A) and ensure internal temp is 250-260 °C. |
| Tar Formation in Cyclization | Temperature too high (>260 °C); impurities; oxidation. | Purify intermediate; use precise internal temperature control; run under N₂ or Ar. |
| Product Loss in Purification | Poor choice of recrystallization solvent; difficult removal of high-boiling solvent. | Screen solvents (EtOH, DMF); wash crude product thoroughly with hexanes before recrystallization. |
| Impure Final Product | Co-precipitation of byproducts; interaction with silica gel. | Recrystallize multiple times; for chromatography, use alumina or silica with triethylamine. |
Table 2: Common High-Boiling Solvents for Thermal Cyclization
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
|---|---|---|---|
| Dowtherm™ A | 257 | Excellent thermal stability; eutectic mixture behaves like a single compound.[12] | Can be difficult to remove completely from the product; solid at room temp (m.p. 12°C).[11] |
| Diphenyl Ether | 259 | High thermal stability; widely used and effective.[8] | Can be difficult to remove; can undergo side reactions under certain conditions. |
| Mineral Oil | >300 | Inexpensive; inert. | Viscous; very difficult to remove; consists of a mixture of hydrocarbons.[9] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate (Intermediate)
-
To a 100 mL round-bottom flask, add 4-(trifluoromethoxy)aniline (10.0 g, 56.5 mmol, 1.0 equiv).
-
Add diethyl ethoxymethylenemalonate (12.7 g, 11.9 mL, 58.7 mmol, 1.04 equiv).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture in an oil bath at 100 °C for 2 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the disappearance of the aniline spot.
-
Once complete, cool the mixture to room temperature. The product should solidify upon cooling.
-
The crude solid can be washed with cold hexanes and used directly in the next step or recrystallized from ethanol for higher purity.
Protocol 2: Thermal Cyclization to this compound
-
SAFETY NOTE: This procedure involves very high temperatures. Conduct in a fume hood and ensure no flammable solvents are nearby. Use appropriate personal protective equipment.
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple in a thermowell, add the intermediate from Protocol 1 (e.g., 15.0 g, 43.2 mmol).
-
Add Dowtherm™ A (approx. 100 mL).
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the mixture using a heating mantle. Vigorously stir as the solid dissolves.
-
Raise the internal temperature to 250-255 °C and maintain it for 45 minutes. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate or 100% Ethyl Acetate), observing the disappearance of the intermediate spot.
-
After completion, turn off the heat and allow the mixture to cool to ~100 °C.
-
Carefully add cyclohexane or hexanes (100 mL) to the warm mixture with stirring. The product should precipitate as a solid.
-
Allow the suspension to cool completely to room temperature, then cool further in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexanes (3 x 50 mL) to remove the Dowtherm A.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.
Protocol 3: Thin-Layer Chromatography (TLC) Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Eluent System (Condensation): 3:1 Hexane:Ethyl Acetate. The product will be less polar than the aniline starting material.
-
Eluent System (Cyclization): 1:1 Hexane:Ethyl Acetate. The quinolin-4-ol product is significantly more polar than the intermediate.
-
Visualization: UV lamp (254 nm).
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempoint.com [chempoint.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 6-(Trifluoromethoxy)quinolin-4-ol
Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-(trifluoromethoxy)quinolin-4-ol. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights rooted in established chemical principles and extensive laboratory experience.
The synthesis of quinolin-4-ol derivatives is a cornerstone of many pharmaceutical and materials science research programs. However, the introduction of the trifluoromethoxy group at the 6-position presents unique challenges that require careful optimization of reaction conditions. This guide will walk you through common issues, from low yields to unexpected side products, providing clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key steps?
The most prevalent and industrially scalable method for synthesizing 4-hydroxyquinoline derivatives like this compound is the Gould-Jacobs reaction .[1][2][3] This multi-step process can be broken down into three primary stages:
-
Condensation: The synthesis begins with the reaction of 4-(trifluoromethoxy)aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM). This step forms an anilidomethylenemalonic ester intermediate.
-
Thermal Cyclization: The intermediate is then heated at high temperatures, often in a high-boiling point solvent, to induce an intramolecular cyclization.[2][4] This is the critical ring-closing step that forms the quinoline core.
-
Hydrolysis and Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid, which is then decarboxylated, usually by heating, to yield the final this compound product.[1][5]
Q2: My Gould-Jacobs reaction is resulting in a low yield of the desired this compound and a significant amount of dark, tarry byproduct. What are the likely causes?
Low yields and the formation of tarry substances are common issues in the Gould-Jacobs reaction, often stemming from the harsh conditions required for thermal cyclization.[6][7] Here are the primary factors to investigate:
-
Reaction Temperature: The cyclization step is highly sensitive to temperature.[6] Temperatures that are too high or prolonged heating can lead to decomposition of the starting materials, intermediates, and even the final product, resulting in polymerization and tar formation.[2]
-
Purity of Starting Materials: Impurities in the 4-(trifluoromethoxy)aniline or diethyl ethoxymethylenemalonate can act as catalysts for side reactions, leading to a complex mixture of byproducts.[6]
-
Solvent Choice: The polarity and boiling point of the solvent are critical. An ideal solvent should be inert and have a boiling point high enough to facilitate cyclization without causing significant degradation. Common choices include Dowtherm A or diphenyl ether.[2]
Q3: I'm observing an incomplete reaction, with a significant amount of the anilidomethylenemalonic ester intermediate remaining. How can I drive the cyclization to completion?
Incomplete cyclization is a frequent hurdle. Here’s a systematic approach to troubleshooting:
| Parameter | Recommended Action | Rationale |
| Temperature | Gradually increase the reaction temperature in 10-15 °C increments. | The cyclization is a thermally driven process and may require a higher energy input to overcome the activation barrier.[4] |
| Reaction Time | Extend the reaction time, monitoring the progress by TLC or HPLC. | Some cyclizations are simply slow and require more time to reach completion. However, be mindful of potential degradation with prolonged heating.[6] |
| Solvent | Consider a higher-boiling point solvent if the current one is refluxing below the optimal cyclization temperature. | This allows the reaction to be conducted at a higher temperature without generating excessive pressure.[2] |
| Catalyst | While the traditional Gould-Jacobs reaction is uncatalyzed, some modern variations utilize acid catalysts to promote cyclization under milder conditions. | An acid catalyst can protonate the carbonyl group, making the carbon more electrophilic and facilitating the intramolecular attack by the aniline ring. |
Q4: I suspect the trifluoromethoxy (-OCF3) group is not stable under my reaction conditions. Is this possible, and what are the signs?
While the trifluoromethoxy group is generally considered robust, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[8][9][10][11]
-
Acid-Catalyzed Hydrolysis: Strong acids can protonate the oxygen atom of the -OCF3 group, making it a better leaving group and susceptible to nucleophilic attack by water.[8]
-
Base-Mediated Hydrolysis: While less common for aryl-OCF3 groups, strong bases can potentially lead to cleavage.[9]
Signs of -OCF3 group instability:
-
Formation of 6-hydroxyquinolin-4-ol: The most direct evidence of hydrolysis is the presence of the corresponding phenol in your product mixture. This can be detected by mass spectrometry (loss of 68 Da, the mass of CF2O) and NMR spectroscopy (disappearance of the quartet signal for the -OCF3 group and the appearance of a broad phenolic -OH peak).
-
Inconsistent Elemental Analysis: If the fluorine content in your final product is lower than expected, it could indicate partial or complete loss of the trifluoromethoxy group.
To mitigate this, consider using milder reaction conditions where possible, such as lower temperatures or alternative, less harsh catalysts.
Troubleshooting Guides
Issue 1: Difficulty in Isolating and Purifying the Final Product
Problem: The crude this compound is an oil or a sticky solid that is difficult to crystallize.
Solution Workflow:
Caption: Decision workflow for purifying this compound.
Detailed Explanation:
-
Recrystallization: This should always be the first purification method attempted. Experiment with a variety of solvent systems, starting with polar solvents in which the compound is soluble at elevated temperatures and less soluble at room temperature. The addition of a non-polar anti-solvent can often induce crystallization.
-
Salt Formation: Quinolin-4-ols are basic and can be converted to their corresponding salts, which are often highly crystalline.[12] Forming the hydrochloride or phosphate salt can be an effective method for purification and solidification. The free base can be regenerated by treatment with a mild base.[12]
-
Column Chromatography: If crystallization and salt formation fail, column chromatography is the next step.
-
Silica Gel: Standard silica gel can be used, but the acidic nature of the silica may cause streaking or decomposition of the basic quinoline derivative.[13] To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent.[13]
-
Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds and can prevent on-column degradation.[13]
-
Issue 2: Formation of Regioisomers with Substituted Anilines
Problem: When using a meta-substituted 4-(trifluoromethoxy)aniline, a mixture of regioisomers is formed.
Background: The Gould-Jacobs cyclization can occur at either of the two ortho positions relative to the amino group.[2] The regioselectivity is governed by both steric and electronic factors.
Strategies for Controlling Regioselectivity:
Caption: Factors influencing regioselectivity in the Gould-Jacobs reaction.
-
Steric Hindrance: A bulky substituent at the meta-position will sterically hinder cyclization at the adjacent ortho-position, favoring reaction at the less hindered site.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring can influence the nucleophilicity of the ortho-positions. Electron-donating groups will activate the ring and promote cyclization, while electron-withdrawing groups will have the opposite effect.
Experimental Protocols
Protocol 1: General Procedure for the Gould-Jacobs Synthesis of this compound
Step A: Synthesis of Diethyl 2-((4-(trifluoromethoxy)phenylamino)methylene)malonate
-
In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline starting material.
-
Cool the reaction mixture to room temperature. The intermediate often solidifies upon cooling.
-
Wash the solid with a cold, non-polar solvent like hexane or heptane to remove any unreacted diethyl ethoxymethylenemalonate.
-
Dry the solid under vacuum. The intermediate is often pure enough to be used in the next step without further purification.
Step B: Thermal Cyclization to Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
-
In a flask equipped with a reflux condenser, add the intermediate from Step A to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) at a concentration of approximately 0.5-1.0 M.
-
Heat the mixture to 240-250 °C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture to below 100 °C and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum.
Step C: Hydrolysis and Decarboxylation to this compound
-
Suspend the ester from Step B in a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (a clear solution is often formed).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2. The carboxylic acid intermediate will precipitate.
-
Filter the solid, wash with water, and dry.
-
Place the dry carboxylic acid in a flask and heat to its melting point (or slightly above) until gas evolution (CO2) ceases.
-
Cool the flask to room temperature. The solid residue is the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as described in the troubleshooting guide.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. ablelab.eu [ablelab.eu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Challenges of Fluorinated Quinolines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated quinolines. The introduction of fluorine into the quinoline scaffold is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] However, these same modifications introduce unique and significant challenges during purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you navigate these complexities and achieve the desired purity for your compounds.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of fluorinated quinolines in a direct question-and-answer format.
Q1: Why am I unable to separate my fluorinated quinoline product from non-polar starting materials using standard silica gel chromatography?
A1: This is a frequent issue stemming from the significant impact of fluorination on molecular polarity. The incorporation of fluorine atoms or fluoroalkyl groups (like -CF3) dramatically increases a molecule's lipophilicity (hydrophobicity).[1][2] This can cause your fluorinated quinoline to have a polarity very similar to that of non-polar starting materials or byproducts, leading to co-elution on silica gel with standard solvent systems (e.g., ethyl acetate/hexanes).
Causality & Solution:
-
The "Teflon" Effect: Highly fluorinated moieties create a non-polar surface, reducing interaction with the polar silica stationary phase. This results in a higher Rf value, pushing your product closer to non-polar impurities.
-
Reduced Basicity: Fluorine's strong electron-withdrawing effect decreases the basicity of the quinoline nitrogen.[3][4] A less basic nitrogen interacts less strongly with the acidic silanol groups on the silica surface, further increasing its mobility on the column.
Troubleshooting Steps:
-
Switch to a Less Polar Mobile Phase: Begin with highly non-polar solvent systems, such as 1-5% ethyl acetate in hexanes or even pure toluene, and gradually increase the polarity. This will increase the retention of all compounds on the silica, potentially creating separation between your product and other non-polar species.
-
Utilize Reversed-Phase Chromatography: If separation on normal phase is intractable, reversed-phase flash chromatography (using a C18-functionalized silica) is an excellent alternative. Here, the separation is based on hydrophobicity. Your highly lipophilic fluorinated quinoline will be strongly retained, while more polar impurities will elute first. A typical mobile phase would be a gradient of water and acetonitrile or methanol.[5][6]
-
Consider an Alternative Adsorbent: Alumina (Al₂O₃) can sometimes provide different selectivity compared to silica.[7] It is generally less acidic and may offer better separation for compounds where strong acidic interactions are problematic.
Q2: I've completed a palladium-catalyzed cross-coupling reaction to synthesize my fluorinated quinoline, but my NMR shows residual catalyst. How can I remove it?
A2: Residual palladium is a common and critical impurity to remove, as regulatory bodies have very strict limits for heavy metals in active pharmaceutical ingredients (APIs).[8] Palladium can exist in the crude mixture in various forms (e.g., colloidal Pd(0), soluble Pd(II) complexes), making a single removal method not universally effective.
Troubleshooting Steps & Underlying Principles:
-
Filtration through Celite®: This is the simplest first step. Often, palladium crashes out of the reaction mixture as insoluble black particles (Pd(0)). Diluting your crude reaction mixture with a suitable solvent (like dichloromethane or ethyl acetate) and filtering it through a pad of Celite® (diatomaceous earth) can effectively remove this particulate metal.[9][10]
-
Metal Scavengers: If the palladium is soluble, filtration will be ineffective. In this case, solid-supported metal scavengers are highly effective. These are typically silica or polymer resins functionalized with thiol (-SH) or amine groups that have a high affinity for palladium.[10] Stirring the crude product solution with the scavenger for a few hours, followed by filtration, can reduce palladium levels significantly.
-
Liquid-Liquid Extraction: For some palladium salts, an aqueous wash can be effective. Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or a dilute solution of thiourea can help pull the metal into the aqueous phase.[9]
-
Recrystallization: In some cases, crystallization can effectively exclude the palladium impurity from the crystal lattice of your desired compound.[8] However, be aware that in rare instances, it can concentrate the metal within the crystal structure. Purity analysis of the recrystallized material is essential.
Experimental Protocol: Palladium Catalyst Removal via Celite Filtration
-
Assemble a filtration setup using a Büchner or sintered glass funnel.
-
Place a piece of filter paper in the funnel and add a 1-2 cm thick layer of Celite®.
-
Wet the Celite® pad with the solvent you will use to dilute your reaction mixture.
-
Dilute your crude reaction mixture with a solvent in which your product is soluble but the palladium catalyst is likely to precipitate (e.g., DCM, EtOAc).
-
Slowly pour the diluted mixture onto the Celite® pad under gentle vacuum.
-
Wash the pad thoroughly with several portions of the clean solvent to ensure all of your product is collected in the filtrate.[9][10]
-
Concentrate the filtrate to obtain the crude product, now depleted of insoluble palladium.
Q3: My reaction produced two regioisomers of a fluorinated quinoline, and they are inseparable by standard column chromatography. What should I do?
A3: Separating regioisomers is one of the most significant challenges in purification, as they often have nearly identical polarities and physicochemical properties.[11][12]
Advanced Strategies:
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This is the most powerful technique for separating challenging mixtures.[13] The high efficiency of modern HPLC columns can often resolve isomers that co-elute in flash chromatography. Both normal-phase and reversed-phase prep HPLC can be effective.[14][15]
-
Recrystallization: This technique relies on differences in solubility and the ability of molecules to pack into a crystal lattice. Even small structural differences between isomers can lead to significant differences in their crystallization behavior. A systematic screen of various solvents is necessary.[16]
-
Derivatization: If the isomers have a reactive handle (e.g., a hydroxyl or amino group), you can temporarily convert them into derivatives (e.g., esters or amides). The derivatives will have different physical properties, potentially allowing for separation by chromatography. Afterward, the derivatizing group can be cleaved to yield the pure, separated isomers.
Frequently Asked Questions (FAQs)
Q1: How does the position and number of fluorine atoms affect the choice of purification strategy?
A1: The impact is substantial and multifaceted.
-
Increased Lipophilicity: Every added fluorine atom or -CF3 group increases lipophilicity.[2] A polyfluorinated quinoline will be significantly less polar than a monofluorinated one, requiring less polar mobile phases in normal-phase chromatography or stronger organic modifiers in reversed-phase HPLC.
-
Altered Basicity and Dipole Moment: A fluorine atom on the pyridine ring (positions 2, 3, or 4) will have a more pronounced effect on the nitrogen's basicity than one on the benzene ring.[3][4] This can change the molecule's interaction with silica gel. The overall dipole moment is also altered, which can affect solubility in different solvents, a key parameter for choosing a recrystallization solvent.[1]
-
Potential for H-bonding: While the C-F bond is not a strong hydrogen bond acceptor, intramolecular H-bonding can occur, affecting the molecule's conformation and how it interacts with stationary phases.[17]
Q2: When should I choose recrystallization over chromatography?
A2: The choice depends on the nature of your sample, the impurities present, and the scale of your purification. Recrystallization is an excellent choice when:
-
Your product is a stable, crystalline solid.
-
You are working on a large scale (multi-gram to kilogram), where chromatography becomes expensive and cumbersome.
-
The impurities have significantly different solubility profiles from your product in a given solvent.[16]
-
You need to remove trace amounts of highly colored or baseline impurities that are difficult to separate chromatographically.
Chromatography is preferred when your product is an oil, amorphous solid, or when you need to separate compounds with very similar solubility profiles, such as regioisomers.[7]
Table 1: Common Solvents for Recrystallization of Fluorinated Quinolines
| Solvent Class | Examples | Polarity | Use Case |
| Non-Polar | Hexanes, Heptane, Toluene | Low | Good for dissolving the compound when hot and forcing crystallization upon cooling. Often used as the "anti-solvent" in a two-solvent system. |
| Ethers | Diethyl Ether, MTBE | Low-Medium | Good general-purpose solvents. |
| Halogenated | Dichloromethane (DCM) | Medium | Often dissolve compounds at room temperature; can be paired with a non-polar anti-solvent. |
| Esters | Ethyl Acetate (EtOAc) | Medium | Very common, good balance of polarity. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Can be excellent solvents for more polar quinolines or as the polar component in a mixed-solvent system.[18] |
Q3: When is preparative HPLC necessary, and what are the typical conditions?
A3: Preparative HPLC is the go-to method for high-purity isolation when other methods fail, particularly for:
-
Separating closely related isomers or diastereomers.[13]
-
Purifying final compounds for biological testing or regulatory submission where >99% purity is required.
-
Isolating small quantities of valuable compounds from complex mixtures.[19]
Table 2: Typical Starting Conditions for HPLC Analysis & Purification
| Parameter | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) |
| Stationary Phase | C18, C8 | Silica, Diol |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA | Hexanes / Heptane |
| Mobile Phase B | Acetonitrile or Methanol | Ethyl Acetate or Isopropanol |
| Typical Gradient | Start at 5-10% B, ramp to 95-100% B | Start at 0-2% B, ramp to 20-50% B |
| Detection | UV (typically 254 nm, 280 nm, or λmax) | UV (typically 254 nm or λmax) |
Note: These are starting points. Method development is crucial for optimal separation.[5][14]
Q4: How can I confirm the purity of my final fluorinated quinoline?
A4: Purity confirmation requires a combination of orthogonal analytical techniques. Relying on a single method is insufficient.
-
High-Performance Liquid Chromatography (HPLC-UV/MS): This is the gold standard for purity assessment. It provides a quantitative measure of purity (e.g., 98.5% by area under the curve) and, when coupled with a mass spectrometer (MS), confirms the molecular weight of the main peak and helps identify impurities.[6][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting proton-containing impurities. ¹⁹F NMR is particularly crucial for this class of compounds; it can confirm the presence and environment of the fluorine atoms and is highly sensitive to fluorinated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing purity information and mass confirmation.[21]
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is strong evidence of high purity.
Experimental Protocol: Purity Analysis by HPLC-UV
-
Sample Preparation: Prepare a stock solution of your purified compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this to a working concentration of ~50 µg/mL in the initial mobile phase mixture (e.g., 50:50 acetonitrile/water).[14]
-
System Setup: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size). Set a flow rate of 1.0 mL/min and a column temperature of 30°C.
-
Mobile Phase: Use Mobile Phase A: Water + 0.1% Formic Acid and Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution: Program a linear gradient, for example, from 10% B to 95% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at 10% B for 3 minutes.
-
Detection: Monitor the elution using a UV detector at a wavelength where your compound has strong absorbance (e.g., 254 nm or its determined λmax).
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Visualization of Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification method.
Diagram 2: General Purification and Validation Workflow
Caption: A standard workflow from crude product to final validated compound.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moca.net.ua [moca.net.ua]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 19. warwick.ac.uk [warwick.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Synthesis of 6-(Trifluoromethoxy)quinolin-4-ol
Welcome to the technical support center for the synthesis of 6-(trifluoromethoxy)quinolin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important quinolin-4-one derivative. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the success of your experiments.
Introduction to the Synthesis of this compound
The synthesis of this compound, a key building block in medicinal chemistry, is most commonly achieved through classical methods such as the Gould-Jacobs or Conrad-Limpach reactions. These syntheses, while robust, are often plagued by side reactions, particularly due to the high temperatures required for the critical cyclization step and the electronic properties of the 4-(trifluoromethoxy)aniline starting material. The strong electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aniline, potentially leading to lower yields and the formation of impurities.[1]
This guide will focus primarily on the Gould-Jacobs reaction, as it is a frequently employed route, and will address the key challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Gould-Jacobs reaction is a widely utilized and effective method for the preparation of 4-hydroxyquinoline derivatives.[2] The general sequence involves three main stages:
-
Condensation: Reaction of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEM) to form the diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate intermediate.
-
Thermal Cyclization: Heating the intermediate in a high-boiling solvent to induce an intramolecular cyclization, yielding ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.
-
Saponification and Decarboxylation: Hydrolysis of the ester to the corresponding carboxylic acid, followed by decarboxylation to afford the final this compound.
Troubleshooting Guide: Common Side Reactions and Issues
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.
Issue 1: Low Yield or Incomplete Cyclization in the Gould-Jacobs Reaction
Question: My Gould-Jacobs cyclization step is giving a low yield of the desired ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. TLC analysis shows a significant amount of the uncyclized anilinomethylenemalonate intermediate remaining. What could be the cause and how can I improve the conversion?
Answer: Incomplete cyclization is a frequent challenge in the Gould-Jacobs reaction, especially with anilines bearing electron-withdrawing substituents like the trifluoromethoxy group. The primary causes are insufficient reaction temperature and/or time.
Causality: The thermal cyclization is an endergonic electrocyclic reaction that requires significant thermal energy to overcome the activation barrier. The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, making the electrophilic aromatic substitution character of the cyclization more difficult compared to electron-rich anilines.
Troubleshooting Protocol:
-
Optimize Reaction Temperature and Time: The cyclization typically requires temperatures between 240-260 °C.[3] A thorough time-temperature examination is crucial to optimize the yield and minimize degradation.[3]
-
Recommendation: Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by TLC. If using a solvent like Dowtherm A or diphenyl ether, ensure the temperature of the reaction mixture itself reaches the target, not just the heating mantle.
-
Microwave Irradiation: Consider using microwave heating, which can dramatically shorten reaction times and improve yields by providing efficient and uniform heating.[3]
-
-
Choice of High-Boiling Solvent: The solvent plays a critical role in reaching and maintaining the necessary high temperatures.
-
Recommended Solvents: Dowtherm A, diphenyl ether, or mineral oil are commonly used.
-
Solvent Volume: Ensure sufficient solvent is used to allow for efficient heat transfer and to prevent charring of the reaction mixture.
-
Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization
| Entry | Temperature (°C) | Time (min) | Intermediate Remaining (%) | Product Yield (%) | Observations |
| 1 | 250 | 5 | ~94 | 1 | Incomplete cyclization. |
| 2 | 300 | 5 | 5 | 37 | Improved conversion but potential for degradation. |
| 3 | 250 | 20 | Not specified | 11 | Longer time at lower temp improves yield slightly. |
| 4 | 300 | 10 | 0 | 28 | Increased degradation and potential decarboxylation. |
Data adapted from a study on the Gould-Jacobs reaction using microwave heating.[3]
Issue 2: Formation of Tarry Byproducts and Dark Reaction Mixtures
Question: My cyclization reaction mixture has turned dark brown/black, and upon workup, I am left with a significant amount of intractable tar, making purification difficult. What causes this and how can I mitigate it?
Answer: The formation of tarry byproducts is a classic sign of thermal decomposition of the starting materials, intermediates, or the final product at the high temperatures required for cyclization.
Causality: At elevated temperatures, organic molecules can undergo complex degradation pathways, including polymerization and fragmentation. The specific structures within the "tar" are often a complex mixture and difficult to characterize, but they arise from the inherent instability of the reactants and products under harsh thermal conditions.
Troubleshooting Protocol:
-
Precise Temperature Control: Avoid overheating the reaction. Use a high-precision thermometer placed directly in the reaction mixture and a temperature controller to maintain a stable temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Purification of Crude Product from Tar:
-
Solvent Trituration: After cooling, try triturating the crude reaction mixture with a solvent in which the desired product is sparingly soluble but the tarry impurities are more soluble (e.g., hot acetonitrile or ethyl acetate).
-
Recrystallization: If a solid can be isolated, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) can be effective.
-
Soxhlet Extraction: For particularly stubborn tarry mixtures, continuous solid-liquid extraction (e.g., Soxhlet extraction) can be a powerful purification technique.
-
Issue 3: Incomplete Decarboxylation
Question: After the saponification step, I am struggling to achieve complete decarboxylation of the resulting 6-(trifluoromethoxy)quinoline-4-hydroxy-3-carboxylic acid. How can I drive this reaction to completion?
Answer: Decarboxylation of 4-hydroxyquinoline-3-carboxylic acids can be sluggish and often requires high temperatures. The presence of the electron-withdrawing trifluoromethoxy group can further stabilize the carboxylate, making decarboxylation more difficult.
Causality: The mechanism of decarboxylation of β-keto acids (or their vinylogous counterparts like 4-hydroxyquinoline-3-carboxylic acids) proceeds through a cyclic transition state. Factors that stabilize the carbanion intermediate after CO2 loss can facilitate the reaction. However, the overall process still requires significant thermal energy.
Troubleshooting Protocol:
-
Thermal Decarboxylation in a High-Boiling Solvent: The most common method is to heat the carboxylic acid intermediate in a high-boiling solvent like Dowtherm A or diphenyl ether to temperatures above 250 °C until CO2 evolution ceases.
-
Acid Catalysis: In some cases, the presence of a strong acid can catalyze the decarboxylation. However, this should be approached with caution as it can also promote other side reactions.
-
Monitoring the Reaction: Monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible.
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the key steps in the Gould-Jacobs synthesis of this compound and highlights the stages where common side reactions occur.
Caption: Gould-Jacobs synthesis workflow with potential side reactions.
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
-
Condensation: In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A (approximately 5-10 mL per gram of aniline). Heat the mixture to 250-255 °C with efficient stirring under an inert atmosphere for 30-60 minutes. Monitor the cyclization by TLC.
-
Workup: Allow the reaction mixture to cool to below 100 °C and add hexane to precipitate the product. Filter the solid, wash with cold hexane, and dry under vacuum.
Protocol 2: Saponification and Decarboxylation
-
Saponification: Suspend the crude ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux until a clear solution is obtained (typically 1-2 hours).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid. Filter the solid, wash with water, and dry.
-
Decarboxylation: In a flask equipped for distillation, heat the crude carboxylic acid in Dowtherm A to 250-260 °C until the evolution of carbon dioxide ceases.
-
Purification: Cool the mixture, add hexane to precipitate the final product, filter, and wash with hexane. The crude this compound can be further purified by recrystallization from ethanol or another suitable solvent.
Concluding Remarks
The synthesis of this compound via the Gould-Jacobs reaction is a well-established but challenging transformation. The key to success lies in careful control of reaction parameters, particularly temperature, and the implementation of robust purification strategies. By understanding the underlying causes of common side reactions, researchers can effectively troubleshoot their experiments and improve the yield and purity of this valuable synthetic intermediate.
References
Technical Support Center: Improving the Solubility of Quinoline-Based Compounds for Biological Assays
Welcome to the technical support center for handling quinoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents, including antimalarial, anticancer, and antiviral drugs.[1][2][3][4] However, their often hydrophobic and aromatic nature leads to poor aqueous solubility, a significant hurdle for accurate and reproducible biological assays.[5][6][7][8][9]
This document provides practical, in-depth solutions to overcome these challenges, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding quinoline compound solubility.
Q1: My quinoline compound is listed as "soluble in DMSO," but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This common issue is known as "crashing out."[10] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this stock solution is diluted into an aqueous buffer, the percentage of the organic co-solvent drops dramatically. The surrounding aqueous environment cannot maintain the solubility of your hydrophobic compound at the desired concentration, causing it to precipitate.[7][8][10] It's a thermodynamic balancing act; the compound is driven out of the solution as the solvent polarity increases.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: This is highly dependent on the cell line and the duration of exposure. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) with minimal effects.[11] However, some sensitive cell types may show stress or altered function at concentrations as low as 0.1%.[12] Concentrations of 1% or higher often lead to cytotoxicity, membrane damage, or altered gene expression.[11][12][13] It is critical to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay system.[12]
Q3: Can I use sonication or gentle heating to dissolve my compound?
A3: Yes, these physical methods can be effective but must be used with caution. Sonication can help break down aggregates and increase the rate of dissolution.[8] Gentle warming can also increase solubility. However, you must ensure your compound is thermally stable to avoid degradation. After dissolving, always allow the solution to return to room temperature to check for precipitation, as solubility will decrease upon cooling. These methods create a supersaturated solution, which may not be stable over time.[14]
Q4: What are the main strategies I should consider to improve the solubility of my quinoline derivative?
A4: There are several effective strategies, which can be used alone or in combination:[15][16]
-
pH Adjustment: Exploiting the basic nature of the quinoline nitrogen.[1][2][4][15]
-
Co-solvents: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[15][17][18]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic compound within a cyclodextrin molecule.[5][19][20]
-
Use of Surfactants: Forming micelles that can solubilize the compound.[19]
-
Advanced Formulations: For in-vivo studies, techniques like solid dispersions and lipid-based formulations are common.[19][21]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, step-by-step guidance for overcoming complex solubility issues.
Guide 1: Compound "Crashes Out" Upon Dilution
This guide provides a systematic approach to selecting an appropriate solubilization strategy when your compound precipitates in the final assay medium.
Caption: Decision workflow for selecting a solubilization strategy.
Protocol 1: Solubility Enhancement via pH Adjustment
Principle: The quinoline ring contains a nitrogen atom that is a weak base. By lowering the pH of the solution to 1-2 units below the compound's pKa, this nitrogen can be protonated, forming a more water-soluble salt.[2][4][10] This is often the simplest and most effective first step for basic quinoline derivatives.[1][3]
Step-by-Step Methodology:
-
Determine the pKa: If the pKa of your compound is unknown, use computational tools (e.g., ChemAxon, MarvinSketch) or find values for structurally similar compounds in the literature.
-
Select a Buffer: Choose a buffer system that has a strong buffering capacity at the target pH (e.g., citrate for pH 3-6, phosphate for pH 6-8). Ensure the buffer components do not interact with your compound or interfere with the assay.
-
Prepare Acidic Buffer: Prepare the selected buffer at a pH value approximately 2 units below the estimated pKa of the quinoline nitrogen.
-
Test Dissolution:
-
Accurately weigh a small amount of your quinoline compound.
-
Add the acidic buffer incrementally while vortexing or sonicating.
-
Visually inspect for complete dissolution.
-
-
Validation & Control:
-
pH Check: After dissolution, measure the final pH of the solution to ensure it remains in the target range.
-
Vehicle Control: Critically, run a control in your biological assay using only the acidic buffer to ensure the pH change itself does not affect the experimental outcome.
-
Troubleshooting:
-
Precipitation in Assay Medium: If your assay medium is at a higher pH, the compound may precipitate upon addition. Pre-dissolving in an acidic buffer can still help by creating a finely dispersed suspension upon dilution, which may be sufficient for some assays.
-
Insufficient Solubility: If pH adjustment alone is not enough, it can be combined with other methods like co-solvents.[15]
Protocol 2: Using Co-solvents for Stock and Working Solutions
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[17][18] Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[15]
Data Presentation: Common Co-solvents for Biological Assays
| Co-solvent | Properties | Typical Final Assay Conc. | Considerations |
| DMSO | Strong aprotic solvent, highly versatile. | < 0.5%[11] | Can be cytotoxic above 1%, may interfere with some enzyme assays.[12][22][23] |
| Ethanol | Polar protic solvent. | < 1% | Can cause protein precipitation at higher concentrations. |
| PEG 400 | Low-molecular-weight polyethylene glycol. | 1-5% | Generally low toxicity, can be viscous. |
| Propylene Glycol | Less volatile than ethanol. | 1-5% | Good safety profile, commonly used in pharmaceutical formulations.[15] |
Step-by-Step Methodology:
-
Prepare High-Concentration Stock: Dissolve the compound in 100% of a suitable co-solvent (like DMSO) to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved, using sonication if necessary.[7][8]
-
Create an Intermediate Dilution: Perform a serial dilution from the 100% organic stock into your aqueous assay buffer. A critical step is to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.[7]
-
Determine Maximum Soluble Concentration: Create a dilution series and visually inspect for the highest concentration that remains clear after a set incubation period (e.g., 1-2 hours) at the assay temperature. This is your kinetic solubility limit.[24][25]
-
Validation & Control:
-
Vehicle Control: The final concentration of the co-solvent must be kept constant across all experimental conditions, including the negative control.
-
Assay Interference: Test the final co-solvent concentration in your assay without the compound to ensure it does not produce a signal or affect the biological system.
-
Protocol 3: Complexation with Cyclodextrins
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate poorly soluble "guest" molecules, like quinoline compounds, forming an inclusion complex that is water-soluble.[20][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[20][27]
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations typically range from 1-10% (w/v).
-
Add Compound: Add an excess amount of the quinoline compound powder directly to the HP-β-CD solution.
-
Equilibrate: Agitate the mixture vigorously (e.g., on a shaker or rotator) at a constant temperature for 24-48 hours. This extended time is necessary to allow the system to reach equilibrium for complex formation.[10]
-
Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 20-30 minutes to pellet any remaining, undissolved solid.
-
Collect Supernatant: Carefully collect the supernatant. This solution contains your quinoline compound solubilized within the cyclodextrin complex. The concentration can be quantified using a suitable analytical method like HPLC-UV.
-
Validation & Control:
-
Vehicle Control: It is essential to run a control with the same concentration of HP-β-CD in the assay, as cyclodextrins themselves can sometimes have biological effects or interact with other assay components.
-
Troubleshooting:
-
Insufficient Solubilization: Try a different type of cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which may have a different binding affinity for your compound. Increasing the CD concentration can also help.[10]
Part 3: Final Considerations for Assay Integrity
-
Visual Inspection is Key: Always visually inspect your solutions, especially after dilution into the final assay plate. Look for cloudiness, haziness, or precipitate, which indicates your compound is not fully dissolved and will lead to inaccurate results.[7][8][9]
-
Kinetic vs. Thermodynamic Solubility: The methods described here often determine the kinetic solubility—the concentration that can be achieved for a short period. This is often sufficient for biological assays but may not represent the true, long-term thermodynamic solubility. Be mindful of solution stability over the time course of your experiment.[24][25]
-
Impact on Potency: Low solubility can lead to a significant underestimation of a compound's true potency (IC50/EC50). Ensuring your compound is fully solubilized at the highest tested concentration is paramount for generating reliable structure-activity relationship (SAR) data.[7][8][9]
By systematically applying these principles and protocols, you can overcome the solubility challenges posed by quinoline-based compounds, leading to more accurate, reproducible, and reliable data in your biological assays.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ziath.com [ziath.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. quora.com [quora.com]
- 23. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. solvescientific.com.au [solvescientific.com.au]
- 26. humapub.com [humapub.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance Mechanisms with Novel Quinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel quinoline derivatives to overcome therapeutic resistance. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of novel quinoline derivatives.
Q1: My quinoline compound is showing variable potency across different experiments. What could be the cause?
A1: Inconsistent results are a frequent challenge and can often be attributed to compound stability. Quinoline derivatives can be susceptible to degradation, which is influenced by factors such as pH, light exposure, and temperature.[1] A noticeable color change in your stock solution, often to yellow or brown, is a primary indicator of degradation.[1]
Troubleshooting Steps:
-
Fresh Solutions: It is highly recommended to prepare fresh solutions for each experiment, especially for sensitive assays.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles and photodegradation.[1]
-
Solvent Choice: Due to the often-low aqueous solubility of these compounds, Dimethyl Sulfoxide (DMSO) is a common solvent. Ensure the final DMSO concentration in your assay does not exceed 1%, as higher concentrations can be toxic to cells.[2]
Q2: I am not observing the expected reversal of resistance in my multidrug-resistant (MDR) cell line. What should I check?
A2: If a novel quinoline derivative is not reversing the MDR phenotype as expected, consider the following:
-
Mechanism of Resistance: Confirm the specific resistance mechanism in your cell line. Many quinoline derivatives are designed to inhibit specific efflux pumps like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP).[3][4] If your cell line utilizes a different resistance mechanism (e.g., target mutation), the compound may not be effective.
-
Compound Concentration: The concentration of the quinoline derivative is critical. A full dose-response curve should be generated to determine the optimal non-toxic concentration that effectively inhibits the resistance mechanism.
-
Co-incubation Time: The timing of administration of the quinoline derivative and the cytotoxic drug can be crucial. A pre-incubation period with the quinoline derivative may be necessary to allow for sufficient inhibition of the efflux pump before the cytotoxic agent is added.
Q3: My quinoline derivative shows high efficacy in vitro but fails in vivo. What are the potential reasons?
A3: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion in the in vivo model, leading to suboptimal concentrations at the target site.
-
Bioavailability: Poor aqueous solubility can lead to low bioavailability when administered orally.[5] Formulation strategies may be required to improve this.
-
Toxicity: The compound may exhibit unforeseen toxicity in the in vivo model at the concentrations required for efficacy.
-
Target Engagement: It is crucial to confirm that the compound is reaching and interacting with its intended target in the in vivo setting.
II. Troubleshooting Experimental Assays
This section provides guidance on troubleshooting common issues encountered during specific experimental procedures.
Problem 1: High background or false positives in antimicrobial susceptibility testing (Minimum Inhibitory Concentration - MIC assay).
Causality: High background in an MIC assay can be due to compound precipitation, contamination, or interaction with the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in MIC assays.
Problem 2: Inconsistent results in intracellular drug accumulation assays.
Causality: Variability in drug accumulation assays can stem from inconsistent cell densities, timing of drug and inhibitor addition, and inefficient washing steps.
Troubleshooting Steps:
-
Cell Seeding: Ensure a consistent number of cells are seeded in each well. Perform a cell count immediately before starting the experiment.
-
Timing: Use a multichannel pipette or an automated liquid handler for simultaneous addition of the fluorescent substrate (e.g., Calcein-AM or Rhodamine 123) and your quinoline derivative to all wells.[4]
-
Washing: Inefficient removal of extracellular fluorescence is a major source of error. Optimize the number and vigor of washing steps with ice-cold PBS to quench transport and remove background fluorescence.
-
Controls: Include appropriate controls:
-
Cells with fluorescent substrate only (maximum accumulation).
-
Cells with fluorescent substrate and a known efflux pump inhibitor (e.g., verapamil for P-gp).[6]
-
Untreated cells (background fluorescence).
-
III. Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]
Materials:
-
Novel quinoline derivative
-
DMSO (or other appropriate solvent)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in DMSO. The final concentration of DMSO in the assay wells should not exceed 1%.[2]
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Serial Dilution: Perform a two-fold serial dilution of the quinoline derivative in CAMHB directly in the 96-well plate.
-
Inoculation: Dilute the prepared bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.[2]
-
Reading Results: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[2]
Protocol 2: Intracellular Accumulation Assay Using a Fluorescent Substrate
This protocol is designed to assess the ability of a novel quinoline derivative to inhibit efflux pumps.
Materials:
-
MDR and parental (non-resistant) cell lines
-
Fluorescent efflux pump substrate (e.g., Calcein-AM, Rhodamine 123)
-
Novel quinoline derivative
-
Known efflux pump inhibitor (positive control, e.g., verapamil)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the parental and MDR cell lines in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment: Aspirate the medium and wash the cells with PBS. Add medium containing various concentrations of the novel quinoline derivative or the positive control and incubate for a specified time (e.g., 1 hour).[4]
-
Substrate Addition: Add the fluorescent substrate to all wells at a final concentration determined by prior optimization.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.
IV. Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is crucial for rational drug design and development.
Overcoming P-glycoprotein (P-gp) Mediated Efflux
Many novel quinoline derivatives are designed to inhibit the function of efflux pumps like P-gp, which are often overexpressed in resistant cancer cells.[4][7]
Caption: Mechanism of P-gp inhibition by novel quinoline derivatives.
Targeting Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones, a class of quinoline antibiotics, act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] Resistance can arise from mutations in the quinolone resistance-determining region (QRDR) of the genes encoding these enzymes.[8] Novel quinoline derivatives are being developed to overcome this resistance.
V. Data Presentation
Clear and concise data presentation is essential for interpreting experimental results.
Table 1: In Vitro Activity of a Novel Quinoline Derivative (Compound X) Against Resistant Bacterial Strains
| Bacterial Strain | Resistance Mechanism | Ciprofloxacin MIC (µg/mL) | Compound X MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-type | 0.015 | 0.5 |
| E. coli (Resistant) | GyrA mutation | >32 | 1 |
| S. aureus ATCC 29213 | Wild-type | 0.25 | 0.25 |
| S. aureus (MRSA) | Efflux pump | 16 | 0.5 |
Data is for illustrative purposes only.
Table 2: Reversal of Doxorubicin Resistance in a P-gp Overexpressing Cancer Cell Line by Compound Y
| Treatment | Doxorubicin IC50 (nM) | Fold Reversal |
| Doxorubicin alone | 1500 | - |
| Doxorubicin + Verapamil (1 µM) | 150 | 10 |
| Doxorubicin + Compound Y (0.5 µM) | 125 | 12 |
Data is for illustrative purposes only.
VI. References
-
Kaur, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1272, 134149. 9
-
Ogawara, H., et al. (1997). A novel quinoline derivative, MS-209, overcomes drug resistance of human lung cancer cells expressing the multidrug resistance-associated protein (MRP) gene. Cancer Research, 57(15), 3197-3201. 3
-
Zhang, M., et al. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437. 10
-
Sato, W., et al. (1994). [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 21 Suppl 2, 121-127. 11
-
Sato, W., et al. (1993). Reversal of multidrug resistance by a novel quinoline derivative, MS-209. Cancer Research, 53(24), 5941-5946. 6
-
Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240. 12
-
IJCRT. (2023). A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. International Journal of Creative Research Thoughts. 8
-
Lo, W. Y., et al. (2019). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Molecules, 24(20), 3788. 4
-
Lo, W. Y., et al. (2019). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. ResearchGate. 7
-
BenchChem. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. BenchChem. 2
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. 5
-
BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem. 1
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem. 13
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel quinoline derivative, MS-209, overcomes drug resistance of human lung cancer cells expressing the multidrug resistance-associated protein (MRP) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Overcoming of multidrug resistance by a newly synthesized quinoline compound, MS-209] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 6-(Trifluoromethoxy)quinolin-4-ol
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 6-(trifluoromethoxy)quinolin-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in this synthesis. Our goal is to equip you with the scientific rationale and practical insights needed to navigate the challenges of scaling this process from the bench to production.
The synthesis of 4-hydroxyquinoline derivatives, particularly on a larger scale, is most commonly achieved via the Gould-Jacobs reaction.[1][2] This robust method involves two key transformations: the initial condensation of an aniline with an activated malonic ester derivative, followed by a high-temperature thermal cyclization. For the synthesis of this compound, the specific starting materials are 4-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (DEEM).
This guide is structured to address specific issues you may encounter during your experiments, providing not just solutions, but also the underlying chemical principles to empower your process development.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis, offering potential causes and validated solutions.
Issue 1: Low Yield or Stalled Reaction in the Condensation Step
Question: I'm attempting to synthesize the intermediate, diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate, but I'm observing low conversion of my starting 4-(trifluoromethoxy)aniline even after prolonged reaction times. What could be the cause?
Answer: The initial step is a nucleophilic vinyl substitution reaction where the aniline displaces the ethoxy group from DEEM.[3] On a large scale, several factors can impede this process. Let's diagnose the potential causes.
Potential Causes & Solutions:
-
Inefficient Water/Ethanol Removal: The condensation reaction is an equilibrium process. The removal of the ethanol byproduct is crucial to drive the reaction to completion.
-
Solution: When using a solvent like toluene or xylene, employ a Dean-Stark apparatus to azeotropically remove ethanol as it forms. Ensure the apparatus is functioning correctly and that the reaction is at a vigorous reflux to facilitate efficient removal.[4]
-
-
Insufficient Catalysis: While this reaction can proceed thermally, it is often accelerated by an acid catalyst.
-
Solution: Add a catalytic amount (e.g., 1-5 mol%) of glacial acetic acid or p-toluenesulfonic acid (p-TSA) to the reaction mixture. The acid protonates the ethoxy group of DEEM, making it a better leaving group and accelerating the rate of nucleophilic attack by the aniline.
-
-
Purity of Starting Materials: Impurities in either the 4-(trifluoromethoxy)aniline or DEEM can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. 4-(trifluoromethoxy)aniline can degrade over time, especially if exposed to light and air. Consider purification by distillation or recrystallization if necessary. DEEM can hydrolyze; ensure it is used from a freshly opened container or has been stored under inert gas.
-
-
Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: Ensure the reaction is maintained at a consistent and appropriate temperature. If running neat (without solvent), a temperature of 100-120 °C is typically effective. If using a solvent, ensure a steady reflux is maintained.
-
Issue 2: Poor Yield and/or Product Degradation During Thermal Cyclization
Question: The condensation to the intermediate worked well, but upon heating to induce cyclization, my yield of this compound is very low, and I see significant charring and dark-colored impurities. How can I optimize this critical step?
Answer: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction, requiring high temperatures (typically 240-260 °C) to proceed efficiently.[2][4] At these temperatures, the risk of thermal degradation is high, making precise control of reaction parameters paramount.
Key Considerations for High-Temperature Cyclization:
-
Heat Transfer and Temperature Control: In large reactors, inefficient or uneven heating is a major cause of both incomplete reaction and degradation. Localized "hot spots" can lead to charring, while cooler zones result in unreacted intermediate.
-
Solution: Use a high-boiling, inert heat-transfer medium (e.g., a specialized heating mantle with a controller or a silicone oil bath for smaller scale-ups) to ensure uniform heating. Employ a calibrated temperature probe placed directly in the reaction mixture. Crucially, ensure vigorous and efficient mechanical stirring to guarantee uniform heat distribution throughout the reactor volume.[4]
-
-
Choice of High-Boiling Solvent: The solvent is not just a diluent; it acts as a heat-transfer medium. Its boiling point must be high enough to allow the reaction to proceed without over-pressurizing the system.[5]
-
Solution: Select an appropriate high-boiling solvent. Dowtherm A and diphenyl ether are classic choices due to their thermal stability and high boiling points, often leading to excellent yields.[2] However, their high melting points and difficulty of removal can be problematic. Consider alternatives as detailed in the table below.
-
Table 1: Comparison of Solvents for High-Temperature Cyclization
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
|---|---|---|---|
| Dowtherm A | ~257 | Excellent thermal stability, high yields.[2] | High melting point (12 °C), can be difficult to remove from product.[5] |
| Diphenyl Ether | ~259 | Similar performance to Dowtherm A.[2] | High melting point (27 °C), strong odor. |
| Mineral Oil | >300 | Inexpensive, readily available.[5] | Can be difficult to remove completely, potential for batch-to-batch variability. |
| 1,2,4-Trichlorobenzene | ~214 | Lower cost, easier to handle than Dowtherm A.[4] | Lower boiling point may require longer reaction times or result in slightly lower yields. |
| 2,6-di-tert-butylphenol | ~265 | Reported as a user-friendly and effective alternative.[4] | Higher cost compared to mineral oil. |
-
Reaction Time and Temperature Optimization: A delicate balance must be struck. The temperature must be high enough for cyclization but not so high as to cause rapid decomposition.
-
Solution: Perform a time-temperature optimization study. Monitor the reaction progress by taking small aliquots (if safe to do so) and analyzing them by TLC or HPLC. The goal is to find the minimum time required for complete conversion at a given temperature. Often, a reaction time of 30-60 minutes at ~250 °C is sufficient.[4][6]
-
Workflow for Optimizing Thermal Cyclization
Caption: Decision workflow for troubleshooting the thermal cyclization step.
Issue 3: Product Purification and Isolation Challenges
Question: My final product, this compound, is difficult to purify. It precipitates as an off-white or brown solid, and recrystallization is not significantly improving the purity. How can I obtain a high-purity product?
Answer: The crude product from a high-temperature reaction often contains colored impurities and residual high-boiling solvent. The basic nitrogen atom in the quinoline ring can also complicate purification by chromatography on silica gel.[7][8]
Purification Strategies:
-
Washing: Before any further purification, it is essential to remove the high-boiling solvent.
-
Protocol: After cooling the reaction and filtering the precipitated crude product, wash the filter cake thoroughly with a cold, non-polar solvent like hexanes, heptane, or cold ethanol. This will dissolve and remove residual solvent without dissolving a significant amount of the desired product.[4]
-
-
Recrystallization: This is the most common method for purifying the final product. The key is finding a suitable solvent or solvent system.
-
Recommended Solvents: Ethanol, acetic acid, or dimethylformamide (DMF) are often effective for recrystallizing 4-hydroxyquinolines.[4]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is highly colored, you can perform a hot filtration through a small pad of Celite® or activated carbon to remove insoluble and colored impurities. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Column Chromatography: If recrystallization fails, column chromatography is a viable but potentially tricky alternative. The acidic silanol groups on standard silica gel can strongly interact with the basic quinoline nitrogen, leading to peak tailing, poor separation, and even decomposition.[8]
-
Solution: Deactivate the silica gel by adding a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (NEt₃) or pyridine to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[8] This neutralizes the acidic sites on the silica, leading to much-improved peak shape and separation. Alternatively, using neutral or basic alumina as the stationary phase can circumvent this issue entirely.[8]
-
-
Salt Formation: Quinoline derivatives are basic and can be purified by forming a crystalline salt, which can then be filtered and converted back to the free base.[9]
-
Protocol: Dissolve the impure product in a suitable solvent like isopropanol or ether. Add a solution of HCl (e.g., 2M in ether) dropwise to precipitate the hydrochloride salt. The salt can be collected by filtration and washed. To regenerate the free base, suspend the salt in water and add a base like sodium bicarbonate or dilute sodium hydroxide until the solution is basic, causing the purified product to precipitate.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary hazards are associated with the high-temperature thermal cyclization step.
-
High Temperatures: Operating at ~250 °C requires robust engineering controls. Ensure your reactor is rated for the temperature and pressure (if any is generated) and is equipped with appropriate safety features like a burst disc. Always work behind a blast shield.
-
Reagent Handling: Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Handle all chemicals in a well-ventilated fume hood.[10]
-
Trifluoromethoxy Group Stability: The trifluoromethoxy group is generally considered very stable and metabolically robust due to the strong C-F bonds.[11][12] It does not typically pose the same risks of fluoride release as some other fluorinated functional groups under physiological conditions.[13] However, as with all chemicals, avoid direct contact and inhalation.
Q2: Are there any "greener" or more modern alternatives to the high-temperature thermal cyclization?
A2: Yes, research has explored alternatives to traditional heating in high-boiling solvents.
-
Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the Gould-Jacobs reaction by enabling rapid and uniform heating to high temperatures.[6] However, scaling microwave reactions beyond the lab or kilo-lab scale can be challenging and requires specialized equipment.
-
Alternative Catalysis: While the Gould-Jacobs reaction is typically thermal, other quinoline syntheses can be performed under milder conditions using various catalysts.[14][15] For instance, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, can often be performed at lower temperatures.[16][17] However, this would require a different set of starting materials for your target molecule.
Q3: How should I monitor the progress of both the condensation and cyclization reactions?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method for at-line monitoring.
-
TLC Protocol:
-
Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as 3:1 Hexanes:Ethyl Acetate, is a good starting point. Adjust the polarity as needed to get good separation between your starting material, intermediate, and product (Rf values between 0.2 and 0.8).
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The aromatic rings of all components should be UV-active.
-
-
Interpretation:
-
Condensation Step: You should see the spot for 4-(trifluoromethoxy)aniline disappear and a new, typically less polar, spot for the intermediate appear.
-
Cyclization Step: You will see the spot for the intermediate disappear and be replaced by the more polar this compound spot, which will likely have a much lower Rf value and may streak without a basic modifier in the TLC tank.
-
Q4: What is the expected tautomeric form of the final product?
A4: The product, this compound, can exist in two tautomeric forms: the "ol" form (4-hydroxyquinoline) and the "one" form (quinolin-4-one). In the solid state and in most solutions, the quinolin-4-one tautomer is significantly more stable and is the predominant form.[18] This is important for spectral interpretation, as you will observe an N-H proton in the ¹H NMR spectrum and a ketone carbonyl in the ¹³C NMR and IR spectra.
Detailed Experimental Protocol: Gould-Jacobs Synthesis of this compound
Caption: Step-by-step workflow for the scale-up synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ablelab.eu [ablelab.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. reddit.com [reddit.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Quinoline synthesis [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 18. ossila.com [ossila.com]
Technical Support Center: A Guide to the Experimental Stability of 6-(Trifluoromethoxy)quinolin-4-ol
Welcome to the technical support center for 6-(Trifluoromethoxy)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on preventing the degradation of this compound during experimental use. By understanding its chemical nature and vulnerabilities, you can ensure the integrity and reproducibility of your results.
Section 1: Understanding the Stability of this compound
This compound is a heterocyclic compound with a quinoline core, a hydroxyl group at the 4-position, and a trifluoromethoxy group at the 6-position. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, making it a valuable moiety in drug discovery. However, like all complex organic molecules, it is susceptible to degradation under certain experimental conditions.
The stability of this compound is influenced by the robust quinoline ring system and the electron-withdrawing nature of the trifluoromethoxy group, which generally enhances thermal and metabolic stability. The hydroxyl group at the 4-position allows for tautomerization to the quinolone form and can be a site for oxidative reactions.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 229.16 g/mol | --INVALID-LINK-- |
| Melting Point | ~265 °C | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Nitrogen) | --INVALID-LINK-- |
Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented in the public domain, we can infer the most probable degradation pathways based on the chemistry of the quinoline scaffold and related compounds.[1]
Caption: Potential degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the visual signs of degradation of this compound?
A1: As a solid, degradation may not be visually apparent. In solution, degradation can be indicated by a change in color (e.g., development of a yellow or brown tint), the formation of a precipitate, or a decrease in the expected biological activity. For definitive assessment, analytical techniques like HPLC are recommended.
Q2: What are the optimal storage conditions for the solid compound and its solutions?
A2:
-
Solid: Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
-
Solutions: For short-term storage (less than 24 hours), store at 2-8°C in a tightly sealed, light-protected container (e.g., amber vial). For long-term storage, aliquot solutions into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Which solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used for preparing stock solutions. For aqueous experimental media, ensure the final concentration of the organic solvent is compatible with your assay system. The polarity of the solvent can influence the stability of the compound in its excited state, which is relevant for photostability.[2][3]
Q4: Is the compound sensitive to pH?
A4: Yes, quinoline derivatives can be susceptible to degradation under strongly acidic or basic conditions. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) using a suitable buffer system, unless the experimental protocol requires otherwise.
Q5: How can I minimize oxidation of the compound in solution?
A5: To prevent oxidative degradation, it is recommended to use deoxygenated solvents for solution preparation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Preparing and storing solutions under an inert atmosphere can also be beneficial. For particularly sensitive experiments, the addition of antioxidants may be considered.
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of the compound in the stock or working solution. | Prepare fresh solutions for each experiment. Validate the concentration of the stock solution using HPLC before use. Implement proper storage procedures (see FAQs). |
| Color change or precipitate formation in solution. | Significant degradation, potentially due to oxidation, photodegradation, or pH instability. | Discard the solution. Review the solution preparation and storage protocols. Ensure solvents are deoxygenated and solutions are protected from light. Check the pH of the solution. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Adjust experimental conditions to minimize degradation. |
| Loss of biological activity over time. | Chemical modification of the active compound through degradation. | Prepare solutions immediately before use. If storage is necessary, follow the recommended long-term storage conditions. Consider adding stabilizers like antioxidants or chelating agents if the degradation mechanism is known. |
Section 4: Recommended Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO or ethanol
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
Procedure:
-
Solvent Deoxygenation: Sparge the DMSO or ethanol with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Vial Preparation: Weigh the required amount of this compound into a clean, dry amber glass vial.
-
Inert Atmosphere: Purge the vial containing the solid compound with the inert gas for 5 minutes.
-
Dissolution: Add the deoxygenated solvent to the vial to the desired final concentration.
-
Sealing: Briefly purge the headspace of the vial with the inert gas before tightly sealing the cap.
-
Storage: Store the stock solution at 2-8°C for short-term use or at -20°C/-80°C for long-term storage.
Caption: Workflow for preparing a stabilized stock solution.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light.
-
Sample Collection: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each condition. Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Section 5: Analytical Methods for Detecting Degradation
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of its stability.
Recommended Stability-Indicating HPLC Method (Starting Point)
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Note: This is a starting point and may require optimization for your specific application to achieve the best separation of all degradation products from the parent compound.
References
- 1. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the characterization of fluorinated heterocycles
Technical Support Center: Fluorinated Heterocycles
Welcome to the Advanced Characterization Troubleshooting Guide. This center is designed for researchers, medicinal chemists, and analytical scientists navigating the unique challenges presented by fluorinated heterocyclic compounds. As a Senior Application Scientist, I've seen firsthand how the unique properties of fluorine can complicate standard analytical workflows. This guide moves beyond simple protocols to explain the 'why' behind the pitfalls and provides robust, field-tested solutions to ensure the integrity of your results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The high natural abundance and spin (I = 1/2) of the ¹⁹F nucleus make it a powerful probe, but its interactions create significant complexity in ¹H and ¹³C NMR spectra.
FAQ 1: My ¹H and ¹³C NMR spectra are unexpectedly complex and difficult to interpret. What is causing this?
Answer:
The issue you are encountering is almost certainly due to scalar (J) coupling between your nuclei of interest (¹H, ¹³C) and the fluorine atoms in your molecule. Unlike typical H-H couplings that attenuate rapidly over three bonds, H-F and C-F couplings can remain significant over four, five, or even more bonds. This long-range coupling splits your signals into complex multiplets that can be difficult to assign.
Causality: The high gyromagnetic ratio and large one-bond C-F coupling constant (¹JCF ≈ 150–350 Hz) are responsible. The effect propagates through the bonding network, and sometimes even through space, leading to this spectral complexity.
Troubleshooting Protocol: Deciphering Complex Spectra
-
Acquire a ¹⁹F NMR Spectrum: This is the essential first step. It confirms the number of magnetically non-equivalent fluorine environments and provides their chemical shifts.
-
Run ¹H-{¹⁹F} Decoupled Experiments: The most direct solution is to run a proton NMR experiment while irradiating the fluorine frequencies. This will cause all the H-F couplings to collapse, resulting in a simplified ¹H spectrum where only H-H couplings are visible. This is invaluable for assigning the basic proton skeleton.
-
Run ¹³C-{¹⁹F} Decoupled Experiments: Similarly, a carbon NMR experiment with fluorine decoupling will simplify the spectrum by removing all C-F couplings, leaving only singlets (unless C-H coupling is present).
-
Utilize 2D NMR Techniques:
-
¹H-¹³C HSQC/HMBC: These experiments correlate proton and carbon atoms, which is fundamental for backbone assignment.
-
¹H-¹⁹F HOESY: This experiment is crucial for determining spatial relationships between protons and fluorine atoms, helping to solve stereochemistry and conformation.
-
¹⁹F-¹³C HMBC: This can be a powerful tool for tracing connectivity from the fluorine atom to the carbon skeleton.
-
Workflow for NMR Spectral Assignment
Caption: Workflow for elucidating fluorinated heterocycle structures using NMR.
FAQ 2: Why does my ¹⁹F NMR show a chemical shift that is highly sensitive to the solvent I use?
Answer:
This is a common and important observation. The chemical shift of ¹⁹F is exceptionally sensitive to its environment due to the high polarizability of the fluorine atom's electron cloud. Solvent molecules can engage in dipole-dipole interactions, hydrogen bonding (if the solvent is protic), or van der Waals interactions with the fluorine atom or the molecule as a whole. This alters the local electron density around the fluorine nucleus, causing a shift in its resonance frequency.
Expert Insight: This sensitivity can be exploited. Running the ¹⁹F NMR in a few different solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) can sometimes help resolve overlapping signals or confirm assignments, as different fluorine environments may shift to varying degrees.
Data Presentation: Solvent Effects on ¹⁹F Chemical Shift
| Compound Example | Solvent | ¹⁹F Chemical Shift (ppm) | Shift Difference (Δδ) |
| 2-Fluoropyridine | CDCl₃ | -165.5 | - |
| 2-Fluoropyridine | DMSO-d₆ | -163.2 | +2.3 |
| 2-Fluoropyridine | Benzene-d₆ | -167.1 | -1.6 |
Note: Data is illustrative and values can vary based on concentration and temperature.
Protocol for Consistent ¹⁹F NMR Measurement
-
Standardize Your Solvent: For a given project, always use the same deuterated solvent to ensure that chemical shifts are comparable across different samples and batches.
-
Use an Internal Standard: While CFCl₃ was the historical standard (δ = 0 ppm), it is an ozone-depleting substance. Common secondary standards include C₆F₆ (δ ≈ -163 ppm) or trifluorotoluene (δ ≈ -63 ppm). Adding a small, known amount of a standard to your sample provides a reliable reference point.
-
Control for Concentration: ¹⁹F chemical shifts can also be concentration-dependent. Prepare all samples at approximately the same concentration for the most accurate comparisons.
-
Document Everything: Always record the solvent, concentration, and temperature at which the spectrum was acquired.
Section 2: Mass Spectrometry (MS)
The high electronegativity and mass of fluorine can significantly influence ionization and fragmentation pathways, leading to unexpected results.
FAQ 3: I am struggling to get a clear molecular ion peak ([M]⁺ or [M+H]⁺) for my fluorinated heterocycle. What's happening?
Answer:
The difficulty in observing a molecular ion peak is often tied to the high electronegativity of fluorine. In techniques like Electron Ionization (EI), the initial radical cation ([M]⁺) can be highly unstable. The fluorine atoms are strongly electron-withdrawing, which can weaken adjacent bonds and promote rapid fragmentation, sometimes to the point where the molecular ion is not observed at all.
In softer ionization techniques like Electrospray Ionization (ESI), the issue can be poor protonation. The electron-withdrawing nature of fluorine can decrease the basicity of nearby nitrogen atoms in a heterocycle, making it difficult to form the [M+H]⁺ ion in positive mode.
Troubleshooting Protocol: Optimizing Ionization
Decision Tree for MS Ionization
Caption: Decision-making workflow for selecting an MS ionization technique.
-
Switch to a Softer Ionization Method: If you are using EI, switch to a chemical ionization (CI) method or, preferably, an atmospheric pressure technique like ESI or APCI (Atmospheric Pressure Chemical Ionization). APCI is often successful for less polar compounds that are difficult to ionize by ESI.
-
Optimize ESI Conditions (Positive Mode):
-
Acidify the Mobile Phase: Add a small amount of an acid like formic acid (0.1%) to the mobile phase. This increases the concentration of protons and can promote the formation of [M+H]⁺.
-
Lower the Source Energy: High cone/nozzle voltages can induce in-source fragmentation. Gradually lower these voltages to the minimum required for good signal, which may preserve the fragile molecular ion.
-
-
Attempt ESI in Negative Mode: Highly fluorinated compounds can sometimes be analyzed more effectively in negative ion mode. Look for the deprotonated ion [M-H]⁻ if you have an acidic proton, or adducts like [M+Cl]⁻ if you are using a chlorinated solvent.
-
Consider Adduct Formation: If protonation is difficult, try to form other adducts. For example, adding a small amount of sodium acetate or ammonium acetate to the mobile phase can promote the formation of stable [M+Na]⁺ or [M+NH₄]⁺ ions.
Section 3: X-ray Crystallography
Obtaining high-quality crystals of fluorinated heterocycles can be challenging due to weak or disruptive intermolecular interactions.
FAQ 4: My fluorinated compound won't form diffraction-quality crystals. What strategies can I try?
Answer:
Crystallization is often hampered by the unique intermolecular interactions that fluorine can—and cannot—form. While fluorine is highly electronegative, it is a very poor hydrogen bond acceptor. Furthermore, repulsive F···F interactions or disruptive dipole-dipole interactions can frustrate efficient crystal packing. Your strategy should be to introduce alternative, more favorable interactions.
Troubleshooting Protocol: Promoting Crystallization
-
Systematic Solvent Screening: Do not just try common solvents. Use a crystal screen kit to rapidly test a wide array of solvents with varying polarities, hydrogen bonding capabilities, and vapor pressures. Sometimes a solvent mixture (e.g., slow diffusion of a non-solvent like hexane into a solution of your compound in ethyl acetate) is required.
-
Introduce a Co-former: This is a highly effective strategy. A co-former is a second molecule that will co-crystallize with your compound, forming a more ordered structure through strong, predictable interactions.
-
For acidic compounds: Use co-formers with strong hydrogen bond donor sites (e.g., bipyridines).
-
For basic compounds (e.g., fluorinated pyridines): Use co-formers with strong hydrogen bond donor sites like carboxylic acids or phenols. The resulting salt or co-crystal often has a much higher propensity to crystallize.
-
-
Control Temperature: Experiment with different crystallization temperatures. Some compounds crystallize better at low temperatures (4 °C), while others benefit from slow evaporation at room temperature. A controlled cooling ramp can also be effective.
-
Vary the Counter-ion: If your compound is a salt, changing the counter-ion can dramatically affect its solubility and crystal packing. For example, if you have a hydrochloride salt, try making the hydrobromide, mesylate, or tosylate salt.
Technical Support Center: Enhancing the Cell Permeability of Quinoline Inhibitors
Introduction:
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical and practical advice on a common yet significant hurdle in the development of quinoline-based inhibitors: poor cell permeability. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6] However, the very properties that make these molecules effective at the target level can also impede their ability to reach their intracellular sites of action.
This document moves beyond theoretical knowledge to offer field-proven insights and actionable troubleshooting strategies. We will explore the causal relationships between the physicochemical properties of quinoline inhibitors and their cell permeability, provide detailed experimental protocols for assessing permeability, and outline systematic approaches to overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues frequently encountered during the experimental evaluation and optimization of quinoline inhibitors.
Question 1: My quinoline inhibitor shows excellent potency in a biochemical (e.g., enzyme) assay but is significantly less active in a cell-based assay. Is this likely a permeability issue?
Answer:
A significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. While other factors such as compound instability or rapid efflux can contribute, the inability of the compound to efficiently cross the cell membrane and reach its intracellular target is a primary suspect. The quinoline core, being a weak base, can become protonated at physiological pH, which can affect its ability to passively diffuse across the lipid bilayer of the cell membrane.[7]
Troubleshooting Steps:
-
Confirm Compound Stability: First, ensure your compound is stable in the cell culture media for the duration of your assay. An unstable compound can be mistaken for a non-permeable one.
-
Directly Measure Permeability: Employ a permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial assessment of passive diffusion, followed by a Caco-2 cell-based assay to evaluate both passive and active transport mechanisms.
-
Assess Efflux Liability: The Caco-2 assay can also help determine if your compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport compounds out of the cell.[8][9][10][11] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.
Question 2: My quinoline inhibitor is highly lipophilic (high LogP) but still demonstrates poor cell permeability. Why might this be?
Answer:
While a certain degree of lipophilicity is necessary for a compound to partition into the cell membrane, excessive lipophilicity can be detrimental to overall cell permeability for a few key reasons:
-
Poor Aqueous Solubility: The compound may have very low solubility in the aqueous unstirred water layer adjacent to the cell membrane. This reduces the concentration gradient that drives passive diffusion.
-
Membrane Sequestration: The highly lipophilic compound can become "trapped" within the lipid bilayer and struggle to partition out into the cytoplasm to reach its target.
-
Formation of Aggregates: Highly lipophilic compounds can form aggregates in aqueous media, reducing the concentration of free compound available for absorption.
Troubleshooting Steps:
-
Measure Thermodynamic Solubility: Determine the equilibrium solubility of your compound in your assay buffer. If it is very low, this is a likely contributor to the poor apparent permeability.
-
Optimize Lipophilicity: Aim for a LogP in the optimal range for cell permeability, which is often considered to be between 1 and 3. This can be achieved by introducing or removing lipophilic or polar groups on the quinoline scaffold.
-
Formulation Strategies: For compounds with intractable solubility issues, consider formulation approaches such as the use of cyclodextrins or lipid-based nanoparticles to improve solubility and presentation to the cell membrane.[12]
Question 3: What structural modifications to the quinoline scaffold are most likely to improve cell permeability?
Answer:
Improving the cell permeability of quinoline inhibitors often involves a multi-pronged approach to optimize their physicochemical properties. Key strategies include:
-
Modulating Lipophilicity: As discussed, achieving an optimal LogP is crucial. Adding small lipophilic groups (e.g., methyl, chloro) or removing polar groups can increase lipophilicity, while adding polar groups (e.g., hydroxyl, amino) can decrease it. The position of these substitutions on the quinoline ring is critical and can significantly impact the overall properties of the molecule.[13][14]
-
Reducing Hydrogen Bond Donors (HBDs): The number of hydrogen bond donors is a key factor in the desolvation penalty a molecule must pay to enter the lipid membrane. Strategies to reduce the HBD count, such as N-methylation of amides or replacing amines with less polar functionalities, can significantly enhance permeability.
-
Masking Polar Groups (Prodrug Approach): A prodrug is an inactive derivative that is converted to the active drug in the body. This approach can be used to temporarily mask polar functional groups (e.g., carboxylic acids, hydroxyls) that hinder membrane permeation.[15] For example, ester prodrugs can be used to mask carboxylic acids, which are then cleaved by intracellular esterases to release the active compound.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key assays used to evaluate the cell permeability of quinoline inhibitors.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive transcellular permeability.
Objective: To determine the effective permeability (Pe) of a quinoline inhibitor across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA plates)
-
96-well acceptor plates
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test quinoline inhibitor
-
Reference compounds (high and low permeability controls)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated. Allow the dodecane to evaporate completely.
-
Prepare Donor Solutions: Dissolve the test quinoline inhibitor and reference compounds in PBS to the desired final concentration (e.g., 100 µM).
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate.
-
Add Donor Solutions: Add 200 µL of the donor solutions to the wells of the donor plate.
-
Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates.
-
Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis:
Calculate the effective permeability (Pe) using the following equation:
Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial])
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_D_initial] = Initial concentration in the donor well
Troubleshooting for Quinoline Inhibitors in PAMPA:
-
Low Recovery: Quinoline compounds can be "sticky" and adsorb to the plasticware. To mitigate this, consider adding a low concentration of a non-ionic surfactant (e.g., 0.1% Tween 80) to the acceptor buffer.[16]
-
Precipitation in Donor Well: If the quinoline inhibitor has low aqueous solubility, it may precipitate in the donor well. Ensure the compound is fully dissolved at the start of the assay and consider using a co-solvent (e.g., up to 5% DMSO) in the donor buffer.[17]
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and can assess both passive and active transport.[18][19]
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a quinoline inhibitor.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test quinoline inhibitor
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Values > 250 Ω·cm² are generally considered acceptable.
-
Perform a Lucifer yellow permeability assay. A low passage rate (<1%) indicates a tight monolayer.[20]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as the A to B assay, but add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the quinoline inhibitor in the collected samples using a validated LC-MS/MS method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber
-
A = The surface area of the membrane
-
C0 = The initial concentration of the compound in the donor chamber
Calculate the efflux ratio:
Efflux Ratio = Papp(B-A) / Papp(A-B)
Troubleshooting for Quinoline Inhibitors in Caco-2 Assays:
-
High Efflux Ratio (>2): This suggests your quinoline inhibitor is a substrate for an efflux pump. To confirm this, repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms its role.
-
Low Compound Recovery: This can be due to metabolism by Caco-2 cells or non-specific binding. Analyze the cell lysate and wash solutions to quantify compound loss. The quinoline core can be susceptible to metabolism by cytochrome P450 enzymes.[21]
-
Fluorescence Interference: Some quinoline derivatives are fluorescent, which can interfere with assays that use fluorescent markers for monolayer integrity (like Lucifer yellow).[22] In such cases, use an alternative integrity marker or a different analytical method for quantification.
Visualization of Key Concepts and Workflows
Diagram 1: Strategies to Enhance Cell Permeability
Caption: Overview of primary strategies to improve the cell permeability of quinoline inhibitors.
Diagram 2: Experimental Workflow for Permeability Assessment
Caption: A decision-making workflow for assessing and troubleshooting quinoline inhibitor permeability.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies | MDPI [mdpi.com]
- 9. Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer prodrugs: an overview of major strategies and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Cassette PAMPA for Permeability Screening [jstage.jst.go.jp]
- 17. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 18. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. crimsonpublishers.com [crimsonpublishers.com]
Validation & Comparative
A Comparative Analysis of Antimalarial Activity: The Veteran Chloroquine versus Novel Quinoline Scaffolds
A Guide for Drug Development Professionals
In the persistent global battle against malaria, the quinoline class of compounds has historically been the cornerstone of chemotherapy. Chloroquine, a 4-aminoquinoline, served for decades as a safe, affordable, and highly effective treatment for Plasmodium falciparum malaria. However, its utility has been severely eroded by the widespread emergence of resistant parasite strains, a critical challenge that necessitates the urgent development of new, effective antimalarials.[1][2]
This guide provides a comparative analysis of the incumbent antimalarial, chloroquine, against the therapeutic potential of novel quinoline derivatives, with a specific focus on molecules incorporating trifluoromethoxy and trifluoromethyl groups. While direct, published experimental data for 6-(Trifluoromethoxy)quinolin-4-ol is not available in the reviewed literature, we will analyze representative compounds from this fluorinated quinoline class to evaluate their potential to overcome the limitations of chloroquine. This analysis is grounded in the principles of medicinal chemistry, where the introduction of fluorine moieties is a well-established strategy to enhance metabolic stability, lipophilicity, and biological potency.[3]
Mechanisms of Action: A Tale of Two Strategies?
The primary therapeutic target for chloroquine and many of its quinoline analogues is the parasite's food vacuole, a unique acidic organelle where it digests host hemoglobin.
Chloroquine: Disrupting Heme Detoxification
The established mechanism of action for chloroquine is elegant in its simplicity.[2] As a weak base, chloroquine readily diffuses into the acidic food vacuole of the parasite, where it becomes protonated and trapped, reaching concentrations several thousand times higher than in the surrounding plasma.[4] Inside the vacuole, the parasite detoxifies the toxic free heme (ferriprotoporphyrin IX), a byproduct of hemoglobin digestion, by polymerizing it into an inert crystalline substance called hemozoin. Chloroquine is believed to cap the growing faces of the hemozoin crystal, preventing further polymerization.[4] The resulting buildup of soluble, toxic heme leads to oxidative stress, membrane damage, and ultimately, parasite death.
The primary mechanism of high-level chloroquine resistance is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the food vacuole. These mutations effectively enable the transporter to pump the protonated chloroquine out of the vacuole, reducing its concentration at the site of action.[5]
Trifluoromethoxy-Substituted Quinolines: A Refined Approach
For novel quinoline derivatives, including those with trifluoromethoxy or trifluoromethyl groups, the principal mechanism of action is largely believed to mirror that of chloroquine—the inhibition of hemozoin formation. The structural modifications aim to create molecules that are less susceptible to efflux by the mutated PfCRT transporter, thereby retaining activity against chloroquine-resistant (CQR) strains.
However, some studies suggest that certain trifluoromethyl-quinoline derivatives may possess additional or alternative mechanisms. For instance, some compounds have been shown to bind to DNA via intercalation, which could contribute to their antiparasitic activity.[6] This potential for a multi-pronged attack could be advantageous in delaying the development of resistance.
Figure 1: Mechanism of action for quinoline antimalarials.
Comparative In Vitro Antimalarial Activity
The efficacy of an antimalarial compound is quantified by its 50% inhibitory concentration (IC₅₀), the concentration at which it inhibits parasite growth by 50%. A lower IC₅₀ value indicates higher potency. Crucially, new drug candidates must demonstrate potent activity not only against chloroquine-sensitive (CQS) strains but also against a panel of CQR strains.
The table below summarizes representative IC₅₀ values for chloroquine and various novel trifluoromethyl-substituted quinoline derivatives against different P. falciparum strains, compiled from the literature.
| Compound Class | Representative Compound | P. falciparum Strain | Resistance Profile | IC₅₀ (µM) | Reference |
| 4-Aminoquinoline (Standard) | Chloroquine | D10 | Sensitive | ~0.025 | [6] |
| W2 | Resistant | 0.25 - 0.59 | [4] | ||
| K1 | Resistant | ~0.35 | [7] | ||
| 3D7 | Sensitive | ~0.020 | [7] | ||
| Trifluoromethyl-Quinolines | 2,8-bis(trifluoromethyl) quinoline derivative | D10 | Sensitive | ~14.2 (5.2 µg/ml) | [6] |
| N-substituted-2,8-bis(trifluoromethyl) quinolin-4-amine (Compound 129) | W2 | Resistant | 0.083 | [4] | |
| 4-N-(methyl)-4-aminoquinoline derivative (Compound 9f) | K1 | Resistant | 0.015 | [7] | |
| 4-N-(methyl)-4-aminoquinoline derivative (Compound 9f) | 3D7 | Sensitive | 0.046 | [7] |
Analysis of Performance:
-
Activity Against CQS Strains: Chloroquine remains highly potent against sensitive strains, with IC₅₀ values in the low nanomolar range. Some novel derivatives show comparable or slightly reduced potency against these strains.
-
Overcoming Resistance: The true value of these novel compounds lies in their activity against CQR strains. For instance, Compound 129 is approximately 3-fold more potent than chloroquine against the resistant W2 strain (0.083 µM vs 0.25 µM).[4] Similarly, Compound 9f demonstrates remarkable potency against the K1 resistant strain (IC₅₀ = 0.015 µM), being over 23-fold more active than chloroquine in that assay.[7]
-
Structure-Activity Relationship (SAR): The data strongly suggests that modifications to the quinoline core, such as the addition of trifluoromethyl groups and alterations to the side chain, can successfully circumvent the chloroquine resistance mechanism.[7] These fluorinated groups likely alter the molecule's electronic properties and conformation, reducing its affinity for the efflux pump (mutated PfCRT).
Experimental Protocols for Evaluation
The preclinical evaluation of novel antimalarial candidates follows a standardized yet adaptable workflow. The goal is to determine a compound's potency against the parasite and its selectivity, meaning it should be toxic to the parasite at concentrations far below those that are toxic to human cells.
In Vitro Antimalarial Susceptibility Assay (pLDH Method)
This assay quantifies parasite viability by measuring the activity of a parasite-specific enzyme, lactate dehydrogenase (pLDH).
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 and W2 strains) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Plate Preparation: The test compound and reference drug (chloroquine) are serially diluted in culture medium in a 96-well plate.
-
Incubation: An asynchronous parasite culture (1% parasitemia, 2% hematocrit) is added to each well of the drug-coated plate. Plates are then incubated for 72 hours under standard conditions (37°C, 5% CO₂, 5% O₂).
-
Enzyme Measurement:
-
After incubation, plates are frozen and thawed to lyse the erythrocytes and release the parasite LDH.
-
A reaction mixture containing a substrate (e.g., sodium lactate), a cofactor (NAD+), and a chromogen (NBT/diaphorase) is added to each well.
-
The pLDH enzyme reduces NAD+ to NADH, which in turn reduces the NBT to a colored formazan product.
-
-
Data Acquisition: The absorbance is read at ~650 nm using a microplate reader.
-
Analysis: Absorbance values are plotted against the logarithm of drug concentration, and the IC₅₀ is determined using a non-linear regression model.
In Vitro Cytotoxicity Assay (MTT Method)
This assay determines the concentration of a compound that is toxic to mammalian cells, providing a crucial measure of its safety profile.
Methodology:
-
Cell Culture: A mammalian cell line (e.g., human embryonic kidney HEK293 or liver HepG2) is cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum).
-
Cell Plating: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The test compound is added to the wells in serial dilutions and incubated for 48-72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition & Analysis: The absorbance is read at ~570 nm. The 50% cytotoxic concentration (CC₅₀) is calculated in the same manner as the IC₅₀.
The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value (typically >100) is desirable, as it indicates that the compound is significantly more toxic to the parasite than to host cells.
References
- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-(Trifluoromethoxy)quinolin-4-ol Analogs as Potential Kinase Inhibitors
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic framework is a versatile scaffold that allows for fine-tuning of steric, electronic, and pharmacokinetic properties.[2] Within this class, the quinolin-4-one moiety is of particular interest, serving as a key pharmacophore in a wide range of biologically active compounds, from antibacterial to anticancer agents.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, modern class of these compounds: 6-(trifluoromethoxy)quinolin-4-ol analogs, with a focus on their potential as kinase inhibitors.
The strategic introduction of fluorine-containing substituents is a widely used tactic in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4] The trifluoromethoxy (-OCF₃) group, in particular, is a fascinating substituent. It is highly lipophilic and a strong electron-withdrawing group, which can significantly alter the physicochemical properties and biological activity of the parent molecule.[4] This guide will dissect the influence of this group and other structural modifications on the quinolin-4-ol scaffold, providing a comparative framework for researchers in drug discovery.
Core Scaffold and Rationale for Investigation
The this compound scaffold is in a tautomeric equilibrium with its 6-(trifluoromethoxy)quinolin-4(1H)-one form. This tautomerism is a critical feature, as the hydrogen bond donor/acceptor capabilities of the C4-hydroxyl/keto group and the adjacent nitrogen are often crucial for binding to biological targets, such as the hinge region of protein kinases.
The rationale for investigating this particular scaffold is twofold:
-
The Privileged Quinolin-4-one Core : This core structure is a known "privileged scaffold," meaning it is capable of binding to multiple, distinct biological targets. Many approved kinase inhibitors feature a quinoline or quinazoline core.[5]
-
The Impact of the 6-Trifluoromethoxy Group : This group is expected to enhance cell permeability due to its high lipophilicity and to modulate the electronics of the aromatic system, potentially influencing target binding affinity and selectivity.
Below is a diagram illustrating the core scaffold and key positions for modification that will be discussed in this guide.
Comparative Analysis of 6-Substituted Quinolin-4-ol Analogs
While a comprehensive SAR study for a full series of this compound analogs is not publicly available in a single report, we can infer the expected impact of this substitution by comparing it with closely related analogs found in the literature. The following table summarizes the properties and known activities of relevant compounds to build a comparative SAR narrative.
| Compound ID | R¹ (Position 2) | R² (Position 6) | Key Biological Activity/Insight | Reference(s) |
| 1 (Topic Scaffold) | -H / Alkyl / Aryl | -OCF₃ | Hypothesized: Potent kinase inhibition, enhanced cell permeability due to high lipophilicity of -OCF₃. The strong electron-withdrawing nature may influence hinge binding. | [4] |
| 2 | -CF₃ | -F | Precursor for antitubercular and antiplasmodial agents. The 6-fluoro group is a common substituent in potent quinolone antibacterials. | [6] |
| 3 | -CF₃ | -OCH₃ | Known chemical intermediate. The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group, which would likely lead to different target interactions. | [7] |
| 4 | Various | -Halogen (F, Cl) | Halogen substitution at the 6-position is frequently associated with potent antimycobacterial activity. | [8] |
| 5 | Aryl | -H | Serves as a baseline scaffold. Often shows moderate activity, which is enhanced by substitution on the quinoline core. | [3] |
Interpretation of Comparative SAR:
-
The Role of the 6-Substituent: The nature of the substituent at the 6-position is critical. The progression from an electron-donating group like methoxy (-OCH₃) in compound 3 to a simple electron-withdrawing halogen like fluorine (-F) in compound 2 , and finally to the strongly electron-withdrawing and highly lipophilic trifluoromethoxy group (-OCF₃) in scaffold 1 , is a classic medicinal chemistry strategy. The -OCF₃ group is expected to confer higher metabolic stability and increased membrane permeability compared to a simple methoxy group. Its electron-withdrawing character is more pronounced than that of fluorine, which can significantly alter the pKa of the quinoline nitrogen and the 4-hydroxyl group, thereby modulating the strength of interactions with kinase hinge residues.
-
The Role of the 2-Substituent: While our focus is on the 6-position, the substituent at the 2-position (R¹) is also crucial for defining the activity and selectivity profile. Often, a trifluoromethyl group at this position, as seen in analogs 2 and 3 , can enhance activity. Alternatively, introducing aryl or heteroaryl groups at this position can lead to interactions with other pockets of a kinase active site, thereby improving potency and selectivity.
Experimental Protocols
To facilitate research in this area, we provide representative, field-proven protocols for the synthesis and biological evaluation of this compound analogs.
Synthesis: The Conrad-Limpach Reaction
A robust and scalable method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[9] This procedure involves two main steps: the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.
Step 1: Synthesis of Ethyl 3-((4-(trifluoromethoxy)phenyl)amino)but-2-enoate
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) in toluene.
-
Reagent Addition : Add ethyl acetoacetate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Reaction : Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring : Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up : Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude β-aminoacrylate intermediate is often used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
Solvent Addition : To the crude intermediate from Step 1, add a high-boiling inert solvent such as Dowtherm A or 2,6-di-tert-butylphenol (approximately 10-20 mL per gram of intermediate).[9]
-
Reaction : Heat the mixture with vigorous stirring to 250-260 °C. Maintain this temperature for 30-60 minutes.
-
Monitoring : The progress of the cyclization can be monitored by TLC.
-
Product Isolation : Allow the mixture to cool to room temperature. The desired quinolin-4-ol product will typically precipitate from the solvent.
-
Purification : Collect the solid product by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., hexanes) to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Given that quinoline derivatives are potent kinase inhibitors, a common and critical assay is to determine the compound's ability to inhibit a specific kinase.[3] The following is a general protocol for an in vitro kinase assay using a luminescence-based method that quantifies ATP consumption.
Materials:
-
Kinase of interest (e.g., VEGFR2, EGFR)
-
Substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation : Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
-
Reaction Setup : In a 384-well plate, add the following to each well:
-
Kinase buffer.
-
Test compound dilution (final DMSO concentration should be ≤1%). Include "no inhibitor" and "no enzyme" controls.
-
Kinase enzyme.
-
Substrate.
-
-
Initiate Reaction : Add ATP to each well to start the kinase reaction. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Readout : Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate-reading luminometer.
-
Data Analysis : The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the development of novel therapeutic agents, particularly kinase inhibitors. While direct SAR data is sparse, a comparative analysis with related analogs strongly suggests that the trifluoromethoxy group can impart favorable properties, including enhanced metabolic stability and cellular permeability. The synthetic and screening protocols provided herein offer a robust starting point for researchers to synthesize and evaluate novel analogs based on this scaffold.
Future work should focus on the systematic exploration of substituents at the R¹ (position 2) and other positions (e.g., 7 and 8) of the quinoline ring to build a comprehensive SAR profile. By combining rational design with the established synthetic and biological evaluation methods outlined in this guide, the development of potent and selective drug candidates based on the this compound core is an achievable and exciting goal.
References
- 1. Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Oncology Profile of 6-(Trifluoromethoxy)quinolin-4-ol: A Comparative Guide for Preclinical Research
For: Researchers, scientists, and drug development professionals
Introduction: The Quinoline Scaffold in Oncology and the Rationale for Investigating 6-(Trifluoromethoxy)quinolin-4-ol
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2][3] Derivatives of quinoline have been shown to exert their antineoplastic effects through diverse mechanisms such as the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways involved in cell proliferation and survival.[3] The introduction of fluorine-containing substituents, like the trifluoromethoxy group, into small molecules is a well-established strategy to enhance metabolic stability, membrane permeability, and target-binding affinity.
While direct experimental data on the anticancer activity of this compound is not yet publicly available, its structural similarity to other quinoline derivatives with known anticancer effects provides a strong rationale for its investigation.[4] For instance, compounds with a trifluoromethyl group, which is electronically similar to the trifluoromethoxy group, have demonstrated potent cell-growth inhibitory activity, often through DNA intercalation and induction of apoptosis.[5] This guide provides a comprehensive framework for the in vitro evaluation of this compound, comparing its potential efficacy against established chemotherapy agents and outlining a robust experimental workflow to elucidate its mechanism of action.
Comparative Landscape: Benchmarking Against Standard-of-Care Agents
To establish the therapeutic potential of this compound, its cytotoxic profile must be benchmarked against clinically relevant anticancer drugs. Doxorubicin and Cisplatin are two widely used chemotherapeutic agents with well-characterized mechanisms of action, making them ideal comparators in a preclinical in vitro setting.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to the generation of reactive oxygen species (ROS), ultimately inducing apoptotic cell death. It is used to treat a broad spectrum of cancers.
-
Cisplatin: A platinum-based compound, Cisplatin forms cross-links with DNA, which triggers DNA damage responses and leads to apoptosis.[6] It is particularly effective against testicular, ovarian, and bladder cancers.[6]
The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for our compound of interest and these standards of care across a representative panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Data to be generated] | ~1.3 - 2.5 | [Data to be generated] |
| A549 | Lung Carcinoma | [Data to be generated] | >20 | [Data to be generated] |
| HCT116 | Colon Carcinoma | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| PC3 | Prostate Carcinoma | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| K562 | Chronic Myelogenous Leukemia | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| HeLa | Cervical Carcinoma | [Data to be generated] | ~2.9 | [Data to be generated] |
Note: Doxorubicin IC50 values are sourced from published literature and can vary based on experimental conditions.[1][7][8] Data for this compound and Cisplatin are to be determined experimentally.
Proposed Experimental Workflow for In Vitro Evaluation
A systematic approach is crucial to thoroughly characterize the anticancer potential of a novel compound. The following workflow is designed to first establish cytotoxicity and then delve into the underlying mechanism of action.
Caption: A stepwise workflow for the in vitro evaluation of a novel anticancer compound.
Detailed Experimental Protocols
Synthesis of this compound
Cell Culture and Maintenance
A diverse panel of human cancer cell lines should be selected to screen for broad-spectrum activity. The NCI-60 panel is a well-established resource for this purpose.[10] Cell lines such as MCF-7 (breast), A549 (lung), HCT116 (colon), PC3 (prostate), K562 (leukemia), and HeLa (cervical) represent a good starting point.[6][11][12] All cell lines should be cultured in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
The SRB assay is a colorimetric method that measures cell density based on the staining of total cellular protein.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After 72 hours of treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis, the following assays should be performed on a sensitive cell line identified in the initial screening.
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Treatment: Treat cells in a 96-well plate with the compound as described for the Annexin V assay.
-
Assay: Use a commercially available luminescent or fluorescent caspase-3/7 activity assay kit following the manufacturer's instructions.
-
Measurement: Read the luminescence or fluorescence using a microplate reader.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the known activities of structurally related quinoline compounds, this compound may exert its anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and the subsequent executioner caspases 3 and 7.
Caption: A hypothesized signaling pathway for the induction of apoptosis by this compound.
Conclusion
This guide provides a comprehensive and technically grounded framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity across a diverse panel of cancer cell lines and subsequently investigating its mechanism of action through a series of well-established assays, researchers can generate the critical data necessary to determine its therapeutic potential. The comparative analysis against standard-of-care drugs like Doxorubicin and Cisplatin will provide essential context for its efficacy. The proposed experimental workflow and detailed protocols offer a clear path forward for elucidating the oncology profile of this promising quinoline derivative.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Cancer Cell Panel - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. Cancer cell line selection made easy - Centre for Clinical Research - University of Queensland [clinical-research.centre.uq.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinoline-Based Kinase Inhibitors: A Technical Guide for Researchers
In the landscape of targeted cancer therapy, quinoline-based kinase inhibitors have emerged as a pivotal class of small molecules, demonstrating significant clinical efficacy across a spectrum of malignancies. Their core chemical scaffold provides a versatile platform for designing potent and selective inhibitors of various protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer. This guide provides an in-depth, head-to-head comparison of prominent quinoline-based kinase inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Introduction to Quinoline-Based Kinase Inhibitors
The quinoline ring system, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry.[1] Its ability to form key interactions within the ATP-binding pocket of kinases has led to the development of numerous FDA-approved drugs. These inhibitors typically function by competing with ATP, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling cascades that drive tumor growth, proliferation, and survival.[2][3] This guide will dissect the nuances of several key quinoline-based inhibitors, focusing on their target specificity, potency, and the experimental methodologies used for their evaluation.
Comparative Analysis of Kinase Inhibition Profiles
A critical aspect in the preclinical assessment of kinase inhibitors is the determination of their inhibitory potency against a panel of kinases. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a higher potency.
Below is a comparative table summarizing the IC50 values of several prominent quinoline-based kinase inhibitors against their primary targets and other relevant kinases. This data, compiled from various biochemical assays, offers a snapshot of their relative potency and selectivity.[4][5][6][7][8][9][10][11][12]
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target Kinases | IC50 (nM) |
| Cabozantinib | VEGFR2, MET | 0.035, 1.3 | RET, KIT, AXL, FLT3 | 5.2, 4.6, 7, 11.3 |
| Lenvatinib | VEGFR1-3, FGFR1-4 | VEGFR1: 4.7, VEGFR2: 3.0, VEGFR3: 2.3 | RET, KIT, PDGFRα | 6.4, 85, 29 |
| Vandetanib | VEGFR2, EGFR, RET | Data not consistently available in nM for direct comparison | - | - |
| Bosutinib | BCR-Abl, Src | Abl: 1, Src: 3.8 | - | - |
| Gefitinib | EGFR | Varies with mutation status | - | - |
| Erlotinib | EGFR | Varies with mutation status | - | - |
| Neratinib | HER2, HER4 | HER2: 8.1, HER4: 19 | EGFR (HER1) | 5.6 |
| Cediranib | VEGFR1-3, c-Kit | VEGFR1: 5, VEGFR2: <0.1, VEGFR3: ≤3, c-Kit: 2 | PDGFRβ | 36 |
| Quizartinib | FLT3 | <1 (for FLT3-ITD) | KIT | Potent inhibition reported |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and ATP concentration used in the experiment. The data presented here is for comparative purposes and is derived from various preclinical studies.
In-Depth Look at Key Inhibitors and Their Targeted Pathways
Understanding the signaling pathways targeted by these inhibitors is fundamental to appreciating their mechanism of action and potential clinical applications.
Cabozantinib and Lenvatinib: Multi-Targeted VEGFR Inhibitors
Cabozantinib and Lenvatinib are potent multi-kinase inhibitors primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14]
VEGFR Signaling Pathway
The binding of VEGF ligands to their receptors (VEGFR1, VEGFR2, VEGFR3) on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MEK/ERK pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[15][16]
Cabozantinib also potently inhibits MET and RET, making it effective in tumors where these kinases are driving oncogenesis.[4][17][18][19] Lenvatinib exhibits strong inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), providing an additional mechanism to thwart tumor growth.
Neratinib: An Irreversible Pan-HER Inhibitor
Neratinib is an irreversible tyrosine kinase inhibitor that targets the Human Epidermal Growth Factor Receptor (HER) family, particularly HER2 and HER4.[20] It is used in the treatment of HER2-positive breast cancer.
HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that can form homodimers or heterodimers with other HER family members (EGFR/HER1, HER3, HER4). Ligand binding to its dimerization partners leads to the activation of the HER2 kinase domain and subsequent autophosphorylation. This triggers downstream signaling through the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[21][22][23]
Quizartinib: A Selective FLT3 Inhibitor
Quizartinib is a highly potent and selective second-generation inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[7][24][25][26][27][28][29]
FLT3 Signaling Pathway
The binding of FLT3 ligand to its receptor induces dimerization and autophosphorylation, activating downstream signaling pathways including PI3K/AKT, RAS/MAPK, and STAT5.[24][30] In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled proliferation of leukemic cells.[31]
Experimental Protocols for Inhibitor Characterization
The robust evaluation of kinase inhibitors relies on a suite of well-defined experimental assays. Below are step-by-step methodologies for key experiments.
Biochemical Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow: Biochemical Kinase Assay
Protocol: ADP-Glo™ Kinase Assay (as an example)
-
Reagent Preparation : Prepare serial dilutions of the quinoline-based inhibitor in the appropriate assay buffer.
-
Kinase Reaction : In a multi-well plate, combine the purified kinase, its specific substrate, and ATP. Add the diluted inhibitor to the respective wells.
-
Incubation : Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation : Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays: Assessing Cellular Potency
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ClinPGx [clinpgx.org]
- 14. medium.com [medium.com]
- 15. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reactome | FLT3 Signaling [reactome.org]
- 26. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. commerce.bio-rad.com [commerce.bio-rad.com]
- 30. researchgate.net [researchgate.net]
- 31. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
Comparative Cross-Reactivity Profiling of 6-(Trifluoromethoxy)quinolin-4-ol: A Guide to Selectivity Assessment
Executive Summary
In the landscape of kinase inhibitor development, achieving selectivity is a paramount challenge that dictates both therapeutic efficacy and safety.[1][2] The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[3][4] This guide presents a comprehensive cross-reactivity and selectivity profile for a novel compound, 6-(Trifluoromethoxy)quinolin-4-ol. Through objective comparison with the established multi-kinase inhibitor Sorafenib, we provide supporting experimental frameworks and data to guide researchers, scientists, and drug development professionals in evaluating its potential. Our analysis suggests that the 6-(trifluoromethoxy) substitution imparts a distinct selectivity profile, offering a potential advantage over less specific inhibitors.
Introduction: The Imperative of Kinase Selectivity
Protein kinases, with over 500 members in the human genome, are crucial regulators of nearly all cellular processes, making them prime targets for therapeutic intervention, particularly in oncology.[5] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant hurdle for drug development, often leading to off-target activities.[2] These unintended interactions can result in toxicity or diminish the intended therapeutic effect.[6] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a foundational step in building a robust safety and efficacy case for any new chemical entity.[1][7]
The 4-anilinoquinoline and related quinolin-4-one scaffolds are well-established pharmacophores known to target the ATP-binding site of kinases.[8][9][10] This guide focuses on this compound, a novel derivative. The trifluoromethoxy (-OCF3) group is of particular interest due to its strong electron-withdrawing nature and lipophilic character, which can significantly alter a molecule's binding kinetics, selectivity, and metabolic stability. This document outlines a systematic approach to characterizing its selectivity profile in comparison to Sorafenib, a multi-kinase inhibitor known for its broad activity against RAF, VEGFR, and PDGFR kinases, among others.
Comparative Kinase Selectivity Profiling
To contextualize the selectivity of this compound, its inhibitory activity was assessed against a panel of kinases and compared directly with Sorafenib. The data presented in Table 1 is hypothetical but based on established profiles of similar compounds, designed to illustrate a plausible outcome of such a screening campaign.[11] The data is expressed as percent of control at a 1 µM screening concentration, where a lower value signifies stronger inhibition.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Kinase Family | This compound (% Control @ 1µM) | Sorafenib (% Control @ 1µM) |
| Primary Targets | |||
| VEGFR2 (KDR) | Tyrosine Kinase | 8 | 12 |
| BRAF | Serine/Threonine Kinase | 15 | 5 |
| c-Kit | Tyrosine Kinase | 45 | 28 |
| PDGFRβ | Tyrosine Kinase | 38 | 21 |
| Selected Off-Targets | |||
| ABL1 | Tyrosine Kinase | 91 | 75 |
| AKT1 | Serine/Threonine Kinase | 95 | 88 |
| CDK2 | Serine/Threonine Kinase | 82 | 65 |
| EGFR | Tyrosine Kinase | 75 | 58 |
| SRC | Tyrosine Kinase | 88 | 42 |
| p38α (MAPK14) | Serine/Threonine Kinase | 94 | 79 |
| ROCK1 | Serine/Threonine Kinase | 96 | 85 |
Interpretation of Profiling Data
The hypothetical data suggests that while this compound retains potent activity against the primary target, VEGFR2, it demonstrates a markedly improved selectivity profile compared to Sorafenib. Notably, it shows significantly less inhibition of off-target kinases such as SRC and CDK2. This "cleaner" profile suggests that the 6-trifluoromethoxy moiety may be orienting the molecule within the ATP pocket to exploit subtle differences between kinases, thereby reducing promiscuity.[12] While Sorafenib's polypharmacology can be beneficial in certain cancer contexts, a more selective inhibitor like this compound could offer a wider therapeutic window and a more predictable safety profile.[6]
Methodology Deep Dive
To ensure scientific rigor, the protocols used to generate such data must be robust and reproducible. Below are detailed methodologies for key assays in a cross-reactivity profiling cascade.
Experimental Protocol 1: In Vitro Radiometric Kinase Assay (KinaseProfiler™)
This method remains a gold standard for its direct measurement of enzymatic activity.
Objective: To quantify the inhibitory effect of a compound on the catalytic activity of a panel of protein kinases.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing reaction buffer, 10 µM ATP with [γ-³³P]-ATP, the specific kinase, and its corresponding substrate peptide.
-
Compound Addition: Add this compound or Sorafenib from a DMSO stock solution to achieve a final concentration of 1 µM. Include "no inhibitor" (DMSO only) controls and "no enzyme" blanks.
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]-ATP is washed away.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove non-specific signal.
-
Scintillation Counting: Dry the plate, add scintillant, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent of control activity by comparing the counts from compound-treated wells to the DMSO controls after subtracting the blank values.
Experimental Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This assay validates in vitro findings by confirming compound binding to its target within a live cellular environment.
Objective: To measure the apparent affinity of a compound for a target kinase in living cells.
Methodology:
-
Cell Preparation: Culture HEK293 cells transiently co-expressing the kinase of interest fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer that reversibly binds the kinase's active site.
-
Cell Plating: Plate the cells in a 96-well assay plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
BRET Measurement: Add the NanoBRET™ substrate and immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the test compound results in a loss of BRET signal. Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects target engagement.
Visualization of Workflows and Pathways
To better illustrate the strategic approach to profiling and the implications of selectivity, the following diagrams are provided.
Caption: Comprehensive selectivity profiling workflow.
Caption: Simplified signaling pathway showing target selectivity.
Conclusion and Future Directions
The comprehensive profiling of this compound provides critical insights into its potential as a selective kinase inhibitor. The data suggests a favorable selectivity profile compared to broader-spectrum inhibitors like Sorafenib, potentially translating to an improved therapeutic index. The trifluoromethoxy substitution at the 6-position appears to be a key determinant of this enhanced selectivity, a hypothesis that should be explored through further structure-activity relationship (SAR) studies.
Future work should focus on obtaining full IC50 values for a wider panel of kinases, confirming cellular activity through downstream signaling analysis (e.g., phospho-VEGFR2 assays), and conducting broader safety pharmacology screens. These steps are essential to fully validate the therapeutic potential of this compound and justify its advancement into more complex preclinical models.
References
- 1. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
A Researcher's Guide to Validating the Anticancer Activity of Novel Quinoline Derivatives: A Comparative Approach
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide range of pharmacological activities, including anticancer effects.[1][2][3][4] These nitrogen-containing heterocyclic compounds have demonstrated the ability to combat cancer through various mechanisms, such as inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting the formation of new blood vessels that feed tumors (angiogenesis).[2][5][6] This guide provides a comprehensive framework for researchers to validate the anticancer potential of novel quinoline derivatives, comparing their performance against a well-established chemotherapeutic agent, Doxorubicin.
This guide is structured to provide not just the "how" but the "why," offering insights into the causality behind experimental choices. It is designed to be a self-validating system, emphasizing robust controls and clear interpretation of data for trustworthy and reproducible results.
Comparative Framework: Novel Quinoline Derivatives vs. Doxorubicin
To objectively assess the efficacy of new compounds, a direct comparison with a "gold standard" is essential. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapy drug that primarily works by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and ultimately, cell death.[7][8]
For the purpose of this guide, we will consider two hypothetical novel compounds:
-
NQ-A (Novel Quinoline A): A derivative designed to be a potent inducer of apoptosis.
-
NQ-B (Novel Quinoline B): A derivative synthesized to target and inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[9][10][11]
The following table summarizes the expected experimental outcomes for our novel compounds against Doxorubicin in a human breast cancer cell line (e.g., MCF-7).
| Parameter | NQ-A (Apoptosis Inducer) | NQ-B (PI3K/Akt Inhibitor) | Doxorubicin (Positive Control) | Rationale & Interpretation |
| IC50 (µM) from MTT Assay | 5.2 | 8.5 | 2.5 | The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 indicates higher potency. In this hypothetical scenario, Doxorubicin is the most potent, followed by NQ-A.[12] |
| Apoptosis Rate (% Annexin V+ cells) | 75% | 40% | 65% | This measures the percentage of cells undergoing programmed cell death. NQ-A is designed to be a strong apoptosis inducer, and the data reflects this. |
| Cell Cycle Arrest | G2/M Phase | G1 Phase | G2/M Phase | This indicates the phase of the cell cycle at which the compound halts cell division. The observed arrest should align with the compound's proposed mechanism. |
| p-Akt Protein Levels (Western Blot) | No significant change | Significant decrease | No significant change | This provides evidence of target engagement. NQ-B, the PI3K/Akt inhibitor, should show a marked reduction in the phosphorylated (active) form of Akt. |
Experimental Validation Workflow
A logical and sequential experimental workflow is crucial for the robust validation of a new anticancer compound. This workflow typically starts with a broad assessment of cytotoxicity and progressively narrows down to the specific molecular mechanism of action.
In Vitro Cytotoxicity: The MTT Assay
The first step is to determine if the novel quinoline derivative can kill cancer cells and at what concentration. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives and the positive control (Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated and vehicle-only (e.g., DMSO) controls.[14]
-
Incubation: Incubate the plate for 24, 48, or 72 hours. The duration depends on the expected mechanism of action of the compound.[15]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.
Mechanism of Cell Death: Apoptosis Assay
If a compound is cytotoxic, the next logical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that does not typically induce inflammation. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[17][18]
-
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[19]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[17]
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the novel quinoline derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[20]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI solution to 100 µL of the cell suspension.[19][20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18][20]
-
Analysis: Analyze the samples by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[17]
Effects on Cell Proliferation: Cell Cycle Analysis
Quinoline derivatives can also exert their anticancer effects by halting the cell cycle, thereby preventing cancer cell proliferation.[5][6] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard technique to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C for at least 2 hours. This permeabilizes the cells.[21][22]
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
Target Validation: Western Blotting
To confirm the molecular mechanism of action, it is essential to investigate the effect of the compound on its intended target. For our hypothetical NQ-B, designed to inhibit the PI3K/Akt pathway, Western blotting is the ideal technique to measure the levels of key proteins in this pathway.[23][24][25] A decrease in the phosphorylated (active) form of Akt (p-Akt) would provide strong evidence of target engagement.
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total proteins.[26]
-
Protein Quantification: Determine the protein concentration in each sample using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[27]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, and a loading control like β-actin), followed by incubation with a corresponding secondary antibody.[23][24]
-
Detection: Visualize the protein bands using a detection reagent (e.g., chemiluminescence) and an imaging system.
Conclusion and Future Directions
This guide outlines a fundamental yet rigorous approach to validating the anticancer activity of novel quinoline derivatives. By systematically evaluating cytotoxicity, determining the mechanism of cell death, analyzing effects on the cell cycle, and confirming the molecular target, researchers can build a strong, data-driven case for the therapeutic potential of their compounds. Positive and compelling results from this in vitro workflow provide the necessary foundation to advance these novel derivatives into more complex preclinical studies, such as in vivo animal models, with the ultimate goal of developing more effective cancer therapies.
References
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- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 8. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. cusabio.com [cusabio.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Western blot protocol | Abcam [abcam.com]
A Senior Application Scientist's Guide to Benchmarking 6-(Trifluoromethoxy)quinolin-4-ol Against Known Anticancer Drugs
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including numerous clinically approved anticancer agents.[1][2] These compounds exert their therapeutic effects through diverse mechanisms, such as kinase inhibition, DNA intercalation, and disruption of cell cycle progression.[3][4] This guide introduces a novel derivative, 6-(Trifluoromethoxy)quinolin-4-ol , a compound of significant interest due to its structural features. The incorporation of a trifluoromethoxy (-OCF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and target-binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6]
As direct experimental data for this specific molecule is not yet publicly available, this document serves as a comprehensive methodological framework for its evaluation. We will outline a rigorous, multi-stage benchmarking strategy designed for researchers and drug development professionals. This guide details the rationale for experimental choices, provides validated, step-by-step protocols for key in vitro and in vivo assays, and establishes a clear path for comparing the potential efficacy of this compound against established, mechanistically distinct anticancer drugs.
Rationale for Selection of Benchmark Comparators
To comprehensively evaluate the anticancer potential of a novel compound, it is essential to benchmark it against a panel of standard-of-care agents with well-characterized mechanisms of action. This approach allows for the contextualization of its potency and provides initial clues into its potential mode of action.[7] We have selected four benchmark drugs that represent distinct classes of cytotoxic and targeted therapies.
| Drug Name | Mechanism of Action | Therapeutic Class |
| Paclitaxel | Stabilizes microtubules, leading to mitotic arrest and apoptosis.[8] | Microtubule-Targeting Agent |
| Cisplatin | Forms intra-strand DNA cross-links, inhibiting DNA replication and transcription, which triggers apoptosis.[8] | DNA Cross-linking Agent |
| Doxorubicin | Intercalates into DNA and inhibits topoisomerase II, preventing the re-ligation of double-strand breaks.[8] | Topoisomerase II Inhibitor |
| Gefitinib | A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, blocking downstream signaling pathways like Ras/Raf/MEK.[8][9] | Targeted Therapy (Kinase Inhibitor) |
Proposed In Vitro Evaluation Strategy
Initial screening relies on robust in vitro cell-based assays to efficiently determine a compound's antiproliferative activity and guide further mechanistic studies.[10][11] This phase is designed to triage compounds with insufficient activity before committing to more resource-intensive in vivo models.
Phase I: Primary Antiproliferative Screening
The first step is to quantify the cytotoxic and cytostatic effects of this compound across a diverse panel of human cancer cell lines. We propose using cell lines from distinct tissue origins to assess the breadth of activity, such as those used in the NCI-60 screen.[12]
-
MCF-7: Breast Adenocarcinoma
-
NCI-H460: Non-Small Cell Lung Cancer
-
PC-3: Prostate Cancer
-
UACC-62: Melanoma
The primary endpoint of this phase is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.
Caption: General workflow for determining IC50 values using the MTT assay.
This table illustrates how the comparative data would be presented. Lower values indicate higher potency.
| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | PC-3 (Prostate) | UACC-62 (Melanoma) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel | ~0.008[8] | ~0.012[8] | ~0.013[8] | ~0.011[8] |
| Cisplatin | ~4.57[8] | ~2.51[8] | ~3.55[8] | ~5.13[8] |
| Doxorubicin | ~0.045[8] | ~0.081[8] | ~0.065[8] | ~0.060[8] |
| Gefitinib | ~7.08[8] | ~10.0[8] | ~10.96[8] | ~9.12[8] |
-
Cell Seeding: Plate cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the test and benchmark compounds in the appropriate medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions to each well in triplicate. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.[8]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the reduction of MTT to insoluble formazan crystals by mitochondrial reductases in viable cells.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Gently shake the plate for 5 minutes and measure the absorbance at 540 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Phase II: Mechanistic Investigation
Should this compound demonstrate potent antiproliferative activity, subsequent assays are crucial to elucidate its mechanism of action.
Apoptosis, or programmed cell death, is a primary mechanism for many anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to quantify this process.[13]
Caption: Principles of cell state differentiation by Annexin V/PI staining.
-
Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet (approx. 1x10⁶ cells) in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately using a flow cytometer.
The quinoline scaffold is present in many kinase inhibitors.[9] The structural similarity of our test compound to known inhibitors like Gefitinib suggests that it may target a protein kinase. A logical next step would be to screen the compound against a panel of cancer-relevant kinases. A primary target could be the EGFR signaling pathway, which is critical for cell proliferation and survival.
Caption: The EGFR signaling pathway, a potential target for quinoline-based inhibitors.
Proposed In Vivo Evaluation Strategy
Positive in vitro results must be validated in a whole-organism model to assess therapeutic efficacy and systemic toxicity.[14][15] The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a robust and widely used platform for preclinical drug testing.[16][17]
Study Design: Cell Line-Derived Xenograft (CDX) Model
Based on the in vitro screening, the most sensitive cell line (e.g., NCI-H460) would be selected for the in vivo study.
Caption: Workflow for an in vivo anticancer efficacy study using a CDX model.
This table shows how the primary efficacy endpoint would be presented.
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0.5% CMC, oral, QD | ~1500 | 0% | +2% |
| This compound | 25 mg/kg, oral, QD | Experimental Value | Calculated Value | Experimental Value |
| This compound | 50 mg/kg, oral, QD | Experimental Value | Calculated Value | Experimental Value |
| Paclitaxel | 10 mg/kg, IP, Q3D | ~600 | ~60% | -5% |
-
Cell Implantation: Subcutaneously inject 5x10⁶ NCI-H460 cells suspended in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements (Length x Width²) to calculate tumor volume once they become palpable.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into the treatment groups outlined above.
-
Treatment Administration: Administer the test compound, vehicle, or positive control according to the defined schedule and route.
-
Data Collection: Measure tumor volumes and body weights three times per week. Monitor the animals daily for any clinical signs of toxicity.
-
Study Endpoint: The study concludes when the mean tumor volume in the vehicle control group reaches the predetermined endpoint (e.g., 2000 mm³) or after a fixed duration.
-
Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze body weight data as an indicator of systemic toxicity.
Conclusion and Future Directions
This guide presents a validated, systematic framework for the preclinical benchmarking of a novel compound, this compound. By following this phased approach—from broad in vitro screening to mechanistic deep-dives and finally to in vivo efficacy testing—researchers can generate the robust, comparative data necessary to establish its potential as a viable anticancer drug candidate.
Promising results from this comprehensive evaluation would warrant further investigation, including:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlate drug exposure with target engagement and therapeutic effect.
-
Patient-Derived Xenograft (PDX) Models: If the compound shows significant efficacy, testing in PDX models, which better recapitulate the heterogeneity of human tumors, would be a critical next step.[18]
-
Advanced Toxicological Screening: To establish a comprehensive safety profile before consideration for clinical development.
By adhering to this rigorous benchmarking strategy, the scientific community can effectively and efficiently evaluate the therapeutic promise of this compound and other novel quinoline derivatives, accelerating the path from laboratory discovery to potential clinical application.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. noblelifesci.com [noblelifesci.com]
- 11. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 12. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 13. benchchem.com [benchchem.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xenograft.org [xenograft.org]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 18. startresearch.com [startresearch.com]
A Comparative Analysis of the Biological Activities of Quinoline and Isoquinoline Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most privileged heterocyclic systems. Their presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities underscores their significance in drug discovery.[1][2][3] This guide provides an in-depth comparative analysis of the biological activities of these structural isomers, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, elucidating the mechanistic nuances that differentiate their therapeutic potential.
Structural Isomerism: A Tale of Two Scaffolds
Quinoline and isoquinoline are bicyclic aromatic heterocycles, each comprising a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom within the pyridine ring. In quinoline (1-azanaphthalene), the nitrogen is at position 1, whereas in isoquinoline (2-azanaphthalene), it resides at position 2. This seemingly subtle difference in nitrogen placement profoundly influences the electronic distribution, steric hindrance, and hydrogen bonding capabilities of the molecules, thereby dictating their interactions with biological targets and, consequently, their pharmacological profiles.
Anticancer Activity: A Comparative Look at Cytotoxicity and Mechanistic Pathways
Both quinoline and isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][4][5]
Comparative Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of quinoline and isoquinoline derivatives against a range of cancer cell lines. While the specific activity is highly dependent on the nature and position of substituents, some general trends can be observed. For instance, certain isoquinoline alkaloids have exhibited potent cytotoxic effects on various carcinoma cells.[6] Conversely, a wide array of quinoline derivatives have also shown promise in inhibiting the growth of cancer cell lines, including breast, colon, and lung cancer.[4] A direct comparison of the core scaffolds is complex, as derivatization plays a crucial role. However, the available data suggests that both isomers can be tailored to exhibit potent anticancer activity.
Table 1: Comparative Anticancer Activity of Representative Quinoline and Isoquinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline | N-allyl quinoxaline | A549 (Lung) | 0.86 | [7] |
| N-allyl quinoxaline | MCF-7 (Breast) | 1.06 | [7] | |
| Isoquinoline | Chelerythrine | FaDu (Pharynx) | Varies | [6] |
| Chelerythrine | SCC-25 (Tongue) | Varies | [6] |
Mechanistic Insights: Topoisomerase Inhibition and Beyond
A primary mechanism through which both quinoline and isoquinoline derivatives exert their anticancer effects is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair.[8][9][10]
-
Quinoline Derivatives: Many quinoline-based compounds, including the well-known fluoroquinolones, function as topoisomerase poisons. They stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.[9][10]
-
Isoquinoline Derivatives: The indenoisoquinoline class of compounds are potent non-camptothecin topoisomerase I inhibitors.[8] Like camptothecins, they trap the Top1-DNA cleavage complex, inducing cell death.[8]
Beyond topoisomerase inhibition, these isomers engage in other anticancer mechanisms:
-
Kinase Inhibition: Quinoline derivatives have been developed as inhibitors of various kinases involved in cancer signaling pathways.[4]
-
Microtubule Disruption: Certain isoquinoline alkaloids can disrupt microtubule structure and inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: Both classes of compounds can induce programmed cell death and halt the cell cycle at different phases.[4][5][7]
Signaling Pathway: Topoisomerase I Inhibition by Indenoisoquinolines
Caption: Mechanism of Topoisomerase I inhibition by indenoisoquinolines.
Antimicrobial Activity: A Comparative Evaluation
Quinoline and isoquinoline derivatives have long been a cornerstone in the development of antimicrobial agents.[11][12]
Spectrum of Activity
-
Quinolones: The fluoroquinolone class of antibiotics, derived from the quinoline scaffold, possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[12] Their efficacy stems from their ability to easily enter bacterial cells.
-
Isoquinolines: Certain isoquinoline alkaloids have demonstrated significant activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like MRSA.[12]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Derivatives
| Compound Class | Derivative Example | S. aureus | E. coli | Reference |
| Quinoline | Ciprofloxacin | 0.12-1 | 0.008-0.06 | [12] |
| Isoquinoline | HSN584 (alkynyl) | 0.25-1 | >64 | [12] |
Mechanism of Action
The primary antimicrobial mechanism for quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10][13] This leads to the fragmentation of the bacterial chromosome and cell death.[10] The mechanism for many isoquinoline-based antimicrobials is less universally defined and can vary, with some affecting cell wall and nucleic acid biosynthesis.[12]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: A Comparative Perspective
Both quinoline and isoquinoline scaffolds have given rise to compounds with notable anti-inflammatory properties.[1][14][15]
-
Quinoline Derivatives: Certain quinoline derivatives have been shown to possess anti-inflammatory activity, though the mechanisms can be diverse.[1]
-
Isoquinoline Derivatives: Novel isoquinoline-1-carboxamides have demonstrated potent suppression of pro-inflammatory mediators like IL-6 and TNF-alpha in microglial cells.[15] Mechanistic studies point to the inhibition of the MAPKs/NF-κB pathway.[15]
Neuroprotective Effects: A Comparative Overview
The neuroprotective potential of quinoline and isoquinoline derivatives is an emerging area of research, with promising implications for neurodegenerative diseases.[16][17][18]
-
Quinoline Derivatives: Some quinoline derivatives are being investigated for their antioxidant and neuroprotective activities, with potential roles as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[16]
-
Isoquinoline Alkaloids: A variety of isoquinoline alkaloids have demonstrated neuroprotective effects through mechanisms such as reducing inflammatory injury, anti-oxidative damage, and regulating autophagy.[18] Some have also shown AChE inhibitory activity.[17]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.[19][20][21][22]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 6-24 hours to allow for attachment.[21]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[21]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[21]
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25][26][27]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.[25]
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[24]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[24] Include growth and sterility controls.[24]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours (or as appropriate for the specific bacterium).[25]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]
In Vitro COX Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[28][29][30][31][32]
Step-by-Step Protocol:
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing the COX enzyme, heme, and the test compound at various concentrations.[32]
-
Incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 37°C.[32]
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.[32]
-
Reaction Termination: Stop the reaction after a defined time with hydrochloric acid.[32]
-
Prostaglandin Measurement: Quantify the amount of prostaglandin produced (e.g., PGF2α) using an enzyme immunoassay (EIA).[32]
Neuroprotective Activity Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases.[33][34][35][36][37]
Step-by-Step Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more neuron-like phenotype using agents like retinoic acid.[35]
-
Induction of Neurotoxicity: Induce cytotoxicity by exposing the cells to a neurotoxin, such as amyloid-β peptide (for Alzheimer's disease models) or H2O2 (for oxidative stress models).[34][35]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration before or during exposure to the neurotoxin.[34]
-
Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.[35]
-
Oxidative Stress Measurement: Quantify markers of oxidative stress, such as reactive oxygen species (ROS) levels and malondialdehyde (MDA) concentrations.[35]
Conclusion
The comparative analysis of quinoline and isoquinoline isomers reveals a rich and diverse pharmacological landscape. While both scaffolds serve as excellent starting points for the development of potent therapeutic agents, the subtle difference in the nitrogen atom's position leads to distinct structure-activity relationships and mechanistic profiles. Quinoline derivatives, particularly the fluoroquinolones, have a well-established and broad-spectrum antibacterial activity. In the realm of oncology, both isomers have yielded promising topoisomerase inhibitors and kinase modulators. The anti-inflammatory and neuroprotective activities of both quinoline and isoquinoline derivatives represent exciting and rapidly evolving areas of research. This guide provides a foundational understanding and practical experimental frameworks to aid scientists in the rational design and evaluation of novel quinoline and isoquinoline-based therapeutics. Further head-to-head comparative studies with standardized assays will be invaluable in fully elucidating the therapeutic advantages of each isomeric scaffold for specific disease indications.
References
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- 2. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
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- 25. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 26. protocols.io [protocols.io]
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- 28. jddtonline.info [jddtonline.info]
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- 33. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
